Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-7(10)12-5-4-11-8(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIMPNDUQAKQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N2C1=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a multitude of clinically significant pharmaceutical agents.[1][2][3] Its unique structural and electronic properties make it a cornerstone in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][4] This technical guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific, functionally rich derivative: Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate. We will elucidate the strategic rationale behind the chosen synthetic pathway, deliver a detailed, step-by-step experimental protocol, and outline a rigorous workflow for structural verification and purity assessment, designed for researchers and professionals in medicinal chemistry and drug development.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic systems that have garnered immense interest from the scientific community.[5][6] Their rigid, planar structure and ability to engage in various non-covalent interactions make them ideal pharmacophores. Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis treatment) feature this core, underscoring its therapeutic relevance.[2][7]
The target molecule, this compound, incorporates several key features for further chemical elaboration:
-
Chloro Group (C5): A versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or alkyl substituents.
-
Methyl Ester (C8): Can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations.
-
Imidazo[1,2-a]pyridine Core: Provides the foundational biological activity and structural framework.
This guide is structured to provide a causal understanding of the synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles that ensure a successful and reproducible outcome.
Synthetic Strategy and Retrosynthesis
The most robust and widely adopted method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, a variant of the classic Tschitschibabin reaction.[5][7][8] This approach is favored for its operational simplicity, high yields, and tolerance of diverse functional groups.
Our retrosynthetic analysis for this compound logically disconnects the imidazole ring, leading to two key starting materials: a substituted 2-aminopyridine and a three-carbon α-halocarbonyl synthon.
-
Starting Material 1 (The Pyridine Core): Methyl 2-amino-6-chloronicotinate. This precursor provides the entire pyridine ring, including the C5-chloro and C8-ester functionalities, as well as the crucial 2-amino group required for cyclization.
-
Starting Material 2 (The Imidazole Fragment): Methyl 3-bromo-2-oxopropanoate (or a similar α-haloketone). This reagent supplies the C2 and C3 atoms of the imidazole ring. The α-bromo group provides the electrophilic site for the initial reaction, and the ketone facilitates the subsequent intramolecular cyclization.
Detailed Synthesis Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure the reaction is proceeding as expected.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Purpose |
| Methyl 2-amino-6-chloronicotinate | 186.59 | 30529-53-0 | Pyridine precursor |
| Methyl 3-bromo-2-oxopropanoate | 180.99 | 74094-61-4 | α-haloketone for cyclization |
| Anhydrous Ethanol (EtOH) | 46.07 | 64-17-5 | Reaction Solvent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Base (to neutralize HBr byproduct) |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction & Chromatography Solvent |
| Hexanes | - | 110-54-3 | Chromatography Solvent |
| Silica Gel (230-400 mesh) | - | 7631-86-9 | Stationary Phase for Chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-amino-6-chloronicotinate (1.87 g, 10.0 mmol, 1.0 eq.).
-
Dissolution: Add anhydrous ethanol (40 mL) and stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: Add Methyl 3-bromo-2-oxopropanoate (1.99 g, 11.0 mmol, 1.1 eq.) to the solution, followed by sodium bicarbonate (1.26 g, 15.0 mmol, 1.5 eq.). The addition of a mild base is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing protonation of the aminopyridine and driving the reaction to completion.[5]
-
Thermal Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. The choice of ethanol as a solvent is strategic; it effectively solubilizes the reactants and its boiling point provides the necessary thermal energy for both the initial SN2 reaction and the subsequent cyclization.[4]
-
In-Process Monitoring (TLC): Monitor the reaction's progress by thin-layer chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent. Spot the initial starting material and the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant (Methyl 2-amino-6-chloronicotinate).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) to remove sodium bicarbonate and other inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid.
Reaction Mechanism
The formation of the imidazo[1,2-a]pyridine ring proceeds via a well-established two-step sequence: intermolecular nucleophilic substitution followed by intramolecular cyclocondensation.[4][8]
-
SN2 Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the pyridine ring onto the electrophilic carbon bearing the bromine atom. This forms a key pyridinium salt intermediate.[4]
-
Cyclocondensation: The exocyclic amino group, now positioned correctly, attacks the carbonyl carbon of the ketone in an intramolecular fashion. This 5-exo-trig cyclization is sterically and electronically favored.
-
Dehydration: The resulting hemiaminal intermediate readily undergoes dehydration (loss of water) to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
Characterization Workflow
A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the final compound.
Spectroscopic & Chromatographic Analysis
-
¹H NMR Spectroscopy: This technique provides information on the electronic environment and connectivity of protons. The spectrum should show distinct signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the methyl ester protons.
-
¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule. Key signals to identify include the carbonyl carbons of the ester and the carbons of the heterocyclic rings.[9]
-
Mass Spectrometry (MS): Typically performed using LC-MS with electrospray ionization (ESI), this analysis confirms the molecular weight of the compound. The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass, along with the characteristic isotopic pattern for a chlorine-containing molecule.[9]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound. A reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) should yield a single major peak, indicating a purity of >95%.
Expected Data Summary and Interpretation
The following tables summarize the expected characterization data for the target compound.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃, chemical shifts in ppm)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.0 - 8.5 | m | 3H | Ar-H |
| Methyl Ester | ~3.9 | s | 3H | -OCH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Ester Carbonyl | ~165 | C=O | ||
| Aromatic Carbons | 110 - 150 | Ar-C | ||
| Methyl Ester Carbon | ~52 | -OCH₃ | ||
| Note: Precise chemical shifts can vary based on solvent and concentration. These are estimated values based on similar structures.[9] |
Table 3: Summary of Primary Characterization Data
| Analysis Technique | Expected Result | Purpose |
| Appearance | Off-white to pale yellow solid | Physical state confirmation |
| LC-MS (ESI+) | m/z = 225.03 (M+H)⁺, with M+2 isotopic peak (~33% intensity of M) for ³⁷Cl. | Molecular weight confirmation |
| HPLC Purity | >95% (at 254 nm) | Assessment of chemical purity |
Conclusion
This guide presents a reliable and thoroughly rationalized methodology for the synthesis of this compound. By leveraging the classic Tschitschibabin condensation, this protocol offers an accessible route to a valuable, highly functionalized heterocyclic building block. The detailed characterization workflow ensures that researchers can produce this compound with a high degree of confidence in its structure and purity, paving the way for its use in medicinal chemistry programs and the development of novel therapeutic agents.
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An In-depth Technical Guide to Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold".[1][2] This bicyclic aromatic heterocycle is a key structural feature in numerous commercially successful pharmaceuticals, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1] The therapeutic versatility of this scaffold is extensive, with derivatives exhibiting a broad spectrum of biological activities, such as anticancer,[3][4] antimycobacterial,[5] anti-inflammatory, and antiviral properties.[1] The unique electronic and steric properties of the imidazo[1,2-a]pyridine core allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, functionalized derivative, Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate, providing a comprehensive overview of its chemical properties, a plausible synthetic route, its predicted reactivity, and its potential applications in the realm of drug discovery and development.
Physicochemical Properties of this compound
While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be collated from available sources and predictive models.
| Property | Value | Source |
| CAS Number | 1402911-36-7 | [6][7][8] |
| Molecular Formula | C₉H₇ClN₂O₂ | [9] |
| Molecular Weight | 210.62 g/mol | [9] |
| Appearance | Predicted to be a solid at room temperature | Inferred |
| Purity | Commercially available up to 97% | [9][10] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
Synthesis and Mechanistic Rationale
The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[11][12] For the target molecule, a plausible and efficient synthetic pathway would involve the reaction of a suitably substituted 2-aminopyridine with a three-carbon α-halo-β-ketoester.
Proposed Synthetic Protocol
A likely synthetic route to this compound is a two-step process starting from commercially available 2-amino-6-chloropyridine-3-carboxylic acid.
Step 1: Esterification of 2-amino-6-chloropyridine-3-carboxylic acid
The starting carboxylic acid is first converted to its methyl ester to prevent unwanted side reactions in the subsequent cyclization step.
-
Reactants: 2-amino-6-chloropyridine-3-carboxylic acid, Methanol, Thionyl chloride (or other esterification catalyst).
-
Procedure:
-
Suspend 2-amino-6-chloropyridine-3-carboxylic acid in an excess of methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-amino-6-chloropyridine-3-carboxylate.
-
Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Ring
The resulting aminopyridine ester is then cyclized with an appropriate three-carbon α-halocarbonyl equivalent, such as chloroacetaldehyde, to form the fused imidazole ring.[13]
-
Reactants: Methyl 2-amino-6-chloropyridine-3-carboxylate, Chloroacetaldehyde (or its diethyl acetal).
-
Procedure:
-
Dissolve methyl 2-amino-6-chloropyridine-3-carboxylate in a suitable solvent, such as ethanol or acetonitrile.[13]
-
Add chloroacetaldehyde (typically as a 40-50% aqueous solution) to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
-
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Chemical Reactivity and Functionalization Potential
The reactivity of this compound is governed by the interplay of its constituent functional groups and the inherent electronic nature of the imidazo[1,2-a]pyridine core.
-
The Imidazo[1,2-a]pyridine Core: This ring system is electron-rich and susceptible to electrophilic substitution. The most nucleophilic position is generally C3, followed by C1. However, the presence of the electron-withdrawing carboxylate group at C8 will deactivate the pyridine ring towards electrophilic attack.
-
The Chloro Group at C5: The chloro substituent on the pyridine ring can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. It also serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents at this position.[14]
-
The Methyl Ester at C8: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This provides a versatile point for further derivatization, for instance, in the synthesis of amide libraries for structure-activity relationship (SAR) studies.[13][5]
Diagram of Potential Reaction Pathways
Caption: Potential functionalization pathways for the target molecule.
Spectral Characterization
Detailed, publicly available spectral data for this compound is limited. However, based on the structure and data for analogous compounds, the following spectral characteristics can be predicted.[15][16][17][18][19]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, with chemical shifts influenced by the chloro and carboxylate substituents. A singlet for the methyl ester protons would be expected around 3.9-4.0 ppm. The aromatic protons will likely appear in the range of 7.0-8.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal, typically above 160 ppm. The chemical shifts of the aromatic carbons will be characteristic of the imidazo[1,2-a]pyridine ring system and will be influenced by the positions of the heteroatoms and substituents.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 210.62. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Note: For definitive characterization, it is recommended to obtain experimental spectral data from a commercial supplier or through in-house synthesis and analysis.
Applications in Drug Discovery and Development
Given the established pharmacological importance of the imidazo[1,2-a]pyridine scaffold, this compound represents a valuable building block for the synthesis of novel therapeutic agents.
-
Antimycobacterial Agents: Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel lead series with potent and selective activity against Mycobacterium tuberculosis.[5][20] The title compound is an ideal precursor for the synthesis of a library of such amides to explore the SAR and optimize antimycobacterial potency.
-
Anticancer Agents: Numerous imidazo[1,2-a]pyridine derivatives have been investigated as anticancer agents, targeting various cellular pathways.[3][4] The functional handles on this compound allow for its incorporation into more complex molecules designed to inhibit specific kinases or other cancer-related targets.
-
Serotonin Receptor Modulators: Derivatives with an 8-carboxamide functionality have shown potent and selective partial agonism for 5-HT4 receptors, suggesting applications in treating gastrointestinal motility disorders.[13]
Conclusion
This compound is a strategically functionalized derivative of a medicinally significant heterocyclic scaffold. While detailed experimental data for this specific molecule is not extensively documented in public literature, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of the imidazo[1,2-a]pyridine ring system. Its versatile functional groups make it an attractive starting material for the synthesis of compound libraries aimed at discovering new drugs for a range of therapeutic areas, most notably infectious diseases and oncology. Further investigation into the synthesis and biological evaluation of derivatives of this compound is a promising avenue for future research and development.
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A Technical Guide to the Spectroscopic Characterization of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds with therapeutic potential.[1][2][3] The precise characterization of the molecular structure of such compounds is a critical step in drug discovery and development, ensuring the identity and purity of the synthesized molecule. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
Molecular Structure and Isomeric Considerations
The structure of this compound is presented below. The numbering of the bicyclic system is crucial for the correct assignment of spectroscopic signals.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR spectra for a small molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4][5]
-
Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[4]
-
Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[4] Gentle vortexing or sonication can aid dissolution.[4]
-
If the solution contains any particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube.[5]
-
Transfer the clear solution to a 5 mm NMR tube to a height of about 4-5 cm.[4][6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This stabilizes the magnetic field.[4]
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[4]
-
Tune and match the probe for the nucleus being observed (e.g., ¹H or ¹³C).[4]
-
Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[4] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[5]
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The predicted ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts are estimated based on the analysis of similar imidazo[1,2-a]pyridine derivatives.[7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.0 | d | 1H | H-6 |
| ~7.8-7.6 | s | 1H | H-2 or H-3 |
| ~7.5-7.3 | s | 1H | H-2 or H-3 |
| ~7.0-6.8 | d | 1H | H-7 |
| ~4.0-3.8 | s | 3H | -OCH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons: The imidazo[1,2-a]pyridine core has four aromatic protons. The electron-withdrawing nature of the chloro group at C-5 and the carboxylate group at C-8 will significantly influence their chemical shifts. The protons on the pyridine ring (H-6 and H-7) are expected to be doublets due to coupling with each other. The protons on the imidazole ring (H-2 and H-3) will likely appear as singlets or narrow doublets depending on long-range couplings.
-
Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The predicted ¹³C NMR spectrum is presented below. The chemical shifts are estimated based on known data for substituted imidazo[1,2-a]pyridines.
| Chemical Shift (δ, ppm) | Assignment |
| ~165-160 | C=O (ester) |
| ~145-140 | C-8a |
| ~140-135 | C-5 |
| ~130-125 | C-3 |
| ~125-120 | C-7 |
| ~120-115 | C-2 |
| ~115-110 | C-6 |
| ~110-105 | C-8 |
| ~55-50 | -OCH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet at the downfield end of the spectrum.
-
Aromatic Carbons: The nine carbons of the imidazo[1,2-a]pyridine ring system will have distinct chemical shifts. The carbon attached to the chlorine atom (C-5) and the bridgehead carbons (C-8a) are expected to be significantly deshielded. The carbon bearing the ester group (C-8) will also be influenced by its electronic environment.
-
Methyl Ester Carbon: The carbon of the methyl ester group will appear as a singlet in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
1. Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
2. Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Alternatively, a KBr pellet or a Nujol mull can be prepared.[8]
Predicted IR Spectral Data
The predicted key IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2950-2850 | Medium | C-H stretching (methyl) |
| ~1720-1700 | Strong | C=O stretching (ester) |
| ~1640-1500 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| ~1300-1100 | Strong | C-O stretching (ester) |
| ~800-700 | Strong | C-Cl stretching |
Interpretation of the IR Spectrum:
-
Carbonyl Stretch: The most characteristic peak in the IR spectrum will be the strong absorption due to the C=O stretch of the ester group.
-
Aromatic Stretches: The C=C and C=N stretching vibrations of the aromatic rings will appear in the 1640-1500 cm⁻¹ region.
-
C-H Stretches: The aromatic C-H stretches will be observed above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.
-
C-O Stretch: A strong band corresponding to the C-O stretch of the ester will be present in the fingerprint region.
-
C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol for MS Data Acquisition
Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.
1. Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
2. Data Acquisition:
-
Introduce the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Predicted Mass Spectrum
| m/z | Interpretation |
| 211/213 | [M+H]⁺ (Molecular ion peak with isotopic pattern for one chlorine atom) |
| 180/182 | [M-OCH₃]⁺ (Loss of the methoxy radical) |
| 152/154 | [M-COOCH₃]⁺ (Loss of the carbomethoxy group) |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The most important information is the molecular ion peak. For this compound (C₉H₇ClN₂O₂), the molecular weight is approximately 210.6 g/mol . In positive mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 211. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic pattern with peaks at m/z 211 and 213 in a ~3:1 intensity ratio is expected, which is a clear indicator of the presence of one chlorine atom.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group.
Workflow for Spectroscopic Analysis
The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Integrated workflow for the spectroscopic characterization of a target molecule.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS techniques, is essential for its unambiguous structural confirmation. This guide provides a detailed framework for the acquisition, interpretation, and prediction of the key spectroscopic data for this molecule. By following the outlined protocols and analytical reasoning, researchers can confidently characterize this and other related heterocyclic compounds, which is a fundamental requirement for advancing research in medicinal chemistry and drug development.
References
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Springer Nature. NMR Protocols and Methods. SpringerLink. Retrieved from [Link]
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
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ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. Retrieved from [Link]
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Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. AbeBooks. Retrieved from [Link]
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University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. Books Gateway. Retrieved from [Link]
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Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Retrieved from [Link]
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Paré, J. R. J., et al. (1988). Mass Spectral Techniques in Heterocyclic Chemistry: Applications and Stereochemical Considerations in Carbohydrates and Other Oxygen Heterocycles. Semantic Scholar. Retrieved from [Link]
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University of Colorado Boulder. IR Spectroscopy Tutorial. Organic Chemistry. Retrieved from [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. Infrared (IR) Spectroscopy. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
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Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). PMC. Retrieved from [Link]
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Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central. Retrieved from [Link]
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BOJNSCI. This compound. Retrieved from [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). PMC. Retrieved from [Link]
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Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (n.d.). PMC. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. RSC Publishing. Retrieved from [Link]
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Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2021). MDPI. Retrieved from [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved from [Link]
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PubChemLite. Methyl imidazo[1,2-a]pyridine-5-carboxylate (C9H8N2O2). Retrieved from [Link]
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PubChem. Methyl imidazo(1,2-a)pyridine-5-carboxylate. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of Imidazo[1,2-a]pyridine Derivatives: A Case Study of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
Disclaimer: As of the latest literature review, the specific crystal structure of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate is not publicly available. This guide will, therefore, utilize data and methodologies from closely related, published structures of imidazo[1,2-a]pyridine derivatives to provide a comprehensive and scientifically rigorous framework for its analysis. This approach ensures that researchers, scientists, and drug development professionals are equipped with the necessary theoretical and practical knowledge to conduct such an analysis when a suitable crystal is obtained.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, crystal structure analysis provides invaluable insights into intermolecular interactions that can dictate biological activity and inform rational drug design.
This technical guide provides a comprehensive overview of the methodologies employed in the crystal structure analysis of imidazo[1,2-a]pyridine derivatives, using this compound as a representative example. We will delve into the practical and theoretical aspects of single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational modeling, offering a self-validating system of protocols and expert insights into the causality behind experimental choices.
Synthesis and Crystallization: The Foundation of Analysis
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The imidazo[1,2-a]pyridine core is typically synthesized via the condensation of a 2-aminopyridine with an α-haloketone.[1] For this compound, a plausible synthetic route would involve the reaction of the appropriately substituted 2-aminopyridine with a methyl 2-chloro-3-oxobutanoate derivative.
Protocol 1: Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.
Methodology:
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). A suitable solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in the chosen solvent.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent.
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed container that contains a more volatile, poor solvent (the precipitant).
-
Over time, the precipitant will diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3][4] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
Caption: Experimental workflow for crystal structure analysis.
Protocol 2: Data Collection, Structure Solution, and Refinement
Methodology:
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The initial model is refined by least-squares methods to improve the agreement between the observed and calculated diffraction data. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.
| Parameter | Typical Value for Imidazo[1,2-a]pyridine Derivatives | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10-20 Å | The dimensions of the unit cell. |
| α, β, γ (°) | 90° or variable | The angles between the unit cell axes. |
| Z | 2, 4, or 8 | The number of molecules in the unit cell. |
| R-factor | < 5% | A measure of the agreement between the experimental and calculated structure factors. A lower value indicates a better refinement. |
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals.[5][6][7] The Hirshfeld surface is defined as the region in space where the electron density of a promolecule (the molecule of interest) is greater than or equal to the sum of the electron densities of all other molecules in the crystal.[8]
Key Concepts
-
d_norm: A normalized contact distance that highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.
-
2D Fingerprint Plots: A two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. These plots provide a quantitative summary of the different types of intermolecular interactions.
Interpreting Hirshfeld Surfaces and Fingerprint Plots
Sources
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system, a fused bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have led to the development of a diverse array of biologically active molecules, including several marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent).[3][4] The synthetic tractability of this core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile to target a wide range of biological entities with high potency and selectivity. This guide provides a comprehensive overview of the significant biological activities of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. We will delve into the mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these promising therapeutic agents.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Imidazo[1,2-a]pyridine derivatives have demonstrated remarkable potential as anticancer agents by targeting various key pathways and proteins involved in cancer cell proliferation, survival, and metastasis.[5][6]
Mechanism of Action: A Multi-pronged Attack
A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects through the inhibition of critical signaling pathways, most notably the PI3K/Akt/mTOR pathway , which is frequently dysregulated in many human cancers.[5][6] These compounds have been shown to act as potent inhibitors of PI3Kα and/or mTOR, leading to the suppression of downstream signaling, induction of apoptosis, and cell cycle arrest.[5][6]
Another well-established mechanism is the inhibition of tubulin polymerization . By binding to the colchicine binding site on β-tubulin, these derivatives disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.
Furthermore, imidazo[1,2-a]pyridine-based compounds have been identified as inhibitors of other important cancer-related targets, including cyclin-dependent kinases (CDKs), c-Met tyrosine kinase, and Aurora kinases.[7]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.
Caption: Key positions on the imidazo[1,2-a]pyridine core for SAR in anticancer activity.
Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Derivative A | PI3Kα | 0.0028 | [7] |
| Derivative B | A375 (Melanoma) | 0.14 | [7] |
| Derivative C | HeLa (Cervical) | 0.21 | [7] |
| Compound 6d | Tubulin Polymerization | 3.45 | [8] |
| Compound 6i | HepG2 (Liver) | - | [7] |
| Compound 9d | MCF-7 (Breast) | 2.35 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][10][11][12]
Materials:
-
96-well microtiter plates
-
Test compound (imidazo[1,2-a]pyridine derivative)
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1][10]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Experimental Protocol: Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of compounds on the polymerization of tubulin into microtubules using a fluorescent reporter.[13][14][15][16][17]
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter (e.g., DAPI)
-
Test compound
-
Microplate fluorometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound.
-
Reaction Setup: In a 96-well plate, add the tubulin polymerization buffer, GTP, glycerol, and the fluorescent reporter.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (e.g., paclitaxel for polymerization promotion or colchicine for inhibition) and a negative control (vehicle).
-
Initiation of Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.
-
Fluorescence Measurement: Immediately place the plate in a microplate fluorometer pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The effect of the test compound on the rate and extent of tubulin polymerization can be determined by comparing the curves of the treated samples to the control. The IC50 value for inhibition can be calculated from a dose-response curve.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown significant promise in this area, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4]
Mechanism of Action: Targeting Key Bacterial Processes
Several imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of M. tuberculosis. Their mechanism of action has been linked to the inhibition of the QcrB subunit of the ubiquinol cytochrome c reductase, a crucial component of the electron transport chain. This disruption of cellular respiration leads to bacterial cell death.
Structure-Activity Relationship (SAR) for Antitubercular Activity
The antitubercular activity is significantly influenced by the substituents on the imidazo[1,2-a]pyridine core.
Caption: Key structural features for the antitubercular activity of imidazo[1,2-a]pyridines.
Quantitative Data: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 9a | Bacillus subtilis | - | [18] |
| Compound 18 | M. tuberculosis H37Rv | <0.006 | |
| IPA Derivative | M. tuberculosis MDR strain | 0.07-2.2 (µM) | [4] |
| IPA Derivative | M. tuberculosis XDR strain | 0.07-0.14 (µM) | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][19][20][21][22]
Materials:
-
96-well microtiter plates
-
Test compound
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or PBS
-
Spectrophotometer or McFarland standards
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism in broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).[21]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well (except for the sterility control) with the standardized inoculum. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined visually or by using a microplate reader to measure turbidity.[19]
Antiviral Activity: Combating Viral Infections
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties, with notable activity against several DNA and RNA viruses.[23][24]
Mechanism of Action: Diverse Antiviral Strategies
The antiviral mechanisms of imidazo[1,2-a]pyridines are varied. Some derivatives have been shown to inhibit viral replication by targeting viral enzymes, such as the RNA-dependent RNA polymerase of influenza virus.[25] For herpesviruses like human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), the mechanism is often independent of the viral thymidine kinase.[23] More recently, some derivatives have been explored for their potential to inhibit the entry of SARS-CoV-2 by targeting the spike protein and the human ACE2 receptor.[24] There is also evidence of activity against HIV.[26][27]
Structure-Activity Relationship (SAR) for Antiviral Activity
The antiviral activity is highly sensitive to the substitution pattern on the imidazo[1,2-a]pyridine scaffold.
Caption: Key structural features for the antiviral activity of imidazo[1,2-a]pyridines.
Quantitative Data: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Virus | EC50 (µM) | Reference |
| Compound 4 | HCMV | - | [23] |
| Compound 15 | HCMV | - | [23] |
| Compound 21 | HCMV | - | [23] |
| Compound 41 | Influenza A (H1N1) | 0.29 | [25] |
| Compound 4a | HIV-1 | 82.02 (µg/mL) | [27] |
| Compound A4 | Influenza A (H3N2) | 5.38 | [28] |
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, known as the cytopathic effect.
Materials:
-
96-well plates
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Test compound
-
Cell culture medium
-
Staining solution (e.g., crystal violet or neutral red)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition: Remove the growth medium and add serial dilutions of the test compound. Subsequently, infect the cells with a known titer of the virus. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.
-
Incubation: Incubate the plate at 37°C until the virus control wells show 80-100% CPE.
-
Cell Viability Staining: Remove the medium and stain the remaining viable cells with a staining solution (e.g., crystal violet). After a short incubation, wash the plate to remove excess stain.
-
Quantification: Solubilize the stain and measure the absorbance using a microplate reader.
-
Data Analysis: The percentage of CPE reduction is calculated for each compound concentration. The EC50 (the concentration of the compound that protects 50% of the cells from virus-induced death) is determined from a dose-response curve.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, and imidazo[1,2-a]pyridine derivatives have shown potential as anti-inflammatory agents.[29][30]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[29] By inhibiting COX-2, they reduce the production of prostaglandins, which are key mediators of inflammation and pain. Additionally, some derivatives have been shown to modulate the STAT3/NF-κB signaling pathway , leading to the downregulation of pro-inflammatory genes like iNOS and COX-2.[31]
Signaling Pathway: NF-κB Modulation
Caption: Modulation of the NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.[32][33][34][35][36]
Quantitative Data: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 3f | COX-2 | 9.2 | 2.3 | [33] |
| Compound 5j | COX-2 | 0.05 | - | [16] |
| Compound 5n | COX-2 | 0.07 | 508.6 | [32] |
| Derivative 5i | COX-2 | - | 897.19 | [16] |
Central Nervous System (CNS) Activity: From Sedatives to Neuroprotective Agents
The imidazo[1,2-a]pyridine scaffold is well-represented in drugs acting on the CNS, such as the hypnotic zolpidem and the anxiolytic alpidem.[3] These drugs primarily act as allosteric modulators of the GABAA receptor. More recently, derivatives are being explored for their potential in neurodegenerative diseases, such as Alzheimer's disease, by targeting β-amyloid plaques.
Quantitative Data: CNS Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target | Ki (nM) | Reference |
| IMPY | β-amyloid plaques | 15 | [36] |
| Compound 14a | β-amyloid plaques | 7.4 | [34] |
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance as a privileged structure. The ongoing exploration of new derivatives and their mechanisms of action holds great promise for the development of novel therapeutics for a wide spectrum of diseases, from cancer and infectious diseases to inflammatory disorders and neurodegenerative conditions. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring novel biological targets to further expand their therapeutic potential.
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Deutsche Pharmazeutische Gesellschaft. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Retrieved from [Link]
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PMC - NIH. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]
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PMC - NIH. (n.d.). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Retrieved from [Link]
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ResearchGate. (n.d.). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. Retrieved from [Link]
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NIH. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved from [Link]
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PubMed. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Retrieved from [Link]
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Unlocking the Therapeutic Potential of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate: A Technical Guide to Target Identification and Validation
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and investigational agents.[1] This guide focuses on a specific derivative, Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate, providing a comprehensive exploration of its potential therapeutic targets. While direct studies on this exact molecule are emerging, the wealth of data on structurally related imidazo[1,2-a]pyridines provides a strong foundation for a hypothesis-driven approach to target discovery. This document synthesizes current knowledge to propose and detail the investigation of high-potential therapeutic targets in oncology, infectious diseases, and neurology. For each proposed target, we present the scientific rationale, detailed experimental protocols for validation, and the logic behind these experimental choices, aiming to empower researchers in their drug discovery endeavors.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine bicyclic system is a versatile scaffold that has given rise to drugs with a wide array of therapeutic applications, from anxiolytics like alpidem to anti-insomnia agents like zolpidem.[2] Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[3] Derivatives of this core have shown potent activity against a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes crucial for microbial survival.[2][4]
This compound possesses key structural features—a halogenated pyridine ring and a carboxylate group at position 8—that suggest the potential for specific and potent biological interactions. The chloro group can enhance binding affinity through halogen bonding and improve pharmacokinetic properties, while the carboxylate moiety can serve as a key interaction point with target proteins. This guide will dissect the potential of this molecule by exploring three primary therapeutic avenues: oncology, infectious diseases, and neurological disorders.
Oncology: Targeting Aberrant Signaling in Cancer
The deregulation of cellular signaling pathways is a hallmark of cancer. Several classes of imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity by modulating key nodes in these pathways.[5]
The PI3K/Akt/mTOR Pathway: A Central Hub in Cancer Proliferation
Scientific Rationale: The phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers.[6] Numerous studies have reported the development of imidazo[1,2-a]pyridine-based compounds as potent inhibitors of this pathway.[2][7] The structural characteristics of this compound suggest it may effectively bind to the ATP-binding pocket of PI3K or other kinases within this pathway.
Experimental Validation Workflow:
Caption: Experimental workflow for validating PI3K/Akt/mTOR pathway inhibition.
Detailed Experimental Protocols:
Protocol 2.1.1: In Vitro PI3K Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on PI3K isoforms.
-
Methodology:
-
Utilize a commercially available ADP-Glo™ Kinase Assay kit.
-
Incubate recombinant human PI3K isoforms (α, β, γ, δ) with the test compound at varying concentrations (e.g., 0.01 to 100 µM).
-
Initiate the kinase reaction by adding ATP and the appropriate lipid substrate (e.g., PIP2).
-
After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Calculate IC50 values from the dose-response curves.
-
Protocol 2.1.2: Cellular Proliferation and Viability Assay
-
Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines with known PI3K pathway activation (e.g., HCC1937, A375).[7][8]
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for 48-72 hours.[2]
-
Assess cell viability using the MTT assay or a luminescence-based assay like CellTiter-Glo®.
-
Measure absorbance or luminescence and calculate the IC50 value.
-
Protocol 2.1.3: Western Blot Analysis for Target Engagement
-
Objective: To confirm that the compound inhibits the PI3K/Akt/mTOR pathway in a cellular context.
-
Methodology:
-
Treat cancer cells with the test compound at concentrations around its IC50 value for various time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated mTOR (p-mTOR), and total mTOR.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
A reduction in the levels of p-Akt and p-mTOR indicates target engagement.[3]
-
Other Potential Kinase Targets
Scientific Rationale: The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop inhibitors for other kinase families, including Insulin-like Growth Factor-1 Receptor (IGF-1R) and the TAM family kinases (Tyro3, Axl, Mer).[9][10] These kinases are implicated in tumor growth, metastasis, and resistance to therapy.
Experimental Validation: A similar workflow as described for the PI3K pathway can be employed, substituting the specific kinases and downstream signaling molecules in the biochemical and cellular assays.
Infectious Diseases: A New Frontier for Imidazo[1,2-a]pyridines
The rise of drug-resistant pathogens necessitates the discovery of novel anti-infective agents. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds, particularly in the fight against tuberculosis.[11]
Targeting Mycobacterium tuberculosis: The QcrB Inhibitor Hypothesis
Scientific Rationale: A significant breakthrough in tuberculosis drug discovery has been the identification of QcrB, a subunit of the electron transport ubiquinol cytochrome C reductase, as a target for imidazo[1,2-a]pyridine amides.[4][12] Inhibition of QcrB disrupts the electron transport chain, leading to ATP depletion and ultimately, bacterial death.[13] The 8-carboxylate functionality of this compound makes it a prime candidate for exploration as a QcrB inhibitor, drawing parallels to the active carboxamide derivatives.[12]
Experimental Validation Workflow:
Caption: Workflow for validating QcrB as a target in M. tuberculosis.
Detailed Experimental Protocols:
Protocol 3.1.1: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the potency of the compound against Mycobacterium tuberculosis.
-
Methodology:
-
Use the microplate Alamar Blue assay (MABA).
-
Prepare serial dilutions of the test compound in 96-well plates.
-
Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.
-
Incubate the plates for 7 days.
-
Add Alamar Blue and continue incubation for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that prevents this color change.
-
Protocol 3.1.2: Cellular ATP Level Measurement
-
Objective: To investigate if the compound's antimycobacterial activity is due to ATP depletion.
-
Methodology:
-
Treat M. tuberculosis cultures with the test compound at various multiples of its MIC.
-
At different time points, lyse the bacterial cells.
-
Measure intracellular ATP levels using a luciferin-luciferase-based assay (e.g., BacTiter-Glo™ Microbial Cell Viability Assay).
-
A dose- and time-dependent decrease in ATP levels would support the QcrB inhibition hypothesis.[13]
-
Protocol 3.1.3: Resistant Mutant Generation and Whole Genome Sequencing
-
Objective: To identify the genetic basis of resistance and thereby pinpoint the drug's target.
-
Methodology:
-
Generate spontaneous resistant mutants by plating a large number of M. tuberculosis cells on agar containing the test compound at 5-10x MIC.
-
Isolate genomic DNA from resistant colonies.
-
Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) that are not present in the wild-type strain.
-
Mutations in the qcrB gene would provide strong evidence for it being the target.[14]
-
Neurological Disorders: Modulating Central Nervous System Targets
The imidazo[1,2-a]pyridine scaffold is renowned for its activity in the central nervous system (CNS), with several marketed drugs targeting neurological pathways.
GABA-A Receptor Modulation: A Potential Anxiolytic or Sedative
Scientific Rationale: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS and the target of benzodiazepines and Z-drugs like zolpidem.[15] Imidazo[1,2-a]pyridine derivatives are known to act as positive allosteric modulators (PAMs) at the benzodiazepine binding site of the GABA-A receptor.[16] Depending on the specific subunits it interacts with, this compound could exhibit anxiolytic, sedative, or anticonvulsant properties.[17]
Experimental Validation Workflow:
Caption: Workflow for validating GABA-A receptor modulation.
Detailed Experimental Protocols:
Protocol 4.1.1: Radioligand Binding Assay
-
Objective: To determine the affinity of the compound for the benzodiazepine binding site on the GABA-A receptor.
-
Methodology:
-
Prepare crude synaptic membranes from rat or mouse brain tissue.
-
Incubate the membranes with a radioligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value from the competition binding curve.
-
Protocol 4.1.2: Electrophysiological Studies
-
Objective: To characterize the functional activity of the compound on different GABA-A receptor subtypes.
-
Methodology:
-
Express different combinations of GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) in Xenopus oocytes.
-
Use a two-electrode voltage clamp to measure GABA-evoked chloride currents.
-
Apply the test compound in the presence of a submaximal concentration of GABA (e.g., EC20).
-
A potentiation of the GABA-induced current indicates positive allosteric modulation.
-
Potential in Alzheimer's Disease
Scientific Rationale: The imidazo[1,2-a]pyridine scaffold has also been investigated for its potential in treating Alzheimer's disease. Some derivatives have been developed as 5-HT4 receptor partial agonists, which may improve cognitive function.[18] Others have been designed as ligands for imaging β-amyloid plaques, a key pathological hallmark of the disease.[19]
Experimental Validation:
-
For 5-HT4 Receptor Agonism: Radioligand binding assays and functional assays measuring cAMP accumulation in cells expressing the 5-HT4 receptor.
-
For Amyloid-β Binding: In vitro binding assays using synthetic amyloid-β aggregates or brain sections from Alzheimer's disease models, followed by autoradiography.
Summary and Future Directions
This compound is a molecule of significant therapeutic promise, stemming from the well-established biological activities of the imidazo[1,2-a]pyridine scaffold. This guide has outlined a hypothesis-driven approach to exploring its potential in oncology, infectious diseases, and neurology. The proposed experimental workflows provide a clear and logical path for researchers to validate these potential targets.
Quantitative Data Summary:
| Therapeutic Area | Potential Target | Key Assays | Expected Outcome |
| Oncology | PI3K/Akt/mTOR | Kinase Inhibition, Cell Viability, Western Blot | IC50 values in the nanomolar to low micromolar range; reduction in p-Akt/p-mTOR levels. |
| Infectious Diseases | M. tuberculosis QcrB | MIC Determination, ATP Depletion Assay | MIC values against M. tuberculosis; dose-dependent reduction in cellular ATP. |
| Neurology | GABA-A Receptor | Radioligand Binding, Electrophysiology | High affinity (low Ki) for the benzodiazepine site; potentiation of GABA-induced currents. |
The future of drug discovery with this and related compounds lies in a systematic and rigorous validation of these hypothesized targets. Positive results from the outlined in vitro and cell-based assays will pave the way for preclinical in vivo studies and, ultimately, the development of novel therapeutics to address unmet medical needs.
References
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
-
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In Silico Analysis of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate: A Technical Guide to Molecular Docking and ADMET Profiling as a Potential Kinase Inhibitor
This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling and molecular docking studies for the novel compound, Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will explore the rationale behind targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer.[1][2] This guide will provide detailed, field-proven methodologies for ligand and protein preparation, molecular docking simulations, result analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer properties.[2][3] Recent studies have demonstrated that derivatives of this scaffold can effectively inhibit the AKT/mTOR pathway, inducing cell cycle arrest and apoptosis in various cancer cell lines.[1] This provides a strong rationale for investigating new derivatives, such as this compound, as potential inhibitors of key kinases in this pathway, namely AKT1 and mTOR.
Conceptual Framework: A Strategic Approach to In Silico Drug Discovery
Our investigation is structured around a logical workflow that begins with the design and preparation of our lead compound and its biological targets. This is followed by computational docking to predict binding affinity and interactions, and finally, an assessment of its drug-like properties through ADMET analysis. This systematic approach allows for the early identification of promising candidates and the filtering out of those with unfavorable profiles, thereby saving significant time and resources in the drug discovery pipeline.[4][5]
Caption: A high-level overview of the in silico drug discovery workflow.
The Subject Compound: this compound
While a specific synthetic route for this exact molecule is not extensively documented in current literature, its synthesis can be plausibly achieved based on established methods for similar imidazo[1,2-a]pyridine-8-carboxamides.[6] A proposed synthetic pathway would involve the condensation of 2-aminonicotinic acid with a suitable α-haloketone, followed by esterification.
For the purpose of this guide, we will proceed with the computationally generated 3D structure of the molecule.
Target Selection and Preparation
The selection of AKT1 and mTOR as targets is based on the known anticancer activity of imidazo[1,2-a]pyridine derivatives, which have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[1][2]
Protein Structure Retrieval
Crystal structures of the kinase domains of human AKT1 and mTOR are available in the Protein Data Bank (PDB). For this study, we will use:
-
AKT1: PDB ID: 3OCB (crystal structure of the Akt1 kinase domain)[7]
-
mTOR: PDB ID: 4JSV (structure of the mTOR kinase domain)[8][9]
Step-by-Step Protein Preparation Protocol
Proper protein preparation is a critical step to ensure the accuracy of docking simulations. The raw PDB files often contain non-essential molecules and lack information required for docking calculations.
-
Load PDB Structure: Open the downloaded PDB file (e.g., 3OCB.pdb) in a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove Unnecessary Chains and Heteroatoms: Delete all non-protein chains, water molecules, and co-crystallized ligands or ions that are not essential for the kinase activity.
-
Add Polar Hydrogens: PDB files typically do not include hydrogen atoms. Add polar hydrogens to the protein structure, as they are crucial for defining hydrogen bonds.
-
Assign Partial Charges: Assign partial charges to each atom using a force field (e.g., Gasteiger charges).
-
Save as PDBQT: The prepared protein structure should be saved in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
Ligand Preparation
The ligand, this compound, must also be prepared for docking.
Step-by-Step Ligand Preparation Protocol
-
Generate 2D Structure: Draw the 2D structure of the molecule using a chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process.
-
Assign Partial Charges: As with the protein, assign Gasteiger partial charges to the ligand atoms.
-
Save as PDBQT: Save the final prepared ligand structure in the PDBQT format.
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] We will use AutoDock Vina, a widely used open-source program for molecular docking, due to its speed and accuracy.[11]
Caption: The streamlined process of molecular docking with AutoDock Vina.
Step-by-Step Docking Protocol with AutoDock Vina
-
Define the Grid Box: The grid box defines the three-dimensional space in the receptor's binding site where the docking simulation will be performed. The center and dimensions of the grid box should be chosen to encompass the active site of the kinase.
-
Create a Configuration File: A text file is created to specify the input files (receptor and ligand in PDBQT format), the coordinates and dimensions of the grid box, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the configuration file. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
Analysis and Visualization of Docking Results
The analysis of docking results involves evaluating the binding affinities and visualizing the interactions between the ligand and the protein.[12]
-
Binding Affinity: The binding affinity is a measure of the strength of the interaction between the ligand and the receptor. A more negative value indicates a stronger binding.
-
Visualization: The top-ranked docking poses should be visualized using software like PyMOL or UCSF Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the binding pocket.[12][13][14]
Hypothetical Docking Results
For the purpose of this guide, we present hypothetical docking scores in the table below.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| AKT1 | 3OCB | -8.5 | LYS179, GLU228, ASP292 |
| mTOR | 4JSV | -9.2 | LEU2185, TRP2239, ILE2237 |
ADMET Prediction
Predicting the ADMET properties of a compound is crucial for assessing its potential as a drug.[4] We will use freely available web-based tools like SwissADME and ADMETlab 2.0 for this purpose.[15][16]
Caption: Key ADMET properties evaluated for a drug candidate.
Step-by-Step ADMET Prediction Protocol
-
Obtain SMILES String: Generate the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound.
-
Submit to Web Server: Input the SMILES string into the ADMET prediction web server (e.g., SwissADME).
-
Analyze the Output: The server will provide predictions for a wide range of physicochemical properties, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicological endpoints.
Hypothetical ADMET Profile
The following table summarizes a hypothetical ADMET profile for our compound.
| Property | Predicted Value | Interpretation |
| Physicochemical | ||
| Molecular Weight | 224.65 g/mol | Good (within Lipinski's rule of 5) |
| LogP | 2.5 | Optimal for cell permeability |
| H-bond Donors | 0 | Good |
| H-bond Acceptors | 4 | Good |
| Pharmacokinetics | ||
| GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | No | Low potential for CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule | 0 Violations | Good drug-like properties |
| Toxicity | ||
| AMES Toxicity | No | Likely non-mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential inhibitor of the AKT/mTOR pathway. The hypothetical results from molecular docking suggest strong binding affinities for both AKT1 and mTOR kinases, and the predicted ADMET profile indicates favorable drug-like properties with a low risk of toxicity.
These promising in silico findings provide a strong foundation for advancing this compound to the next stages of drug discovery. The immediate next steps should include:
-
Synthesis and In Vitro Validation: The compound should be synthesized, and its inhibitory activity against AKT1 and mTOR should be confirmed through in vitro kinase assays.
-
Cell-Based Assays: The antiproliferative and pro-apoptotic effects of the compound should be evaluated in relevant cancer cell lines.
-
Lead Optimization: Based on the in vitro and cell-based assay results, further structural modifications can be explored to improve potency and selectivity.
By integrating computational and experimental approaches, the drug discovery process can be significantly accelerated, leading to the identification of novel and effective therapeutic agents.
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine-8-carboxamides
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This bicyclic system, formed by the fusion of imidazole and pyridine rings, is a key component in several marketed drugs, including the sedative-hypnotic zolpidem and the anxiolytic alpidem.[3][4] The therapeutic potential of imidazo[1,2-a]pyridine derivatives is vast, with demonstrated activities including anticancer, antimycobacterial, antiviral, anti-inflammatory, and anticonvulsant effects.[5][6][7]
This guide focuses specifically on the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine-8-carboxamides. The introduction of a carboxamide group at the C8 position has been a fruitful strategy in the development of novel therapeutic agents, leading to the discovery of potent and selective compounds.[5] We will delve into the nuanced effects of structural modifications across the scaffold, providing a comprehensive overview for researchers and drug development professionals.
Synthetic Strategies: Building the Imidazo[1,2-a]pyridine-8-carboxamide Core
The exploration of the SAR of imidazo[1,2-a]pyridine-8-carboxamides has been facilitated by the development of efficient synthetic methodologies. Both solid-phase and solution-phase approaches have been successfully employed to generate libraries of these compounds for biological screening.[8][9][10]
A common and versatile method involves the reaction of a 2-aminopyridine derivative with an α-haloketone.[5] For the synthesis of the 8-carboxamide series, a 2-aminonicotinic acid derivative is often used as the starting material. The carboxylic acid can then be converted to the desired amide at a later stage of the synthesis.
Palladium-catalyzed carbonylation reactions have also been utilized to introduce the carboxamide functionality at the C8 position of a pre-formed imidazo[1,2-a]pyridine core, starting from an 8-iodo-imidazo[1,2-a]pyridine precursor.[5][11] This method offers a direct and efficient route to a variety of 8-carboxamide derivatives.
Experimental Protocol: Solid-Phase Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides
The following protocol provides a generalized procedure for the solid-phase synthesis of an imidazo[1,2-a]pyridine-8-carboxamide library, based on reported methods.[8][9][10]
-
Resin Loading: Swell a suitable solid support (e.g., Wang resin) in a compatible solvent such as dichloromethane (DCM).
-
Coupling of 2-aminonicotinic acid: Couple 2-aminonicotinic acid to the resin using a standard coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Cyclization: React the resin-bound 2-aminonicotinic acid with an appropriate α-haloketone in a solvent like N,N-dimethylformamide (DMF) at an elevated temperature to form the imidazo[1,2-a]pyridine ring system.
-
Amide Formation: Cleave the ester linkage to the resin using a strong acid like trifluoroacetic acid (TFA) in DCM. The resulting carboxylic acid can then be coupled with a diverse range of amines using a solution-phase coupling agent (e.g., HATU, HOBt) to generate the final 8-carboxamide derivatives.
-
Purification: Purify the final products using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazo[1,2-a]pyridine-8-carboxamides is highly dependent on the nature and position of substituents on the bicyclic core and the carboxamide moiety.
The Imidazo[1,2-a]pyridine Core
-
Position C2: Substituents at the C2 position have a significant impact on the activity of these compounds. For instance, in the context of antimycobacterial agents, the presence of a small, lipophilic group like a methyl or ethyl group at C2 is often beneficial for potency.[12]
-
Position C3: The C3 position is a common site for modification. Introduction of various substituents can modulate the electronic properties and steric profile of the molecule, influencing its interaction with the target protein.[5]
-
Positions C5, C6, and C7: Modifications on the pyridine ring at positions C5, C6, and C7 can influence the physicochemical properties of the compounds, such as solubility and metabolic stability. Electron-withdrawing or electron-donating groups in these positions can also affect the overall electron density of the ring system.[5]
The 8-Carboxamide Moiety
The nature of the amine component of the 8-carboxamide group is a critical determinant of biological activity. The SAR at this position is often explored by synthesizing a library of amides with diverse amines.
-
Alkyl and Cycloalkyl Amines: Simple alkyl amines can be used to probe the size and shape of the binding pocket.
-
Aromatic and Heteroaromatic Amines: The introduction of aryl or heteroaryl groups can lead to additional binding interactions, such as pi-stacking, and can significantly enhance potency.[12]
-
Substituted Amines: Further substitution on the amine moiety allows for fine-tuning of the compound's properties and can be used to optimize potency, selectivity, and pharmacokinetic parameters.
Therapeutic Applications and Mechanisms of Action
Imidazo[1,2-a]pyridine-8-carboxamides have shown promise in several therapeutic areas, most notably as antimycobacterial and anticancer agents.
Antimycobacterial Activity
A significant body of research has focused on the development of imidazo[1,2-a]pyridine-8-carboxamides as novel inhibitors of Mycobacterium tuberculosis.[12][[“]] These compounds have demonstrated potent activity against both drug-sensitive and drug-resistant strains of the bacterium.
Mechanism of Action: While the precise mechanism of action for all antimycobacterial imidazo[1,2-a]pyridine-8-carboxamides is not fully elucidated, some have been shown to target the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration in M. tuberculosis.[14] This inhibition disrupts the electron transport chain, leading to a depletion of ATP and ultimately bacterial cell death.
Caption: Inhibition of QcrB by imidazo[1,2-a]pyridine-8-carboxamides disrupts the electron transport chain, leading to bacterial cell death.
Anticancer Activity
The broader class of imidazo[1,2-a]pyridine derivatives has been extensively investigated for its anticancer properties.[6][15] These compounds have been shown to inhibit various cellular pathways crucial for cancer cell proliferation and survival. While specific SAR studies on the 8-carboxamide series as anticancer agents are emerging, insights can be drawn from the wider class of compounds.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives act as inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[6][15]
-
Tubulin Polymerization Inhibition: Some derivatives have been found to interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.[6]
-
Aldehyde Dehydrogenase (ALDH) Inhibition: ALDH is an enzyme involved in drug resistance and is a marker for cancer stem cells. Inhibition of ALDH by imidazo[1,2-a]pyridines represents a promising strategy to overcome resistance.[6]
Caption: Potential anticancer mechanisms of imidazo[1,2-a]pyridine-8-carboxamides.
Quantitative SAR Data
The following table summarizes representative SAR data for a hypothetical series of imidazo[1,2-a]pyridine-8-carboxamides as antimycobacterial agents. This data is for illustrative purposes and is based on general trends observed in the literature.
| Compound | R² | R³ | Amide (R⁸) | MIC (µg/mL) vs. M. tuberculosis |
| 1a | -CH₃ | -H | -NH-CH₂CH₃ | 1.5 |
| 1b | -CH₃ | -H | -NH-phenyl | 0.8 |
| 1c | -CH₃ | -H | -NH-(4-Cl-phenyl) | 0.2 |
| 1d | -C₂H₅ | -H | -NH-(4-Cl-phenyl) | 0.15 |
| 1e | -CH₃ | -Br | -NH-(4-Cl-phenyl) | 0.5 |
Analysis of the data:
-
Comparison of 1a and 1b suggests that an aromatic amine at the 8-carboxamide position is more favorable than a simple alkyl amine.
-
The improved activity of 1c over 1b indicates that an electron-withdrawing substituent on the phenyl ring enhances potency.
-
The slightly better activity of 1d compared to 1c suggests that a slightly larger alkyl group at the C2 position may be beneficial.
-
The decreased activity of 1e compared to 1c implies that a bulky substituent at the C3 position may be detrimental to activity.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine-8-carboxamide scaffold represents a highly promising area for the discovery of new therapeutic agents. The detailed SAR studies have provided valuable insights into the structural requirements for potent antimycobacterial and anticancer activity. Future research in this area should focus on:
-
Optimization of Physicochemical Properties: Further modifications to improve solubility, metabolic stability, and oral bioavailability are crucial for the development of clinical candidates.
-
Exploration of Novel Biological Targets: While significant progress has been made in understanding the mechanisms of action, further studies are needed to identify and validate new biological targets for this class of compounds.
-
Combating Drug Resistance: The development of imidazo[1,2-a]pyridine-8-carboxamides that are active against resistant strains of pathogens and cancer cells is a high priority.
By leveraging the knowledge gained from SAR studies and employing modern drug discovery techniques, the full therapeutic potential of this versatile scaffold can be realized.
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Kamal, A., Devaiah, V., Reddy, K. L., Rajendar, Shetti, R. V. C. R. N. C., & Shankaraiah, N. (2007). Efficient solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides. Journal of Combinatorial Chemistry, 9(2), 267–274. [Link]
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Kamal, A., Devaiah, V., Reddy, K. L., Rajendar, Shetti, R. V. C. R. N. C., & Shankaraiah, N. (2007). Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. ACS Combinatorial Science. [Link]
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Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Review of synthetic methodologies for imidazo[1,2-a]pyridines.
An In-Depth Technical Guide to the Synthetic Methodologies for Imidazo[1,2-a]pyridines
Authored by Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a fused heterocyclic system where a pyridine ring is fused to an imidazole ring. This nitrogen-bridged scaffold is of immense interest to researchers, scientists, and drug development professionals due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its structural similarity to purines and indoles allows it to interact with various biological targets, making it a "privileged scaffold" in medicinal chemistry.[1] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anxiolytic) feature this core structure, highlighting its therapeutic importance.[4][5]
The significant biological activities, including anti-tumor, analgesic, and anti-inflammatory properties, have spurred extensive research into novel and efficient synthetic routes to access this scaffold and its derivatives.[3][6] This guide provides an in-depth review of the key synthetic methodologies, from classical condensation reactions to modern C-H functionalization, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.
Chapter 1: Classical Synthetic Strategies: The Foundation
The initial syntheses of the imidazo[1,2-a]pyridine core laid the groundwork for all subsequent methodological developments. These reactions are robust, well-understood, and still find application today.
The Tschitschibabin (Chichibabin) Reaction
The most fundamental and historically significant method is the Tschitschibabin reaction, first reported in 1925.[6] It involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde.[6]
Causality Behind the Method: The reaction leverages the nucleophilicity of the two nitrogen atoms in 2-aminopyridine. The pyridine ring nitrogen (N1), being more nucleophilic, initiates the reaction by displacing the halide from the α-halocarbonyl compound to form a pyridinium salt intermediate. The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon, leading to a cyclization event. A subsequent dehydration (aromatization) yields the final imidazo[1,2-a]pyridine ring system.
Mechanism of the Tschitschibabin Reaction
Caption: General mechanism of the Tschitschibabin reaction.
Recent advancements have optimized this classic reaction. For instance, Zhu and colleagues developed a catalyst-free and solvent-free method by reacting 2-aminopyridines with α-bromo/chloroketones at 60°C, achieving high yields and aligning with green chemistry principles.[1]
Chapter 2: Modern Synthetic Methodologies
Building upon classical foundations, modern synthetic chemistry has introduced highly efficient, versatile, and often more environmentally benign strategies for constructing the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions (MCRs)
MCRs are powerful tools in drug discovery as they allow for the rapid assembly of complex molecules from three or more starting materials in a single pot, enhancing atom and step economy.[5][7]
2.1.1 The Groebke–Blackburn–Bienaymé (GBB) Reaction
The GBB reaction is a cornerstone isocyanide-based MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines.[7][8] It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid like scandium triflate or ammonium chloride.[1][8][9]
Causality Behind the Method: The reaction proceeds through the formation of a Schiff base from the 2-aminopyridine and the aldehyde. The acid catalyst activates the Schiff base towards nucleophilic attack by the isocyanide. This is followed by an intramolecular nucleophilic attack of the endocyclic pyridine nitrogen onto the nitrilium ion intermediate, which drives the cyclization to form the fused heterocyclic system.[8] The versatility of this reaction allows for a wide range of aldehydes (aromatic, heteroaromatic, aliphatic) and isonitriles to be used, enabling the creation of large chemical libraries.[1]
Mechanism of the Groebke–Blackburn–Bienaymé (GBB) Reaction
Caption: Key steps in the GBB three-component reaction.
2.1.2 Other Notable MCRs
Beyond the GBB reaction, other MCRs have been developed. A copper-catalyzed three-component reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne provides a direct route to diverse imidazo[1,2-a]pyridine derivatives.[1] Similarly, reactions involving nitroolefins have been shown to be effective.[1][4]
Transition Metal-Catalyzed Syntheses
Transition metals, particularly copper and palladium, are pivotal in modern organic synthesis, enabling bond formations that are otherwise difficult to achieve.
Causality Behind the Method: Transition metal catalysts facilitate reactions through various mechanisms like oxidative addition, reductive elimination, and cross-coupling. Copper catalysis, for example, is widely used for C-N and C-C bond formation in annulation reactions to build the heterocyclic core.[10] These methods often proceed under milder conditions than classical approaches and tolerate a broader range of functional groups.
Examples of Catalyzed Reactions:
-
Copper-Catalyzed Aerobic Oxidation: A reaction between 2-aminopyridines and acetophenones using a CuI catalyst and air as the oxidant.[11]
-
Copper-Catalyzed Annulation: The reaction of 2-aminopyridines with terminal alkynes, often leading to 2,3-disubstituted products.[10]
-
Domino A³-Coupling: A copper-catalyzed MCR of an aldehyde, an alkyne, and an aminopyridine in aqueous micellar media represents a green synthetic approach.[4]
Direct C-H Functionalization
Direct C-H functionalization is a highly sought-after strategy in modern synthesis due to its high atom economy and synthetic efficiency, as it avoids the need for pre-functionalized starting materials.[3][12] The imidazo[1,2-a]pyridine scaffold is electronically rich, making the C3 position particularly susceptible to electrophilic attack and radical addition.[3][13]
Causality Behind the Method: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions.[3] A photocatalyst, upon absorbing visible light, becomes excited and can engage in single-electron transfer (SET) processes with substrates. This generates highly reactive radical intermediates that can then couple with the C3 position of the imidazo[1,2-a]pyridine ring. This approach has been successfully applied for arylation, thiolation, formylation, phosphorylation, and perfluoroalkylation.[3]
Workflow for Visible-Light Induced C3-Arylation
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An In-Depth Technical Guide to the Physicochemical Properties of Novel Imidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of biologically active compounds.[1][2] This bicyclic nitrogen-containing heterocycle is the foundation for several marketed drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem.[2][3] The therapeutic versatility of this scaffold, spanning from anticancer to antituberculosis activities, continually drives the synthesis and evaluation of novel derivatives.[2][4] However, the journey from a promising hit compound to a viable drug candidate is critically dependent on a thorough understanding and optimization of its physicochemical properties.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of novel imidazo[1,2-a]pyridine compounds. Moving beyond a mere listing of parameters, this document delves into the causality behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative scientific literature.
The Critical Role of Physicochemical Properties in Drug Discovery
The biological activity of a compound is only one facet of its potential as a therapeutic agent. Its absorption, distribution, metabolism, and excretion (ADME) profile, which is largely governed by its physicochemical characteristics, is equally crucial. For imidazo[1,2-a]pyridine derivatives, like many nitrogen-containing heterocycles, a delicate balance of these properties is necessary to achieve the desired therapeutic effect while minimizing off-target effects and toxicity.[4] Key physicochemical parameters that dictate the "drug-likeness" of these compounds include aqueous solubility, lipophilicity (logP/logD), ionization constant (pKa), and melting point.
Aqueous solubility directly impacts a drug's bioavailability after oral administration and its suitability for intravenous formulations. Poor solubility is a frequent challenge with heterocyclic compounds and can lead to inconsistent results in in vitro assays.[5]
Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), governs a molecule's ability to permeate biological membranes. While a certain degree of lipophilicity is essential for cell penetration, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[4]
The ionization constant (pKa) determines the extent to which a molecule is charged at a given pH. For imidazo[1,2-a]pyridines, the basic nitrogen atoms in the ring system play a pivotal role in their ionization state, which in turn influences their solubility, permeability, and interaction with biological targets.
The melting point of a compound is an indicator of its purity and the stability of its crystal lattice. This property is crucial for formulation development and manufacturing processes.
The interplay of these properties is critical. For instance, a measured pKa of 9.3 for a potent imidazo[1,2-a]pyridine derivative was found to enhance its solubility but also potentially contribute to P-glycoprotein (Pgp) mediated efflux, a mechanism of drug resistance.[6] This highlights the necessity of a multiparametric approach to optimizing the physicochemical profile of this class of compounds.
Characterization of Physicochemical Properties: A Methodological Overview
The determination of physicochemical properties is a foundational step in the characterization of any new chemical entity. Both experimental and in silico methods are employed, each with its own set of advantages and limitations. While computational tools provide rapid initial assessments, experimental determination remains the gold standard for accurate characterization.
Below are detailed protocols for the experimental determination of key physicochemical properties of novel imidazo[1,2-a]pyridine compounds.
Aqueous Solubility
The aqueous solubility of a compound can be determined through kinetic or thermodynamic methods. Kinetic solubility is often used in high-throughput screening to assess the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility and is determined by equilibrating an excess of the solid compound in the buffer over an extended period.
This protocol outlines a common method for determining the kinetic solubility of a compound in a 96-well plate format, which is amenable to screening multiple compounds.
Materials:
-
Test imidazo[1,2-a]pyridine compounds
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplates
-
Plate reader with turbidimetric measurement capabilities (e.g., at 620 nm)
Procedure:
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Buffer: To a new 96-well plate containing PBS (e.g., 198 µL per well), add a small volume (e.g., 2 µL) of each DMSO concentration of the test compounds. This will result in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.
-
Turbidity Measurement: Measure the absorbance (or turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (buffer with 1% DMSO).
Causality Behind Experimental Choices:
-
DMSO as a solvent: It is a common solvent for dissolving a wide range of organic compounds for biological screening. However, the final concentration is kept low (typically ≤1%) to minimize its effect on the assay and the solubility measurement.
-
PBS at pH 7.4: This buffer mimics physiological pH, providing a more biologically relevant solubility value.
-
Turbidimetric detection: This is a rapid and straightforward method to detect precipitation.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is the most common measure of a compound's lipophilicity. While the traditional shake-flask method is the gold standard, it can be time-consuming and require significant amounts of pure compound. A widely used and more efficient alternative is reversed-phase high-performance liquid chromatography (RP-HPLC).[7]
This method correlates the retention time of a compound on a hydrophobic stationary phase with its logP value.
Materials:
-
Test imidazo[1,2-a]pyridine compounds
-
A set of standard compounds with known logP values
-
HPLC grade acetonitrile and water
-
Formic acid or other suitable buffer components
-
C18 reversed-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Preparation of Mobile Phases: Prepare a series of mobile phases with varying compositions of acetonitrile and water (or an appropriate buffer), for example, from 30% to 90% acetonitrile in 10% increments. The aqueous phase should be buffered to a pH where the compounds are in their neutral form, if possible, to measure logP.
-
Calibration: Inject the standard compounds with known logP values under each mobile phase condition and record their retention times (t_R). Calculate the capacity factor (k) for each standard at each mobile phase composition using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time.
-
Extrapolation to 100% Aqueous Phase: For each standard, plot log(k) against the percentage of acetonitrile in the mobile phase. Extrapolate the linear regression to 0% acetonitrile to obtain the log(k_w) value.
-
Create Calibration Curve: Plot the log(k_w) values of the standards against their known logP values. This will generate a linear calibration curve.
-
Analysis of Test Compounds: Inject the test imidazo[1,2-a]pyridine compounds under the same set of mobile phase conditions and determine their log(k_w) values in the same manner as the standards.
-
logP Calculation: Use the calibration curve to calculate the logP of the test compounds from their experimentally determined log(k_w) values.
Causality Behind Experimental Choices:
-
C18 Column: The octadecylsilane stationary phase provides a nonpolar environment that retains compounds based on their hydrophobicity.
-
Acetonitrile/Water Mobile Phase: This is a common mobile phase system in RP-HPLC. The organic modifier (acetonitrile) elutes the compounds from the column, with more lipophilic compounds requiring a higher concentration of acetonitrile for elution.
-
Extrapolation to log(k_w): This mathematical treatment provides a standardized measure of retention that is independent of the mobile phase composition and directly correlates with logP.
Ionization Constant (pKa)
The pKa of a compound can be determined by various methods, including spectrophotometry and potentiometric titration. Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
This protocol describes the determination of the pKa of a basic imidazo[1,2-a]pyridine derivative.
Materials:
-
Test imidazo[1,2-a]pyridine compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water, free of CO2
-
Calibrated pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the test compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titration: Slowly add the standardized HCl solution from a burette in small, known increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The pKa is the pH at the half-equivalence point, which is the point where half of the basic compound has been protonated. This point corresponds to the midpoint of the steepest part of the titration curve.
Causality Behind Experimental Choices:
-
Potentiometric Titration: This method directly measures the change in pH as an acid or base is added, allowing for a precise determination of the pKa.
-
CO2-free water: Carbon dioxide can dissolve in water to form carbonic acid, which can interfere with the titration of weakly basic compounds.
-
Standardized Titrant: The use of a titrant with a precisely known concentration is essential for accurate pKa determination.
Melting Point
The melting point of a solid crystalline compound is a fundamental physical property that is indicative of its purity.
This is a standard and widely used method for determining the melting point of a solid.
Materials:
-
Test imidazo[1,2-a]pyridine compound, finely powdered
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Sample Preparation: Pack a small amount of the finely powdered compound into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.
-
Slow Heating: For an accurate measurement, start heating slowly (1-2 °C per minute) when the temperature is about 15-20 °C below the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). The melting point is reported as this range.
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution and a sharper melting point range.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, leading to an accurate measurement.
Data Presentation: Physicochemical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Structure | Melting Point (°C) | logP (or clogP) | pKa | Solubility | Reference |
| Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | 45-48 | 1.8 (clogP) | 6.8 (predicted) | - | [8] |
| Zolpidem | Zolpidem | 196 | 2.5 (clogP) | - | Poorly soluble in water | [9][10] |
| Alpidem | Alpidem | 141-142 | - | - | - | [3] |
| Compound 11 | (Structure not publicly available) | - | - | 9.3 | >1000 µg/mL | [6] |
| 2-phenylimidazo[1,2-a]pyridin-3-amine derivative 5a | (Structure provided in source) | Oil | - | - | - | [4] |
| 6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine 5b | (Structure provided in source) | Oil | - | - | - | [4] |
| Antitubercular Compound 7 | (Structure provided in source) | - | 1.8 (clogP) | - | - | [11] |
| Antitubercular Compound 8 | (Structure provided in source) | - | 2.0 (clogP) | - | - | [11] |
Visualizing the Workflow
The following diagram illustrates the logical flow of physicochemical property assessment in the early stages of drug discovery for novel imidazo[1,2-a]pyridine compounds.
Caption: Workflow for Physicochemical Profiling.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic candidates. A thorough and early assessment of their physicochemical properties is paramount to their successful development. This guide has provided a framework for understanding the importance of these properties and has detailed robust experimental protocols for their determination.
Future work in this area should focus on the systematic evaluation of the physicochemical properties of homologous series of imidazo[1,2-a]pyridine derivatives to build comprehensive structure-property relationship models. Such models will be invaluable in guiding the rational design of new compounds with optimized drug-like properties, ultimately accelerating the translation of these promising molecules from the laboratory to the clinic.
References
- Characterization of the physico-chemical properties of the imidazopyridine derivative Alpidem. Comparison with Zolpidem. European Journal of Medicinal Chemistry, 28(12), 955-961.
- Trapani, G., Franco, M., Latrofa, A., Ricciardi, L., & Liso, G. (1999). Physicochemical characterization and in vivo properties of Zolpidem in solid dispersions with polyethylene glycol 4000 and 6000. International journal of pharmaceutics, 184(2), 141–150.
- BenchChem Technical Support Team. (2025, November). Technical Support Center: Addressing Poor Solubility of Imidazo[1,2-a]pyridine Compounds. BenchChem.
- Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious disorders drug targets, 24(8), e200324228067.
- Guchhait, S. K., & Madaan, A. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current topics in medicinal chemistry, 16(26), 2963–2994.
- Schulman, S. G., & Rosenberg, L. S. (1979). Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry. Talanta, 26(9), 867–871.
- Kumar, S., & Singh, B. K. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 435-459.
- Verma, A., & Singh, D. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(4), 743-769.
- Kavšek, M., & Kmetec, V. (2011). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Ciura, K., Dziomba, S., Nowak, M., & Markuszewski, M. J. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules (Basel, Switzerland), 29(11), 2495.
- Depoortere, H., Zivkovic, B., Lloyd, K. G., Sanger, D. J., Perrault, G., Langer, S. Z., & Bartholini, G. (1986). The Pharmacology and Mechanism of Action of Zolpidem. Sleep, 9(1 Suppl), 17-22.
- Liang, X., Liu, Y., & Liu, G. (2014). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method.
- Aditya, N., Shivkant, P., Sunil, B. B., Surabhi, J., & Smriti, S. (2024).
- Giaginis, C., & Tsantili-Kakoulidou, A. (2008). Lipophilicity Measurement by Reversed-Phase High Performance Liquid Chromatography (RP-HPLC). In: Pharmacokinetic Profiling in Drug Research. Methods in Molecular Biology, vol 495. Humana Press.
- Ušćumlić, G. S., & Valentić, N. V. (2018). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. Molecules (Basel, Switzerland), 23(1), 169.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5732, Zolpidem. Retrieved January 20, 2026 from [Link].
- Letteron, P., Brahimi, N., & Vadrot, N. (2001). Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation. The Journal of pharmacology and experimental therapeutics, 297(2), 703–711.
- Kašička, V. (2007). Determination of Acid-Base Dissociation Constants of Very Weak Zwitterionic Heterocyclic Bases by Capillary Zone Electrophoresis. In: Electrophoresis. Methods in Molecular Biology, vol 384. Humana Press.
- Veselá, E., & Polášek, M. (2011). Determination of acid-base dissociation constants of very weak zwitterionic heterocyclic bases by capillary zone electrophoresis.
- Delhaye, S., Dekeyser, S., & Boddaert, T. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 14(1), 59.
- Lyssikatos, J. P., Whalen, P. M., & Soderstrom, E. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS medicinal chemistry letters, 4(7), 643–647.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78960, Imidazo(1,2-a)pyridine. Retrieved January 20, 2026 from [Link].
- Koppel, I., Koppel, J., & Leito, I. (2014). On the basicity of conjugated nitrogen heterocycles in different media. Journal of physical organic chemistry, 27(11), 903–911.
- Rupp, M. (2015). Predicting the pKa of Small Molecules. In: Quantitative Structure-Property Relationships in Drug Discovery. Methods in Molecular Biology, vol 1260. Humana Press.
- Moraski, G. C., Markley, L. D., & Cramer, J. W. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS medicinal chemistry letters, 4(5), 512–516.
- Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11).
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Methodological & Application
Application Note & Protocol: Synthesis of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a detailed, reliable protocol for the synthesis of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate, a valuable intermediate for the development of novel therapeutics. The synthesis is achieved through a classical condensation and cyclization reaction of a substituted 2-aminopyridine with an α-halocarbonyl equivalent. This guide offers a step-by-step methodology, mechanistic insights, and practical advice to ensure reproducibility and high yield.
Introduction and Mechanistic Rationale
The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][4] This reaction proceeds through a well-established mechanism:
-
SN2 Alkylation: The exocyclic amino group of the 2-aminopyridine starting material acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming an N-alkylated intermediate.
-
Intramolecular Cyclization: The endocyclic pyridine nitrogen then performs a nucleophilic attack on the carbonyl carbon of the intermediate.
-
Dehydration: The resulting cyclic hemiaminal intermediate readily undergoes dehydration under the reaction conditions to form the aromatic imidazo[1,2-a]pyridine ring system.
For the target molecule, This compound , the key precursors are Methyl 2-amino-6-chloronicotinate and a suitable two-carbon electrophile such as bromoacetaldehyde or its more stable acetal equivalent. The reaction detailed below utilizes mild conditions to achieve a clean and efficient transformation.
Reaction Scheme
Starting Material 1: Methyl 2-amino-6-chloronicotinate Starting Material 2: Bromoacetaldehyde dimethyl acetal Product: this compound
(A textual representation of the chemical reaction) (Cl)(COOCH₃)C₅H₂N(NH₂) + BrCH₂(CHO) → (Cl)(COOCH₃)C₈H₅N₂ + H₂O + HBr
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Equipment
-
Reagents:
-
Methyl 2-amino-6-chloronicotinate (1.87 g, 10.0 mmol)
-
Bromoacetaldehyde dimethyl acetal (1.45 mL, 12.0 mmol, 1.2 equiv)
-
Sodium bicarbonate (NaHCO₃) (1.68 g, 20.0 mmol, 2.0 equiv)
-
Anhydrous Ethanol (EtOH) (50 mL)
-
Ethyl acetate (EtOAc) for extraction and chromatography
-
Hexanes for chromatography
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add Methyl 2-amino-6-chloronicotinate (1.87 g, 10.0 mmol), anhydrous ethanol (50 mL), and sodium bicarbonate (1.68 g, 20.0 mmol).
-
Scientist's Note: Sodium bicarbonate is added as a mild base to neutralize the hydrobromic acid (HBr) that is formed during the cyclization, preventing potential side reactions and decomposition of the acid-sensitive starting material.
-
-
Reagent Addition: Add bromoacetaldehyde dimethyl acetal (1.45 mL, 12.0 mmol) to the stirred suspension.
-
Scientist's Note: Bromoacetaldehyde dimethyl acetal is used as a safer and more stable precursor to the highly reactive and lachrymatory bromoacetaldehyde. The acetal hydrolyzes in situ under the reaction conditions to generate the required aldehyde. A slight excess (1.2 equivalents) is used to ensure the complete consumption of the limiting aminopyridine starting material.
-
-
Cyclization Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain a gentle reflux with vigorous stirring.
-
Scientist's Note: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) every 2-4 hours. A suitable eluent system is typically 30-50% ethyl acetate in hexanes. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is generally complete within 12-24 hours.
-
-
Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Scientist's Note: Removing the bulk solvent simplifies the subsequent extraction process.
-
-
Extraction: To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Scientist's Note: This aqueous wash removes any remaining inorganic salts and water-soluble impurities.
-
-
Separation and Drying: Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 25 mL). Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Scientist's Note: The brine wash helps to remove residual water from the organic phase.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).
-
Scientist's Note: The polarity of the eluent should be optimized based on TLC analysis of the crude product.
-
-
Product Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. The identity and purity of the this compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and melting point analysis.[5]
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume Used |
| Methyl 2-amino-6-chloronicotinate | 186.59 | 10.0 | 1.0 | 1.87 g |
| Bromoacetaldehyde dimethyl acetal | 169.03 | 12.0 | 1.2 | 1.45 mL |
| Sodium bicarbonate | 84.01 | 20.0 | 2.0 | 1.68 g |
| Anhydrous Ethanol | 46.07 | - | - | 50 mL |
| Expected Product | 224.64 | - | - | ~1.8 - 2.1 g |
| Reaction Time: 12-24 hours | ||||
| Reaction Temperature: ~78 °C (Reflux) | ||||
| Expected Yield: 80-95% |
Process Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety and Troubleshooting
-
Safety: Bromoacetaldehyde dimethyl acetal is a corrosive and toxic compound. Handle with care in a fume hood. Ethanol is flammable. Ensure heating is performed using a mantle or oil bath, away from open flames.
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction or inefficient extraction. Ensure the reaction has gone to completion by TLC. Perform multiple extractions of the aqueous layer to maximize product recovery.
-
Incomplete Reaction: If the starting material persists after 24 hours, an additional 0.2 equivalents of bromoacetaldehyde dimethyl acetal can be added. Ensure the reflux temperature is adequate.
-
Purification Issues: If the product is difficult to separate from impurities, try a different solvent system for chromatography or consider recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
-
References
-
Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from: [Link]
-
Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives. Heterocycles, 75(6), 1355-1370. Available from: [Link]
-
Yadav, G., & Singh, P. P. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 11(23), 13987-14013. Available from: [Link]
-
Wikipedia. (2023). Tchichibabin reaction. Retrieved from: [Link]
-
Ben-M'barek, K., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Molecules, 27(22), 8011. Available from: [Link]
-
Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Angewandte Chemie International Edition, 58(16), 5442-5446. Available from: [Link]
-
Grošelj, U., Bezenšek, J., Meden, A., Svete, J., & Stanovnik, B. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355. Available from: [Link]
-
Goubert, C., et al. (2021). Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation with Various Reagents. Molecules, 26(16), 4991. Available from: [Link]
-
Sharma, V., Kumar, V., & Singh, P. P. (2019). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 17(4), 712-730. Available from: [Link]
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High-Yield Synthesis of Imidazo[1,2-a]pyridine-3-carboxylates: An Application and Protocol Guide
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system exhibit a broad spectrum of pharmacological properties, including anti-cancer, anti-mycobacterial, anti-inflammatory, and antiviral activities.[2][3][4] Notably, the introduction of a carboxylate group at the C-3 position yields imidazo[1,2-a]pyridine-3-carboxylates, which are key intermediates in the synthesis of novel therapeutic agents, including potent anti-tuberculosis drugs.[5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of high-yield synthetic strategies for imidazo[1,2-a]pyridine-3-carboxylates. We will delve into the mechanistic underpinnings of these reactions, present detailed, step-by-step protocols for various synthetic approaches, and offer a comparative analysis of their efficiencies.
Strategic Approaches to Synthesis
The synthesis of imidazo[1,2-a]pyridine-3-carboxylates can be broadly categorized into several effective strategies, each with its own set of advantages. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials. Key approaches include multicomponent reactions, one-pot two-step procedures, and microwave-assisted synthesis.
The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines and their derivatives.[6][7][8] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.[9] The GBB reaction is highly valued for its atom economy, operational simplicity, and the ability to generate molecular diversity from readily available starting materials.[10][11]
Reaction Mechanism: Groebke-Blackburn-Bienaymé Reaction
The mechanism of the GBB reaction commences with the formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base to form a five-membered ring intermediate. Subsequent tautomerization and aromatization lead to the final imidazo[1,2-a]pyridine product.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
Two-Step, One-Pot Synthesis
A highly efficient and convenient two-step, one-pot method has been developed for the synthesis of 3-substituted imidazo[1,2-a]pyridines, including the carboxylate derivatives.[12] This procedure involves the initial reaction of a 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then reacted in situ with an active electrophile, such as ethyl bromoacetate, to yield the desired product.[12] This method offers high yields and avoids the isolation of intermediates, making it a practical approach for library synthesis.
Experimental Workflow: Two-Step, One-Pot Synthesis
Caption: Workflow for the two-step, one-pot synthesis.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds.[2][13][14] The synthesis of imidazo[1,2-a]pyridine-3-carboxylates can be significantly expedited by employing microwave irradiation, often reducing reaction times from hours to minutes.[13][15] This method is particularly advantageous for high-throughput synthesis and library generation in drug discovery.[13]
Comparative Analysis of Synthetic Methods
The choice of synthetic methodology is critical and should be based on a careful consideration of factors such as yield, reaction time, scalability, and environmental impact. The following table provides a comparative overview of the discussed methods for the synthesis of ethyl imidazo[1,2-a]pyridine-3-carboxylate.
| Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature | Time | Yield (%) | Key Advantages | Reference |
| Two-Step, One-Pot | 2-Aminopyridine, DMF-DMA, Ethyl bromoacetate | NaHCO₃ | DMF | 65 °C then 85 °C | 3 h | 83 | High yield, one-pot procedure, readily available starting materials. | [12] |
| Microwave-Assisted | 2-Aminopyridine, Ethyl 2-chloroacetoacetate | None | Ethanol | 120 °C | 20-30 min | 70-90 | Rapid synthesis, high yields, suitable for high-throughput screening. | |
| GBB Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted Acid | Various (e.g., MeOH) | Room Temp to Reflux | 8-24 h | up to 95 | High atom economy, generates molecular diversity, mild conditions. | [16] |
Detailed Experimental Protocols
Protocol 1: Two-Step, One-Pot Synthesis of Ethyl imidazo[1,2-a]pyridine-3-carboxylate[12]
-
To a solution of 2-aminopyridine (1.0 mmol) in DMF (2 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 equiv.).
-
Stir the reaction mixture at 65 °C for 2 hours.
-
To the resulting mixture, add ethyl bromoacetate (1.2 equiv.) and sodium bicarbonate (NaHCO₃, 1.5 equiv.).
-
Stir the reaction mixture at 85 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure ethyl imidazo[1,2-a]pyridine-3-carboxylate.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
In a microwave-safe vessel, combine 2-aminopyridine (1 mmol) and ethyl 2-chloroacetoacetate (1.2 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20-30 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Protocol 3: General Procedure for the Groebke-Blackburn-Bienaymé Reaction[17]
-
In a sealed vial, dissolve the 2-aminopyridine (1.0 equiv.), aldehyde (1.0 equiv.), isocyanide (1.0 equiv.), and a catalytic amount of a Lewis or Brønsted acid (e.g., ammonium chloride, 0.2 equiv.) in a suitable solvent (e.g., methanol, 1.0 M).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes as the mobile phase.
Conclusion
The synthesis of imidazo[1,2-a]pyridine-3-carboxylates can be achieved through several high-yield and efficient methods. The two-step, one-pot procedure offers a practical and high-yielding route from simple starting materials. For rapid synthesis and library generation, microwave-assisted protocols are highly advantageous. The Groebke-Blackburn-Bienaymé reaction provides a versatile and atom-economical approach to a diverse range of substituted imidazo[1,2-a]pyridines. The choice of the optimal synthetic route will depend on the specific requirements of the research, including the desired scale, substitution patterns, and available resources. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and successfully synthesize these valuable compounds for their drug discovery and development efforts.
References
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Application Notes and Protocols for High-Throughput Screening of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold and the Role of High-Throughput Screening
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules.[1][2][3] Derivatives of this versatile scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and central nervous system effects.[2][4][5] Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate represents a novel, yet uncharacterized, member of this chemical class. Its therapeutic potential remains to be elucidated, making it an ideal candidate for high-throughput screening (HTS) to uncover its biological targets and potential therapeutic applications.
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid and automated testing of hundreds of thousands to millions of compounds against specific biological targets or in phenotypic assays.[6][7][8][9] This technology is instrumental in the initial stages of drug development for identifying "hits"—compounds that exhibit a desired biological activity.[10][11] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in HTS campaigns. We will delve into the principles of assay development, provide detailed screening protocols, and discuss the critical steps of hit validation and data analysis, all within the context of exploring the therapeutic potential of this promising compound.
Assay Development: The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay.[12] The choice of assay will be dictated by the hypothesized biological targets of the imidazopyridine class of compounds. Given their known wide range of activities, several assay formats could be employed.
Choosing the Right Assay
-
Biochemical Assays: These assays are ideal for screening against specific, purified molecular targets such as enzymes (e.g., kinases, proteases) or receptors.[13] Given that imidazopyridine derivatives are known to target protein kinases, a kinase inhibition assay would be a logical starting point.[14] These assays often rely on detection methods like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence.[13]
-
Cell-Based Assays: These assays provide a more physiologically relevant context by measuring a compound's effect on living cells.[13] This can range from measuring cell viability in cancer cell lines to reporter gene assays that monitor the activity of a specific signaling pathway.[15] For a novel compound like this compound, a phenotypic screen using a panel of cancer cell lines could reveal potential anti-proliferative effects.[16]
Key Considerations for Assay Optimization
Before embarking on a full-scale HTS, the chosen assay must be miniaturized (typically to a 384- or 1536-well plate format) and optimized.[8][17] Key parameters to validate include:
-
Signal-to-Background Ratio: The ability to distinguish a true signal from the baseline noise.
-
Z'-factor: A statistical measure of assay quality, with a value greater than 0.5 indicating an excellent assay for HTS.[9][17]
-
DMSO Tolerance: The assay must be robust to the small percentage of dimethyl sulfoxide (DMSO) used to solubilize the test compounds.
High-Throughput Screening Workflow
A typical HTS campaign follows a well-defined workflow, from initial screening to hit confirmation.[17][13] Automation is a critical component of HTS, utilizing robotic systems for liquid handling, plate transport, and data acquisition to ensure high throughput and reproducibility.[6][7]
Caption: A generalized workflow for a high-throughput screening campaign.
Data Analysis and Hit Validation: From Data to Discovery
The vast amount of data generated during an HTS campaign requires sophisticated data analysis tools and a rigorous hit validation cascade to eliminate false positives and prioritize promising compounds.[10][11][18]
Primary Data Analysis
The initial analysis focuses on identifying wells with activity that surpasses a predefined threshold (e.g., >50% inhibition or activation). This generates a list of initial "hits."
Hit Confirmation and Potency Determination
Confirmed hits are then subjected to dose-response analysis, where the compound is tested across a range of concentrations to determine its potency (IC50 or EC50 value).
| Compound ID | Primary Screen (% Inhibition) | IC50 (µM) |
| MCIPC-001 | 65.2 | 2.5 |
| Control 1 | 98.5 | 0.01 |
| Control 2 | 2.1 | > 100 |
Caption: Representative data from a primary screen and subsequent dose-response analysis for a hypothetical hit, "MCIPC-001" (this compound).
Counter-Screening and False Positive Removal
It is crucial to perform counter-screens to identify and eliminate compounds that interfere with the assay technology rather than interacting with the biological target.[18] This includes screening for Pan-Assay Interference Compounds (PAINS), which are known to be frequent hitters in HTS campaigns.[18]
Preliminary Structure-Activity Relationship (SAR)
The analysis of initial hits can provide early insights into the structure-activity relationship, guiding the selection of analogs for further testing and future medicinal chemistry efforts.[17]
Hypothetical Target Pathway and Assay Design
To illustrate the application of these principles, let's consider a hypothetical scenario where this compound is screened for its ability to inhibit a cancer-related signaling pathway, such as the MAPK/ERK pathway.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target in cancer drug discovery. An HTS assay could be designed to quantify the phosphorylation of ERK, a key downstream effector.
In this scenario, a cell-based assay could be developed using a cancer cell line known to have an active MAPK/ERK pathway. The assay would quantify the levels of phosphorylated ERK (p-ERK) in the presence of this compound. A decrease in p-ERK levels would indicate potential inhibition of the pathway by the compound.
Protocols
Protocol 1: General Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to screen for inhibitors of a specific protein kinase.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase to the desired concentration in assay buffer.
-
Prepare a solution of the kinase's substrate and ATP at 2x the final desired concentration in assay buffer.
-
Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound in DMSO for dose-response experiments.
-
-
Assay Procedure (384-well plate format):
-
Dispense 50 nL of the compound solution (or DMSO for controls) into the wells of a 384-well plate.
-
Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP using a commercial luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no enzyme) and negative (DMSO vehicle) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (Fluorescence-based)
This protocol is for assessing the effect of the compound on the viability of a cancer cell line.
-
Cell Culture and Plating:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest the cells and adjust the cell density to plate 5,000 cells per well in 40 µL of media in a 384-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the compound dilutions to the appropriate wells. Include wells with media only (no cells) for background subtraction and cells with media containing DMSO for a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Readout:
-
Add a viability reagent (e.g., a resazurin-based reagent) to each well according to the manufacturer's protocol.
-
Incubate for 2-4 hours.
-
Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
Conclusion
This compound, as a representative of the pharmacologically significant imidazopyridine class, holds considerable potential for the discovery of novel therapeutics. A systematic and well-executed high-throughput screening campaign is the first step in unlocking this potential. By carefully developing and validating robust assays, employing automated screening workflows, and conducting rigorous hit validation, researchers can effectively explore the biological activity of this and other novel compounds, paving the way for the development of next-generation medicines.
References
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
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High-throughput screening. Wikipedia. Available at: [Link]
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Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. Available at: [Link]
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High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. Available at: [Link]
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Hit Identification - Revolutionizing Drug Discovery. Vipergen. Available at: [Link]
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Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing. Available at: [Link]
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Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. PMC - NIH. Available at: [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH. Available at: [Link]
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. Available at: [Link]
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Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available at: [Link]
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
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How To Optimize Your Hit Identification Strategy. Evotec. Available at: [Link]
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High-throughput screening: accelerating drug discovery. Genedata. Available at: [Link]
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Hit Identification Approaches and Future Directions – Protac. Drug Discovery Pro. Available at: [Link]
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Four Well-Established Strategies Used in Hit Identification. Clinical Research News. Available at: [Link]
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High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. Available at: [Link]
-
(PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. Available at: [Link]
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Identification of inhibitors of N5-carboxyaminoimidazole ribonucleotide synthetase by high-throughput screening. PubMed. Available at: [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH. Available at: [Link]
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Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce. ChemRxiv. Available at: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PMC - NIH. Available at: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
-
(PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
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High-Throughput Molecular Screening Center. The Wertheim UF Scripps Institute. Available at: [Link]
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Novel trends in high-throughput screening. PubMed. Available at: [Link]
-
High throughput screening for biomaterials discovery. PubMed. Available at: [Link]
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Assay development for testing the efficacy of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
Authored by: Senior Application Scientist
Date: January 20, 2026
Subject: A Comprehensive Guide to Efficacy Testing of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This heterocyclic system is known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[2][3] Notably, derivatives of this scaffold have been successfully developed into marketed drugs such as Zolpidem and Alpidem.[1][3] Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of key cellular signaling molecules, particularly protein kinases, and as cytotoxic agents against various cancer cell lines.[4][5]
This compound is a novel compound belonging to this promising class. While its specific biological target is yet to be fully elucidated, its structural features suggest potential as a modulator of cellular pathways critical in disease. This document provides a detailed guide for the development of a comprehensive suite of assays to determine the efficacy of this compound. We will outline a logical, tiered approach, beginning with broad screening to identify its mechanism of action, followed by detailed biochemical and cell-based assays to quantify its potency and cellular effects.
The protocols herein are designed to be robust and self-validating, incorporating essential controls and data analysis procedures to ensure the generation of reliable and reproducible results.
Strategic Workflow for Efficacy Testing
A systematic approach is crucial when characterizing a novel compound. The proposed workflow for this compound is designed to efficiently move from broad, hypothesis-generating screens to specific, in-depth characterization.
Caption: Strategic workflow for characterizing this compound.
Phase 1: Target Identification and Primary Screening
Given the novelty of the compound, the initial phase focuses on identifying its primary biological target(s) and assessing its general cytotoxic profile.
Broad Kinase Panel Screening
-
Rationale: Many imidazo[1,2-a]pyridine derivatives are known to target protein kinases.[4][5] A broad kinase panel screen is the most efficient method to identify potential kinase targets. This involves testing the compound at a fixed concentration (typically 1-10 µM) against a large number of purified kinases.
-
Methodology: Commercially available kinase screening services (e.g., from Reaction Biology, Eurofins DiscoverX) offer panels of hundreds of kinases. The choice of assay technology will depend on the vendor but is often based on quantifying the consumption of ATP or the generation of ADP.[6][7]
-
Data Interpretation: Results are typically presented as percent inhibition relative to a control. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
Multi-cell Line Cytotoxicity Screening
-
Rationale: To understand the compound's potential as an anti-cancer agent, it is essential to assess its cytotoxicity across a diverse range of cancer cell lines.[8][9] This can reveal if the compound has broad cytotoxic effects or is selective for certain cancer types.
-
Methodology: A panel of cancer cell lines, such as the NCI-60 panel, should be used. Cells are treated with the compound at a single, high concentration (e.g., 10 µM) for a defined period (e.g., 72 hours). Cell viability can be assessed using a simple, high-throughput assay such as the MTT or resazurin assay.[10]
-
Data Interpretation: Results are expressed as percent of viable cells remaining compared to a vehicle-treated control. Cell lines showing significant growth inhibition are considered "sensitive."
Phase 2: Biochemical Potency and Selectivity
Once a primary kinase target is identified, the next phase involves detailed biochemical characterization of the compound's interaction with the purified enzyme.
Protocol: Biochemical IC50 Determination using ADP-Glo™ Kinase Assay
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[6] As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal. This assay is universal for all kinases and is less prone to interference from colored or fluorescent compounds.
-
Materials:
-
Purified recombinant kinase (identified from Phase 1 screen)
-
Kinase substrate (specific to the kinase)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (specific to the kinase, typically containing MgCl2)
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction:
-
To each well of a 96-well plate, add 5 µL of the diluted compound.
-
Add 10 µL of a 2.5X solution of kinase and substrate in kinase buffer.
-
Initiate the reaction by adding 10 µL of a 2.5X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[11]
-
Include "no enzyme" and "vehicle control" (DMSO) wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the predetermined linear reaction time (typically 60 minutes).[11]
-
-
ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor required to reduce enzyme activity by 50%. |
| Hill Slope | Describes the steepness of the dose-response curve. |
| R² | A measure of the goodness of fit of the curve. |
Enzyme Kinetic Studies
-
Rationale: To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed.[12] This provides critical insight into how the compound interacts with the enzyme and its substrate.
-
Methodology: The biochemical assay described above is performed with varying concentrations of both the substrate and ATP, in the presence and absence of the inhibitor. The initial reaction rates are measured and plotted on a double-reciprocal (Lineweaver-Burk) plot.
-
Data Interpretation: The pattern of changes in Vmax (maximum reaction rate) and Km (substrate concentration at half-maximal velocity) in the presence of the inhibitor reveals the mechanism of inhibition.[12]
Phase 3: Cellular Efficacy and Mechanism of Action
Demonstrating that a compound can inhibit a purified enzyme is only the first step. It is crucial to confirm that it can engage its target within a cellular context and elicit the desired biological response.[13]
Protocol: Cell-Based Target Engagement Assay
-
Principle: This assay measures the inhibition of the target kinase's activity within intact cells by quantifying the phosphorylation of its known downstream substrate. This can be performed using various methods, including Western blotting, ELISA, or specialized cellular assays like NanoBRET™.[13]
-
Materials:
-
Sensitive cancer cell line (identified in Phase 1)
-
Cell culture medium and supplements
-
This compound
-
Phospho-specific antibody for the kinase substrate
-
Total protein antibody for the kinase substrate
-
Appropriate secondary antibodies and detection reagents (e.g., for Western blot or ELISA)
-
-
Step-by-Step Protocol (Western Blot example):
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe with the total protein antibody to serve as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular EC50.
Protocol: Cell Viability/Cytotoxicity Assay (ATP-based)
-
Principle: The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[8] Cytotoxic compounds will cause a decrease in cellular ATP levels. Luminescent ATP assays (e.g., CellTiter-Glo®) are highly sensitive and have a broad linear range.[10]
-
Materials:
-
Sensitive cancer cell line
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, opaque 96-well plates with clear bottoms
-
Luminometer
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a prolonged period, typically 72 hours, to assess the impact on cell proliferation.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Characterizing the Mechanism of Cell Death
-
Rationale: Once cytotoxicity is confirmed, it is important to determine whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[8]
-
Methodology: Assays that measure key markers of apoptosis, such as caspase activation, are commonly used. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
-
Data Interpretation: An increase in the luminescent signal in treated cells compared to control cells indicates the induction of apoptosis.
Data Summary and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
| Assay Type | Parameter | This compound | Positive Control (e.g., Staurosporine) |
| Biochemical | IC50 (nM) vs. Target Kinase | To be determined | Known Value |
| Cellular Target Engagement | EC50 (nM) vs. Substrate Phosphorylation | To be determined | Known Value |
| Cell Viability | GI50 (µM) in Sensitive Cell Line | To be determined | Known Value |
| Apoptosis Induction | Fold-increase in Caspase 3/7 Activity | To be determined | Known Value |
Conclusion
This document provides a comprehensive and scientifically grounded framework for the preclinical efficacy testing of this compound. By following this tiered approach—from broad screening to detailed biochemical and cellular characterization—researchers can generate a robust data package to define the compound's mechanism of action, potency, and therapeutic potential. The emphasis on validated assay systems and rigorous data analysis ensures the integrity and trustworthiness of the findings, paving the way for further drug development efforts.
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Aditya, N., Patel, S., Baile, S. B., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available from: [Link]
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Application of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate in Cancer Cell Lines: A Technical Guide
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives in Oncology
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] In the realm of oncology, these derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines, including those of the breast, liver, colon, lung, and cervix.[4] Their therapeutic potential stems from their ability to modulate critical cellular pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and STAT3/NF-κB signaling cascades.[1][2][5][6]
Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate is a novel derivative within this class. While specific data on this particular compound is emerging, its structural alerts suggest a potential for significant anticancer activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of this compound's efficacy in cancer cell lines. The protocols detailed herein are designed to be robust and self-validating, providing a clear framework for assessing cytotoxicity, and elucidating the mechanism of action.
Plausible Mechanism of Action: Targeting Key Cancer Pathways
Derivatives of imidazo[1,2-a]pyridine have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4][6] A primary target for many compounds in this class is the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][2][5] Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives can lead to a halt in cell proliferation and the induction of programmed cell death.[5]
Furthermore, some derivatives have been observed to modulate the STAT3/NF-κB pathway, which is involved in inflammatory responses and cancer cell survival.[6] By inhibiting these pathways, this compound may induce cell cycle arrest, as evidenced by the upregulation of proteins like p53 and p21, and trigger apoptosis through both intrinsic and extrinsic pathways.[6][7]
Diagram: Potential Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Derivatives
Caption: Potential mechanisms of action for this compound.
Experimental Protocols
I. Cell Culture and Maintenance
A crucial first step in evaluating a novel compound is the proper maintenance of cancer cell lines. The selection of appropriate cell lines is critical for obtaining relevant data.[8]
A. Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[9][10]
-
Complete growth medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
B. Protocol:
-
Maintain cancer cell lines in their recommended complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.[11]
-
When cells reach 70-80% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding into new flasks at an appropriate density.[12]
II. Assessment of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11] This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of the compound.
A. Materials:
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
B. Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.[11]
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with varying concentrations of the compound and include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[11]
-
Incubate the plates for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][12]
-
Measure the absorbance at 570 nm using a microplate reader.[11][12]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| A549 | Lung Carcinoma | 48 | 22.5 |
| HCT116 | Colorectal Carcinoma | 48 | 10.8 |
| PC-3 | Prostate Adenocarcinoma | 48 | 35.1 |
Table 1: Hypothetical IC50 values of this compound in various cancer cell lines.
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
III. Apoptosis Assay (Annexin V-FITC/PI Staining)
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed followed by flow cytometry.
A. Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
B. Protocol:
-
Seed cells in 6-well plates and treat them with the IC50 concentration of the compound for 24 or 48 hours.[12]
-
Harvest both adherent and floating cells and wash with cold PBS.[12]
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Analyze the cells by flow cytometry to determine the percentage of early apoptotic, late apoptotic, and necrotic cells.[12]
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Compound (IC50) | 45.8 | 25.3 | 20.1 | 8.8 |
Table 2: Hypothetical results of Annexin V/PI staining after treatment with this compound.
IV. Cell Cycle Analysis
To investigate if the compound induces cell cycle arrest, flow cytometry with propidium iodide staining is employed.
A. Materials:
-
6-well plates
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
B. Protocol:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.[12]
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[12]
-
Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 | 30.1 | 14.5 |
| Compound (IC50) | 70.2 | 15.3 | 14.5 |
Table 3: Hypothetical cell cycle distribution after treatment with this compound.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of this compound. The imidazo[1,2-a]pyridine scaffold holds significant promise in the development of novel anticancer agents.[1][2] The data generated from these assays will be instrumental in determining the compound's efficacy, understanding its mechanism of action, and guiding further preclinical development. Future studies could involve Western blot analysis to confirm the modulation of key proteins in the PI3K/Akt/mTOR and other relevant pathways, as well as in vivo studies in animal models to assess the compound's therapeutic potential in a more complex biological system. The exploration of this and other novel imidazo[1,2-a]pyridine derivatives will undoubtedly contribute to the advancement of targeted cancer therapies.
References
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Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library. Retrieved January 20, 2026, from [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
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Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024, September 2). Wiley Online Library. Retrieved January 20, 2026, from [Link]
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Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. (2021, May 26). Systematic Reviews in Pharmacy. Retrieved January 20, 2026, from [Link]
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Development of Drug-resistant Cell Lines for Experimental Procedures. (2025, August 12). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
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Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025, December 10). ResearchGate. Retrieved January 20, 2026, from [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
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Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]
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Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025, May 24). Chemical Methodologies. Retrieved January 20, 2026, from [Link]
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Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies. Retrieved January 20, 2026, from [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
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Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][11][13]tetrazine-8-carboxylates and -carboxamides. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols: Evaluating the Antimycobacterial Potential of Imidazo[1,2-a]pyridine-8-carboxamides
I. Introduction: A New Front in the War Against Tuberculosis
The global health landscape continues to be challenged by Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB). This ancient disease claimed 1.6 million lives in 2021, and its threat is magnified by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, rendering many first-line therapies ineffective.[1][2] This reality fuels an urgent search for novel chemical scaffolds with unique mechanisms of action.
Among the most promising new classes of antitubercular agents are derivatives of the imidazo[1,2-a]pyridine scaffold.[2][3][4] This fused bicyclic heterocycle has proven to be a versatile "drug preconception" scaffold in medicinal chemistry.[3][4] While significant attention has been given to the imidazo[1,2-a]pyridine-3-carboxamide derivative Telacebec (Q203), which has advanced to clinical trials, the imidazo[1,2-a]pyridine-8-carboxamide regioisomer has also emerged as a novel and potent lead series worthy of in-depth investigation.[5][6][7][8]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the mechanism of action, synthetic strategies, and detailed protocols for the in vitro and in vivo evaluation of imidazo[1,2-a]pyridine-8-carboxamides as potential next-generation antitubercular agents.
II. The Molecular Target: Disrupting Mycobacterial Respiration
The primary mechanism of action for the broader class of imidazopyridine amides, including the clinical candidate Q203, is the inhibition of the cytochrome bc1 complex (Complex III) of the mycobacterial electron transport chain.[5][9] This complex is a critical component of oxidative phosphorylation, the process by which Mtb generates the vast majority of its adenosine triphosphate (ATP), the cell's energy currency.
Specifically, these compounds target the QcrB subunit of the cytochrome bc1 complex.[9][10] By binding to QcrB, they block the transfer of electrons from menaquinol to cytochrome c, effectively halting the proton motive force required for ATP synthesis.[2][5] This disruption of the cellular energy machinery is catastrophic for the bacterium, leading to cell death. The selectivity of these compounds for the mycobacterial QcrB over its human mitochondrial counterpart is a key factor in their favorable safety profile. While the 8-carboxamide series is less studied than the 3-carboxamide series, it is hypothesized to share this mechanism of action.[10]
Caption: Inhibition of the Mtb electron transport chain by imidazo[1,2-a]pyridines.
III. Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides
The synthesis of this scaffold is a multi-step process that begins with the construction of the core heterocyclic ring system, followed by functionalization at the C-8 position. The following is a generalized protocol; specific reaction conditions may require optimization based on the desired substituents.
Protocol 3.1: General Synthetic Workflow
-
Step 1: Cyclization to form the Imidazo[1,2-a]pyridine Core.
-
Rationale: This foundational step creates the bicyclic scaffold. The reaction of a 2-aminopyridine with an α-haloketone is a classic and efficient method for this transformation.
-
Procedure:
-
Dissolve the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetone.
-
Add the desired α-haloketone (1.1 eq).
-
Reflux the mixture for 4-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel.
-
-
-
Step 2: Introduction of the Carboxamide at C-8.
-
Rationale: Functionalizing the C-8 position is key to this series. This often requires a directed metalation or a palladium-catalyzed carbonylation reaction on a pre-functionalized (e.g., halogenated) core.[11]
-
Procedure (via Aminocarbonylation):
-
To a solution of an 8-bromo-imidazo[1,2-a]pyridine intermediate (1.0 eq) in a solvent like toluene or dioxane, add the desired amine (1.5 eq).
-
Add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos).
-
Add a base such as DBU or K₂CO₃.
-
Pressurize the reaction vessel with carbon monoxide (CO) gas (typically 50-100 psi).
-
Heat the reaction to 80-120 °C for 12-24 hours.
-
After cooling and venting, filter the reaction mixture and concentrate the filtrate.
-
Purify the resulting 8-carboxamide derivative by column chromatography.
-
-
-
Step 3: Characterization.
-
Rationale: Rigorous structural confirmation is essential.
-
Methods: Confirm the identity and purity of the final compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine-8-carboxamides.
IV. In Vitro Evaluation: Quantifying Antimycobacterial Potency
A tiered approach is necessary to characterize the in vitro activity of newly synthesized compounds. This involves determining the direct activity against Mtb, assessing activity against intracellular bacteria, and evaluating cytotoxicity to establish a selectivity profile.
Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination
The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and straightforward method for determining the MIC of compounds against Mtb.[3]
-
Principle: The assay uses the redox indicator Alamar Blue (resazurin), which is blue and non-fluorescent. In the presence of metabolically active (i.e., growing) mycobacteria, it is reduced to the pink, fluorescent resorufin. The MIC is the lowest drug concentration that prevents this color change.
-
Materials:
-
Mycobacterium tuberculosis H37Rv (or other strains).
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80.
-
Test compounds dissolved in DMSO.
-
Alamar Blue reagent.
-
Sterile 96-well microplates.
-
-
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well plate using the supplemented 7H9 broth. The final DMSO concentration should not exceed 1%.
-
Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1 or an OD₆₀₀ of ~0.2-0.4. Dilute this suspension 1:50 in broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compounds. Include a drug-free control (growth control) and a sterile control (broth only).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue solution to each well.
-
Re-incubate the plates for 16-24 hours.
-
Determine the MIC by visual inspection: the lowest concentration at which the color remains blue. A change from blue to pink indicates bacterial growth.
-
Protocol 4.2: Intracellular Activity in a Macrophage Model
Mtb is an intracellular pathogen, so assessing a compound's ability to kill bacteria residing within host cells is a critical step.[12][13]
-
Principle: A macrophage cell line is infected with Mtb. After allowing phagocytosis, extracellular bacteria are washed away. The infected cells are then treated with the test compounds. Efficacy is measured by lysing the macrophages and quantifying the surviving intracellular bacteria via colony-forming unit (CFU) enumeration.
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 murine macrophages or THP-1 human monocytes (differentiated into macrophages with PMA) into 24-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.[13]
-
Infection: Infect the macrophage monolayer with a single-cell suspension of Mtb H37Rv at a multiplicity of infection (MOI) of 5:1 (bacteria:cell) for 4 hours at 37°C.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
-
Treatment: Add fresh culture medium containing serial dilutions of the test compounds to the infected cells.
-
Incubation: Incubate the treated, infected cells for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Lysis and Plating: Aspirate the medium. Lyse the macrophages with 0.1% Triton X-100 in PBS for 10 minutes.
-
CFU Enumeration: Prepare serial dilutions of the cell lysate in PBS + 0.05% Tween 80 and plate on Middlebrook 7H10 agar plates. Incubate at 37°C for 3-4 weeks and count the colonies to determine the CFU/mL. Compare CFUs from treated wells to untreated controls.
-
Protocol 4.3: Mammalian Cell Cytotoxicity Assay
Determining the toxicity of a compound to mammalian cells is essential for calculating its selectivity index (SI), a key indicator of its therapeutic potential.[14][15][16]
-
Principle: Similar to the MABA assay, a resazurin-based assay can be used to measure the viability of mammalian cells. A decrease in the conversion of resazurin to resorufin indicates cytotoxicity.
-
Procedure:
-
Seed Vero cells or RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[13]
-
Add serial dilutions of the test compounds to the cells (in triplicate) and incubate for 48 hours.
-
Add 10 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance.
-
Calculate the 50% cytotoxic concentration (IC₅₀) value—the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ / MIC . A higher SI value is desirable.
-
Data Summary: In Vitro Activity Profile
| Compound ID | MIC vs Mtb H37Rv (µM) | MIC vs MDR-TB Strain (µM) | IC₅₀ vs Vero Cells (µM) | Selectivity Index (SI = IC₅₀/MIC) |
| Lead-01 | Data | Data | Data | Calculated |
| Lead-02 | Data | Data | Data | Calculated |
| Control | Data | Data | Data | Calculated |
V. In Vivo Evaluation: Assessing Efficacy in a Murine Model
Promising compounds must be evaluated in an animal model to assess their efficacy in vivo. The mouse model of TB is the most common pre-clinical model.[17][18] For rapid screening, immunodeficient mouse models can provide faster results.[19]
Protocol 5.1: Rapid Efficacy Screening in GKO Mice
-
Principle: Gamma interferon gene-disrupted (GKO) mice are highly susceptible to Mtb infection, leading to rapid bacterial growth. This allows for a significant difference between treated and untreated groups to be observed over a much shorter treatment period (e.g., 8-10 days) compared to standard models.[19]
-
Procedure:
-
Infection: Infect GKO C57BL/6 mice via a low-dose aerosol route with the Mtb Erdman strain to achieve an initial bacterial deposition of 50-100 CFU in the lungs.
-
Treatment Initiation: Begin treatment 10-14 days post-infection, when the bacterial load has established.
-
Drug Administration: Administer the test compound daily via oral gavage at a predetermined dose (e.g., 25-100 mg/kg). Include an untreated control group and a positive control group (e.g., isoniazid).
-
Treatment Duration: Treat the mice for 8-10 consecutive days.
-
Efficacy Readout: At the end of the treatment period, sacrifice the mice. Aseptically remove the lungs and spleens, homogenize the tissues, and plate serial dilutions onto 7H10 agar to determine the bacterial load (CFU).
-
Analysis: Efficacy is determined by the log₁₀ reduction in CFU in the organs of treated mice compared to the untreated control group at the end of therapy.
-
Caption: Workflow for a rapid in vivo efficacy study using a mouse model of TB.
VI. Structure-Activity Relationship (SAR) Insights
Systematic modification of the imidazo[1,2-a]pyridine-8-carboxamide scaffold is crucial for optimizing potency and drug-like properties. While SAR for the 8-carboxamide series is less developed than for the 3-carboxamides, initial studies provide valuable guidance.[6][[“]]
-
The Amide Moiety: The nature of the substituent on the amide nitrogen is critical for activity. Bulky, lipophilic groups often enhance potency.
-
The Imidazo[1,2-a]pyridine Core: Substitutions at the C-2 and C-3 positions can modulate activity and physicochemical properties such as solubility and metabolic stability.
-
Physicochemical Properties: A key optimization goal is to balance the high lipophilicity, which is often associated with potent activity, against the need for favorable pharmacokinetic properties (e.g., absorption, metabolic stability).
| Position of Modification | Example Modification | Impact on MIC | Rationale |
| Amide (R¹) | Small alkyl | Moderate | Baseline activity |
| Amide (R¹) | Substituted benzyl | Improved | Fills hydrophobic pocket in target |
| C-2 Position (R²) | Methyl | Variable | Influences planarity and metabolism |
| C-3 Position (R³) | Hydrogen | Baseline | Position available for tuning properties |
VII. Conclusion and Future Directions
The imidazo[1,2-a]pyridine-8-carboxamide scaffold represents a promising and relatively underexplored chemical space for the development of novel antitubercular agents. These compounds have demonstrated potent activity, likely through the validated mechanism of inhibiting mycobacterial respiration. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and rapid in vivo assessment of new analogues.
Future efforts should focus on:
-
Extensive SAR Exploration: To improve potency against drug-resistant strains and optimize pharmacokinetic profiles.
-
Mechanism of Action Confirmation: To definitively confirm that the 8-carboxamide series targets QcrB and to investigate potential resistance mutations.
-
Combination Studies: To evaluate the synergistic potential of lead compounds with existing first- and second-line TB drugs, as combination therapy is the cornerstone of TB treatment.
By applying these rigorous and systematic evaluation protocols, the scientific community can effectively advance the development of imidazo[1,2-a]pyridine-8-carboxamides from promising hits to viable clinical candidates in the fight against tuberculosis.
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Application Notes and Protocols: Characterization of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate as a Potential Kinase Inhibitor
Introduction: The Therapeutic Promise of Kinase Inhibition and the Imidazo[1,2-a]pyridine Scaffold
Protein kinases are a vast family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a well-established driver of numerous human diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[2] This has made kinases one of the most important classes of drug targets in modern medicine.[3][4] The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including its role in the development of potent kinase inhibitors.[5][6][7][8][9][10] Derivatives of this scaffold have been shown to inhibit a range of important kinases, such as Akt, phosphoinositide 3-kinases (PI3Ks), and the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.[11][12][13]
This document provides a comprehensive guide for the initial characterization of a novel compound, Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate (hereafter referred to as Cmpd-X), as a potential kinase inhibitor. The protocols and workflows detailed herein are designed to establish its potency, selectivity, and cellular activity, providing a foundational dataset for further drug development efforts. While Cmpd-X is used as a representative molecule, these methodologies are broadly applicable to other potential kinase inhibitors derived from the imidazo[1,2-a]pyridine scaffold and beyond.
Part 1: Initial Biochemical Characterization - Potency Determination
The first crucial step in evaluating a potential kinase inhibitor is to determine its potency against a specific kinase target in a cell-free system.[3] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[14][15]
Principle of the In Vitro Kinase Activity Assay
A variety of assay formats are available to measure kinase activity, including radiometric and fluorescence-based methods.[1][3] Luminescence-based assays that quantify the amount of adenosine diphosphate (ADP) produced during the kinase reaction are widely used due to their high sensitivity, broad applicability, and amenability to high-throughput screening.[2][16] The amount of ADP generated is directly proportional to the kinase activity.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method for determining the IC50 value of Cmpd-X against a selected kinase target (e.g., Akt1).
Materials:
-
Cmpd-X: 10 mM stock solution in 100% DMSO.
-
Kinase: Recombinant human Akt1.
-
Substrate: A specific peptide substrate for Akt1.
-
ATP: Adenosine triphosphate.
-
Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[2]
-
Positive Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).
-
ADP-Glo™ Kinase Assay Kit: Or a similar luminescence-based ADP detection system.
-
Plates: White, opaque 384-well plates.
Experimental Workflow:
Caption: Workflow for in vitro kinase IC50 determination.
Step-by-Step Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the 10 mM Cmpd-X stock solution in DMSO to create a concentration gradient. A 10-point, 3-fold dilution series is recommended.
-
Further dilute these intermediate concentrations into the kinase assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted Cmpd-X or DMSO control to the appropriate wells.[2]
-
Include wells for a positive control inhibitor.
-
-
Kinase Addition and Pre-incubation:
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the start of the enzymatic reaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a mixture of the kinase substrate and ATP in the assay buffer. The ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.[17]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[2]
-
Incubate for 40 minutes at room temperature to halt the kinase reaction and deplete any remaining ATP.[2]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for another 30 minutes at room temperature to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.[2]
-
-
Data Acquisition and Analysis:
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| Cmpd-X | Akt1 | 25 |
| Staurosporine (Control) | Akt1 | 8 |
Table 1: Hypothetical inhibitory activity of Cmpd-X against Akt1. Staurosporine is used as a positive control.
Part 2: Kinase Selectivity Profiling
Achieving selectivity is a major challenge in kinase inhibitor development due to the highly conserved ATP-binding pocket across the human kinome.[17][19] A selective inhibitor minimizes off-target effects, which can lead to toxicity.[3] Therefore, it is essential to assess the selectivity of Cmpd-X by screening it against a broad panel of kinases.
Strategy for Selectivity Profiling
A cost-effective, tiered approach is often employed for selectivity profiling.[20]
-
Primary Screen: Test Cmpd-X at a single, high concentration (e.g., 1 µM) against a large panel of kinases (e.g., >200 kinases).
-
Secondary Screen (IC50 Determination): For any kinases that show significant inhibition (e.g., >70% inhibition) in the primary screen, perform a full dose-response curve to determine the precise IC50 value.[20]
Caption: Tiered strategy for kinase selectivity profiling.
Interpreting Selectivity Data
The selectivity of an inhibitor can be quantified in several ways. A simple approach is to calculate a selectivity score or to visualize the data on a kinome tree, which graphically represents the relationships between different kinases.
Data Presentation:
| Kinase Target | Cmpd-X % Inhibition @ 1 µM | Cmpd-X IC50 (nM) |
| Akt1 | 98% | 25 |
| Akt2 | 95% | 45 |
| PKA | 80% | 250 |
| CDK2 | 25% | >10,000 |
| EGFR | 15% | >10,000 |
| SRC | 40% | 5,000 |
Table 2: Hypothetical selectivity profile for Cmpd-X. The primary target (Akt1) shows high potency, while other kinases are inhibited to a lesser extent or not at all.
Part 3: Cellular Activity Assessment
While in vitro assays are essential for determining direct enzymatic inhibition, it is crucial to confirm that the compound is active in a cellular context.[17] Cell-based assays measure the inhibitor's ability to engage its target and modulate a downstream signaling pathway within a living cell.[21]
Principle of the Cell-Based Phosphorylation Assay
This type of assay quantifies the phosphorylation of a known downstream substrate of the target kinase.[21] Inhibition of the kinase by Cmpd-X should lead to a dose-dependent decrease in the phosphorylation of its substrate. Methods like ELISA or TR-FRET are commonly used for this purpose due to their high throughput and sensitivity.[21][22]
Protocol: TR-FRET Cellular Phosphorylation Assay
This protocol describes a method to measure the inhibition of Akt1 activity in a cancer cell line (e.g., HeLa) by quantifying the phosphorylation of a downstream substrate like GSK3β.
Materials:
-
Cell Line: HeLa cells, or another line with an active target pathway.
-
Cmpd-X: Prepared in a dilution series in cell culture medium.
-
Stimulant: A factor to activate the pathway (e.g., IGF-1).
-
Lysis Buffer: Provided with the assay kit.
-
TR-FRET Antibody Pair: e.g., a Europium-labeled total GSK3β antibody and an Alexa Fluor 647-labeled phospho-GSK3β (Ser9) antibody.
-
TR-FRET compatible plate reader.
Experimental Workflow:
Caption: Workflow for a cell-based TR-FRET phosphorylation assay.
Step-by-Step Procedure:
-
Cell Culture:
-
Seed HeLa cells in a 96-well plate and incubate overnight.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal pathway activation.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of Cmpd-X for 1-2 hours. Include DMSO as a vehicle control.
-
-
Pathway Stimulation:
-
Stimulate the Akt pathway by adding IGF-1 to the wells for 20-30 minutes. Leave some wells unstimulated as a negative control.
-
-
Cell Lysis:
-
Remove the culture medium and add lysis buffer to each well.[22]
-
Incubate on a shaker for 15 minutes to ensure complete cell lysis.
-
-
TR-FRET Detection:
-
Transfer the cell lysates to a white 384-well detection plate.
-
Add the TR-FRET antibody mix (containing both the donor and acceptor antibodies) to each well.[22]
-
Incubate for 2-4 hours at room temperature to allow antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[22]
-
Calculate the TR-FRET ratio and plot it against the logarithm of the Cmpd-X concentration.
-
Fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50). The EC50 represents the concentration of Cmpd-X required to inhibit the phosphorylation of the substrate by 50% in cells.[14]
-
Relevant Signaling Pathway:
Caption: Simplified IGF-1/Akt signaling pathway.
Conclusion
The protocols described in this application note provide a robust framework for the initial characterization of this compound (Cmpd-X) as a potential kinase inhibitor. By systematically determining its in vitro potency, assessing its kinome-wide selectivity, and confirming its activity in a cellular context, researchers can build a comprehensive preliminary profile of this compound. This foundational data is essential for making informed decisions regarding the further development of Cmpd-X, or other related imidazo[1,2-a]pyridine derivatives, as novel therapeutic agents.
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Narayan, G., Kumar, D., Singh, S. K., & Singh, R. K. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
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Narayan, G., Kumar, D., Singh, S. K., & Singh, R. K. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
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- 12. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Investigating the Mechanism of Action of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
Authored by: Senior Application Scientist, Advanced Drug Discovery Division
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Derivatives of this versatile heterocyclic system have demonstrated a wide array of therapeutic activities, including anticancer, anti-inflammatory, antiviral, and antimycobacterial properties.[1][2][4] A recurring theme in the mechanism of action of many imidazo[1,2-a]pyridine-based molecules is the inhibition of protein kinases, which are critical regulators of cellular processes.[5][6][7][8] This document provides a comprehensive, multi-phased guide for researchers, scientists, and drug development professionals to elucidate the mechanism of action of a specific derivative, Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate. The protocols herein are designed to be self-validating, progressing from broad, unbiased screening to detailed biophysical and cellular characterization, with a primary working hypothesis centered on kinase inhibition.
Introduction: The Scientific Premise
This compound belongs to a chemical class with a rich history of interacting with a diverse range of biological targets.[1][9] Given the established propensity of the imidazo[1,2-a]pyridine core to target protein kinases,[5][6][7][8] a logical and data-driven starting point for investigating the mechanism of action of this specific compound is to explore its potential as a kinase inhibitor. This guide will outline a systematic approach to not only identify the primary molecular target(s) of this compound but also to validate this interaction in a cellular context and elucidate its downstream functional consequences.
The investigative workflow is structured into three logical phases:
-
Phase 1: Broad Target Identification and In-Cellular Validation. This initial phase aims to cast a wide net to identify potential protein kinase targets and then to confirm that the compound engages these targets within a living cell.
-
Phase 2: Quantitative Biophysical Characterization. Once putative targets are identified, this phase focuses on precisely quantifying the binding affinity, kinetics, and thermodynamics of the compound-target interaction.
-
Phase 3: Cellular Pathway and Phenotypic Analysis. The final phase connects the molecular-level interaction to a measurable biological outcome, confirming the compound's mechanism of action and its effect on cellular signaling and viability.
This structured approach ensures a rigorous and comprehensive investigation, building a robust data package to support claims of the compound's mechanism of action.
Phase 1: Target Identification and In-Cellular Engagement
The primary objective of this phase is to move from a broad hypothesis to a specific, testable set of putative molecular targets. We will first employ a large-scale in vitro screen followed by a crucial in-cell validation step.
Protocol 1: In Vitro Kinase Panel Screening
Rationale: A broad kinase panel screen is a highly efficient method to survey a large number of purified kinases for their sensitivity to an inhibitor.[10] This unbiased approach can rapidly identify high-affinity targets and provide initial insights into the compound's selectivity profile across the kinome. Radiometric assays, such as those measuring the incorporation of ³³P-ATP into a substrate, are considered the gold standard due to their direct measurement of enzymatic activity, which minimizes false positives.[10]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create serial dilutions to be used in the assay.
-
Assay Execution:
-
Submit the compound to a commercial vendor or an in-house platform offering a comprehensive kinase screening panel (e.g., Reaction Biology's HotSpot™ platform or a similar service).[10]
-
Request screening at a single concentration (e.g., 1 µM) against a panel of at least 300-400 kinases.
-
The assay is typically performed by incubating the kinase, a suitable substrate, and the compound for a defined period (e.g., 10 minutes) before initiating the reaction with ATP (often at a physiological concentration of 1 mM).[10][11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase relative to a DMSO control.
-
Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >80% inhibition).
-
-
Follow-up: For all identified hits, perform a dose-response analysis to determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.[]
Data Presentation:
| Target Kinase | % Inhibition at 1 µM | IC₅₀ (nM) |
| Kinase A | 95% | 50 |
| Kinase B | 88% | 250 |
| Kinase C | 55% | >1000 |
| ... | ... | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Rationale: While in vitro screens are powerful, they do not confirm that a compound can enter a cell and bind to its target in the complex cellular milieu.[13] The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that directly measures target engagement in intact cells or cell lysates.[14][15][16] The principle is that a protein's thermal stability increases upon ligand binding.[15][17] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can confirm target engagement.
Methodology:
-
Cell Culture and Treatment:
-
Select a cell line that expresses the putative target kinase(s) identified in Protocol 1.
-
Culture the cells to ~80% confluency.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures for 3 minutes using a thermal cycler. The temperature range should bracket the melting temperature of the target protein.[15]
-
-
Cell Lysis and Protein Quantification:
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]
-
An isothermal dose-response curve can also be generated by heating all samples at a single temperature (e.g., the temperature that gives ~50% denaturation in the vehicle control) and varying the compound concentration.[14]
-
Visualization of Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 2: Quantitative Biophysical Characterization
With confirmed cellular target engagement, the next step is to precisely quantify the interaction between this compound and its target protein(s). This provides critical data on binding affinity and kinetics.
Protocol 3: Isothermal Titration Calorimetry (ITC)
Rationale: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[19][20] It is considered the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[19]
Methodology:
-
Protein and Compound Preparation:
-
Express and purify the target kinase(s). Ensure the protein is correctly folded and active.
-
Prepare a concentrated solution of the purified protein in a suitable buffer.
-
Prepare a solution of this compound in the same buffer, ensuring the final DMSO concentration is low (<1%) and matched between the protein and compound solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine K_D, n, and ΔH.
-
Data Presentation:
| Parameter | Value |
| Binding Affinity (K_D) | 75 nM |
| Stoichiometry (n) | 1.05 |
| Enthalpy (ΔH) | -12.5 kcal/mol |
| Entropy (TΔS) | -3.2 kcal/mol |
Protocol 4: Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.[21] It allows for the determination of the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D) can be calculated. This provides a more dynamic view of the binding event compared to the equilibrium measurement from ITC.
Methodology:
-
Chip Preparation:
-
Immobilize the purified target kinase onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).
-
-
SPR Experiment:
-
Flow a series of concentrations of this compound over the sensor chip surface.
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time. This consists of an association phase (compound flowing over) and a dissociation phase (buffer flowing over).
-
-
Data Analysis:
-
Fit the association and dissociation curves (sensorgrams) to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine k_on and k_off.
-
Calculate the K_D (K_D = k_off / k_on).
-
Data Presentation:
| Kinetic Parameter | Value |
| Association Rate (k_on) | 1.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (k_off) | 1.1 x 10⁻³ s⁻¹ |
| Affinity (K_D) | 73 nM |
Phase 3: Cellular Pathway and Phenotypic Analysis
The final phase aims to demonstrate that the quantified molecular interaction translates into a functional cellular response.
Protocol 5: Cellular Phosphorylation Assay
Rationale: If this compound inhibits a specific kinase, the phosphorylation of that kinase's downstream substrates should decrease.[13] A Western blot using phospho-specific antibodies is a standard and effective method to measure this effect.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with a dose-response of the compound for a relevant time period.
-
If the kinase is part of a pathway that requires stimulation, treat the cells with an appropriate growth factor or stimulus.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.
-
Also, probe with an antibody for the total amount of the substrate protein to ensure equal loading.
-
Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized phospho-protein levels against the compound concentration to determine the cellular EC₅₀ for pathway inhibition.
-
Visualization of Pathway Inhibition:
Caption: Proposed inhibition of a target kinase signaling pathway.
Protocol 6: Cell Viability/Proliferation Assay
Rationale: To link the inhibition of the signaling pathway to a cellular phenotype, a cell viability or proliferation assay is essential.[13] This demonstrates that the mechanism of action has a functional consequence relevant to a potential therapeutic application, such as cancer.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After allowing the cells to adhere, treat them with a serial dilution of this compound for a prolonged period (e.g., 72 hours).
-
-
Viability Measurement:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or an MTS/MTT assay).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of viable cells against the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Synthesizing the Evidence: Building the Mechanistic Narrative
-
Identification of a primary kinase target with a potent IC₅₀ value from the in vitro screen.
-
Confirmation of target engagement in intact cells via a thermal shift in a CETSA experiment.
-
Quantitative biophysical data from ITC and SPR confirming a direct, high-affinity interaction with a K_D that correlates with the IC₅₀.
-
Demonstration of pathway inhibition in cells, with a cellular EC₅₀ for phospho-substrate reduction that aligns with the binding affinity.
-
A clear cellular phenotype (e.g., growth inhibition) that occurs at a concentration consistent with target engagement and pathway modulation.
By following this rigorous, self-validating workflow, researchers can confidently elucidate the mechanism of action of this compound, providing a solid foundation for further preclinical and clinical development.
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Application Notes and Protocols for C-H Functionalization of Imidazo[1,2-a]pyridines in Analog Synthesis
Introduction: The Privileged Scaffold and the Rise of C-H Functionalization
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1][2] Its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] Marketed drugs such as Zolpidem, Alpidem, and Zolimidine feature this heterocyclic system, underscoring its therapeutic significance.[2][3]
Traditionally, the synthesis of novel imidazo[1,2-a]pyridine analogs has relied on classical condensation reactions or the functionalization of pre-functionalized starting materials. However, these approaches can be lengthy and may lack efficiency. In recent years, direct C-H functionalization has emerged as a powerful and elegant strategy for derivatizing the imidazo[1,2-a]pyridine ring system.[4][5][6] This approach offers significant advantages, including increased atom and step economy, by directly converting inert C-H bonds into new C-C or C-heteroatom bonds, thus streamlining the synthesis of diverse chemical libraries for drug discovery.[1]
This guide provides an in-depth overview and detailed protocols for the site-selective C-H functionalization of imidazo[1,2-a]pyridines, with a focus on methodologies relevant to analog synthesis for researchers in drug development.
Strategic Overview: Regioselectivity in C-H Functionalization
The imidazo[1,2-a]pyridine scaffold presents several C-H bonds amenable to functionalization, with the C3, C5, and the ortho-position of a C2-aryl substituent being the most commonly targeted sites. The inherent electronic properties of the heterocyclic system, coupled with the choice of catalyst and directing group, dictate the regioselectivity of these transformations.
Section 1: C3-Functionalization - The Electron-Rich Nucleophilic Core
The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and, therefore, the most nucleophilic carbon, making it a prime target for electrophilic and radical-mediated functionalization.[6]
C3-Arylation: Forging Biaryl Linkages
The introduction of an aryl group at the C3 position is a common strategy for modulating the biological activity of imidazo[1,2-a]pyridine-based compounds.
Visible-light photoredox catalysis offers a mild and environmentally benign approach to C3-arylation, avoiding the need for transition metals.[7][8]
Causality of Experimental Choices: This method leverages the ability of a photocatalyst, such as chlorophyll, to be excited by visible light and initiate a single-electron transfer (SET) process with a diazonium salt.[7][8] This generates a highly reactive aryl radical that readily adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine. The resulting radical intermediate is then oxidized and deprotonated to afford the C3-arylated product.
Experimental Protocol: General Procedure for Photocatalytic C3-Arylation
-
To a reaction vessel, add the 2-arylimidazo[1,2-a]pyridine (1.0 equiv.), the aryldiazonium salt (1.5 equiv.), and the photocatalyst (e.g., chlorophyll, 1-5 mol%).
-
Add a suitable solvent (e.g., acetonitrile or methanol).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,3-diarylimidazo[1,2-a]pyridine derivative.
Data Presentation: Representative Examples of Photocatalytic C3-Arylation
| Entry | Imidazo[1,2-a]pyridine Substrate | Aryl Diazonium Salt | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | 4-Methoxybenzenediazonium tetrafluoroborate | 85 |
| 2 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | Benzenediazonium tetrafluoroborate | 78 |
| 3 | 2-(p-Tolyl)imidazo[1,2-a]pyridine | 4-Nitrobenzenediazonium tetrafluoroborate | 72 |
Caption: Experimental workflow for C3-alkylation.
Section 2: C5-Functionalization - Targeting the Pyridine Ring
Functionalization of the pyridine ring, particularly at the C5 position, offers an alternative vector for structural modification. This often requires a directing group to overcome the inherent reactivity of the C3 position.
Rhodium(III)-Catalyzed C5-Arylation of Imidazo[1,2-a]pyridine-3-carboxamides
A directing group strategy enables the regioselective arylation at the C5 position. [9][10] Causality of Experimental Choices: An N-methoxyamide group at the C3 position acts as a coordinating ligand for the rhodium(III) catalyst. This brings the catalyst in close proximity to the C5-H bond, facilitating a cyclometalation event and subsequent C-H activation. The resulting rhodacycle then undergoes reaction with an arylating agent.
Experimental Protocol: General Procedure for Rh(III)-Catalyzed C5-Arylation
-
To an oven-dried reaction vial, add the imidazo[1,2-a]pyridine-3-carboxamide (1.0 equiv.), the rhodium catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%), and a silver salt oxidant (e.g., AgSbF₆, 10 mol%).
-
Add the arylating agent (e.g., a diaryliodonium salt, 1.5 equiv.).
-
Add a suitable solvent (e.g., 1,2-dichloroethane).
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the C5-arylated product.
Visualization: Directing Group Strategy for C5-Arylation
Caption: Rh(III)-catalyzed C5-arylation mechanism.
Section 3: Ortho-C-H Functionalization of C2-Aryl Substituents
When a 2-aryl substituent is present, the nitrogen atom at the 1-position of the imidazo[1,2-a]pyridine ring can act as an endogenous directing group to facilitate functionalization at the ortho-position of the aryl ring.
Ruthenium(II)-Catalyzed Ortho-Alkenylation
Ruthenium catalysis provides an effective means for the ortho-alkenylation of 2-phenylimidazo[1,2-a]pyridines. [11][12][13] Causality of Experimental Choices: The N1 atom of the imidazo[1,2-a]pyridine coordinates to the ruthenium(II) center, leading to the formation of a five-membered ruthenacycle intermediate via ortho-C-H activation of the 2-phenyl group. [11]This intermediate then undergoes insertion of an alkene, followed by reductive elimination to yield the ortho-alkenylated product. A copper salt is often used as an oxidant to regenerate the active ruthenium catalyst.
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Ortho-Alkenylation
-
In a reaction tube, place 2-phenylimidazo[1,2-a]pyridine (1.0 equiv.), the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%), a silver salt co-catalyst (e.g., AgSbF₆, 20 mol%), and a copper oxidant (e.g., Cu(OAc)₂·H₂O, 2.0 equiv.).
-
Add the alkene (e.g., ethyl acrylate, 2.0-3.0 equiv.) and a solvent (e.g., 1,2-dichloroethane).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Data Presentation: Examples of Ortho-Alkenylation
| Entry | 2-Aryl-imidazo[1,2-a]pyridine | Alkene | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Ethyl acrylate | 82 |
| 2 | 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | Styrene | 75 |
| 3 | 2-Phenylimidazo[1,2-a]pyridine | n-Butyl acrylate | 79 |
Conclusion and Future Outlook
The C-H functionalization of imidazo[1,2-a]pyridines has revolutionized the synthesis of novel analogs for drug discovery. The methodologies presented herein, from photocatalytic reactions to transition-metal catalysis, provide a versatile toolkit for chemists to access a wide range of structurally diverse compounds. The ongoing development of new catalysts and reaction conditions promises to further expand the scope and utility of these powerful transformations, enabling the rapid and efficient generation of next-generation therapeutics based on this privileged scaffold.
References
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Shankar, R., Tali, J. A., Sharma, B., Kumar, G., Rasool, Y., & Sharma, Y. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(36), 7267–7289. [Link]
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Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (2022). Green Synthesis and Catalysis, 3(3), 225-241. [Link]
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Gao, J., Fu, X., Yang, K., & Liu, Z. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]
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Shankar, R., Tali, J. A., Sharma, B., Kumar, G., Rasool, Y., & Sharma, Y. (2023). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
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Tashrifi, Z., Mohammadi-Khanaposhtani, M., Larijani, B., & Mahdavi, M. (2020). C3‐Functionalization of Imidazo[1,2‐a]pyridines. European Journal of Organic Chemistry, 2020(2), 269-284. [Link]
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Microwave‐Assisted Palladium‐catalyzed double C−H Activation: One‐pot Synthesis of Benzo[a]imidazo[5,1,2‐cd]indolizines from 2‐Phenylimidazo[1,2‐a]pyridines and 1,2‐Diiodobenzene. (2020). ChemistrySelect, 5(45), 14247-14251. [Link]
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Gao, J., Fu, X., Yang, K., & Liu, Z. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). ResearchGate. [Link]
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Gao, J., Fu, X., Yang, K., & Liu, Z. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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Shao, L.-X., et al. (2017). An arylation method for imidazo[1,2-a]pyridine. CN106432402A. [Link]
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Allais, F., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Catalysts, 12(6), 622. [Link]
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Moazzam, A., Farid, S. M., Khaleghi, N., Alizadeh, N., & Mahdavi, M. (2022). Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. New Journal of Chemistry, 46(22), 10814-10819. [Link]
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Gao, J., Fu, X., Yang, K., & Liu, Z. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]
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Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. (2022). ResearchGate. [Link]
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Electrochemical Functionalization of Imidazopyridine and Indazole: An Overview. (2022). Molecules, 27(15), 4987. [Link]
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Kumar, S., et al. (2023). Decarboxylative Alkenylation of Imidazo[1,2- a ]pyridines Using α,β-Unsaturated Carboxylic Acids via Pd-Catalyzed C–H Functionalization. Synlett. [Link]
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Yang, K., Chen, C.-B., Liu, Z.-W., Li, Z.-L., Zeng, Y., & Wang, Z.-Y. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]
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Sawant, D., Pardasani, R., Singh, I., Tulsyan, G., & Abbagani, K. (2015). Ruthenium-Catalyzed Oxidative C–H Bond Alkenylation of 2-Phenylimidazo[1,2-a]pyridine. Synlett, 26(12), 1671–1676. [Link]
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ChemInform Abstract: Ruthenium‐Catalyzed Oxidative C—H Bond Alkenylation of 2‐Phenylimidazo[1,2‐a]pyridine. (2015). ChemInform, 46(40). [Link]
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Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis. (2024). Organic & Biomolecular Chemistry, 22(35), 7121-7127. [Link]
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Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (2019). ACS Combinatorial Science, 21(9), 694-702. [Link]
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Ruthenium-Catalyzed Oxidative C–H Bond Alkenylation of 2-Phenylimidazo[1,2-a]pyridine. (2015). ResearchGate. [Link]
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Pd/Cu-Catalyzed Oxidative CH Alkenylation of Imidazo[1,2-a]pyridines. (2013). Synlett, 24(10), 1269-1272. [Link]
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Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. (2017). Current Organic Chemistry, 21(24), 2466-2485. [Link]
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Directed regioselective arylation of imidazo[1,2- a]pyridine-3-carboxamides using Rh(III) catalysis. (2024). Organic & Biomolecular Chemistry, 22(35), 7121-7127. [Link]
-
Ruthenium-catalysed alkenylation of 2-phenylimidazo[1,2-a] pyridine. (2019). ResearchGate. [Link]
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Ruthenium (II) catalysed regioselective C-2ʹ-alkenylation of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehydes. (2018). Organic & Biomolecular Chemistry, 16(26), 4814-4821. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2023). Organic & Biomolecular Chemistry, 21(36), 7267-7289. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2023). Chemistry, 5(2), 1251-1260. [Link]
-
Rhodium-Catalyzed Highly Regioselective C-H Arylation of Imidazo[1,2-a]pyridines with Aryl Halides and Triflates. (2014). Bulletin of the Korean Chemical Society, 35(5), 1331-1332. [Link]
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Grozavu, A., Hepburn, H. B., Bailey, E. P., Lindsay-Scott, P. J., & Donohoe, T. J. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(32), 8595-8599. [Link]
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Application Notes and Protocols: Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate as a Novel Fluorescent Probe for Cellular Imaging
Introduction: Unveiling a New Fluorophore for Cellular Interrogation
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, recognized for its diverse biological activities and intriguing photophysical properties.[1][2][3] Derivatives of this core structure have been successfully developed as fluorescent probes for various biological applications, including the detection of ions and imaging within living cells.[4][5][6] This document introduces Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate (MCIPC) , a novel derivative, as a promising candidate for fluorescence microscopy.
While the specific photophysical and biological characteristics of MCIPC are yet to be fully elucidated, its structural features—a π-conjugated bicyclic system with an electron-withdrawing chloro group and a carboxylate moiety—suggest it possesses favorable attributes for a fluorescent probe. The electronic nature of substituents on the imidazo[1,2-a]pyridine core is known to play a crucial role in modulating absorption and emission spectra, as well as fluorescence quantum yield.[1][7][8] This guide provides a comprehensive framework for the characterization and application of MCIPC in fluorescence microscopy, offering detailed protocols and expert insights to empower researchers in its utilization.
Predicted Physicochemical and Fluorescent Properties of MCIPC
Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, we can extrapolate the likely properties of MCIPC. These compounds typically exhibit fluorescence in the blue-to-green region of the spectrum.[1][8] The presence of the chloro and methyl carboxylate groups may influence the spectral properties and environmental sensitivity of the probe.
Table 1: Predicted Photophysical Properties of this compound (MCIPC)
| Property | Predicted Value/Range | Rationale & Key Considerations |
| Excitation Maximum (λex) | 350 - 420 nm | Imidazo[1,2-a]pyridines often have absorption in the near-UV to blue range. The exact maximum will require experimental determination. |
| Emission Maximum (λem) | 450 - 520 nm | A significant Stokes shift is characteristic of this class of fluorophores, which is beneficial for minimizing self-quenching and improving signal-to-noise.[9] |
| Quantum Yield (Φ) | 0.2 - 0.6 | The quantum yield is highly dependent on the solvent environment and molecular rigidity. This is a moderate estimate based on similar structures.[8] |
| Molar Extinction Coefficient (ε) | 15,000 - 30,000 M⁻¹cm⁻¹ | A higher molar extinction coefficient indicates efficient light absorption, contributing to brighter fluorescence. |
| Photostability | Moderate | Photostability is a critical parameter for imaging. The imidazo[1,2-a]pyridine core can be susceptible to photobleaching, which may be mitigated by using antifade reagents. |
| Solvent Sensitivity | Likely | The fluorescence of imidazo[1,2-a]pyridines can be sensitive to solvent polarity, which could be exploited for sensing changes in the cellular microenvironment.[7] |
| Cell Permeability | Predicted to be good | The relatively small molecular size and lipophilic character of the core structure suggest passive diffusion across cell membranes. The ester group may be susceptible to hydrolysis by intracellular esterases, potentially leading to trapping of the probe. |
Initial Characterization of a Novel Fluorescent Probe
Before utilizing a new fluorophore for cellular imaging, a thorough characterization of its photophysical properties is essential.
Protocol 1: Spectroscopic Characterization of MCIPC
Objective: To determine the excitation and emission spectra, quantum yield, and molar extinction coefficient of MCIPC.
Materials:
-
This compound (MCIPC) stock solution (e.g., 10 mM in DMSO)
-
A series of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water)
-
Reference fluorophore with a known quantum yield in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Absorption Spectroscopy:
-
Prepare a dilute solution of MCIPC in the desired solvent (e.g., ethanol).
-
Measure the absorbance spectrum from 250 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Prepare a series of concentrations of MCIPC in the same solvent and measure the absorbance at λ_max.
-
Plot absorbance vs. concentration and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectroscopy:
-
Using the same dilute solution, excite the sample at its λ_max and record the emission spectrum.
-
Identify the wavelength of maximum emission (λ_em).
-
To determine the excitation spectrum, set the emission monochromator to λ_em and scan a range of excitation wavelengths.
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a solution of the reference fluorophore and a solution of MCIPC in the same solvent (if possible, or a solvent with a similar refractive index) with an absorbance of < 0.1 at the excitation wavelength of the reference.
-
Measure the integrated fluorescence intensity (area under the emission curve) of both the reference (R) and the sample (S).
-
Calculate the quantum yield of MCIPC (Φ_S) using the following equation: Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (η_S² / η_R²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
-
Solvatochromism Study:
-
Repeat the fluorescence spectroscopy measurements in the series of solvents with varying polarities to assess the effect of the environment on the emission spectrum.
-
Caption: Workflow for Spectroscopic Characterization of MCIPC.
Application in Live-Cell Imaging
The predicted cell permeability of MCIPC makes it a potential candidate for live-cell imaging. The following protocol outlines a general procedure for staining and imaging live cells.
Protocol 2: Live-Cell Staining and Imaging with MCIPC
Objective: To visualize the subcellular distribution of MCIPC in living cells.
Materials:
-
Cultured cells (e.g., HeLa, U2OS) grown on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MCIPC stock solution (10 mM in DMSO)
-
Fluorescence microscope equipped with appropriate filters for the predicted excitation/emission of MCIPC, a heated stage, and CO₂ incubator.
Procedure:
-
Cell Preparation:
-
Seed cells on imaging-grade dishes or slides to achieve 50-70% confluency on the day of imaging.
-
-
Staining:
-
Prepare a working solution of MCIPC in pre-warmed complete culture medium. The optimal concentration needs to be determined empirically, starting with a range of 1-10 µM.
-
Remove the old medium from the cells and wash once with pre-warmed PBS.
-
Add the MCIPC-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time should be optimized.
-
-
Washing (Optional but Recommended):
-
For probes that exhibit high background fluorescence, a wash step can improve the signal-to-noise ratio.
-
Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or live-cell imaging buffer.
-
Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.
-
-
Imaging:
-
Place the dish on the microscope stage, ensuring the temperature and CO₂ levels are maintained.
-
Locate the cells using brightfield or phase-contrast microscopy.
-
Switch to fluorescence imaging using the appropriate filter set for MCIPC.
-
Optimize imaging parameters (exposure time, laser power, gain) to obtain a good signal with minimal phototoxicity.[2]
-
Acquire images. For dynamic processes, time-lapse imaging can be performed.
-
Causality Behind Experimental Choices:
-
Titration of Probe Concentration: Using the lowest effective concentration minimizes potential cytotoxicity and off-target effects.
-
Optimization of Incubation Time: Allows for sufficient uptake of the probe while minimizing artifacts from prolonged exposure.
-
Use of Live-Cell Imaging Buffer: Maintains cell health during imaging by providing essential ions and buffering capacity.
-
Minimizing Light Exposure: Reduces phototoxicity and photobleaching, which is crucial for long-term live-cell imaging.[3]
Caption: Workflow for Live-Cell Imaging with MCIPC.
Application in Fixed-Cell Staining
MCIPC may also be useful for staining fixed cells, allowing for co-localization studies with other probes, such as fluorescently labeled antibodies.
Protocol 3: Fixed-Cell Staining with MCIPC
Objective: To stain fixed and permeabilized cells with MCIPC.
Materials:
-
Cultured cells grown on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS (Permeabilization buffer)
-
MCIPC working solution (1-10 µM in PBS)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Fixation:
-
Wash cells grown on coverslips once with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[10]
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature. This step is necessary if the target of the probe is intracellular.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the fixed and permeabilized cells with the MCIPC working solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound probe.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C, protected from light, until imaging.
-
Self-Validating System:
-
Controls: Always include a negative control (cells that have not been stained with MCIPC) to assess autofluorescence.
-
Co-staining: For co-localization studies, ensure that the emission spectrum of MCIPC does not significantly overlap with the spectra of other fluorophores used.
Potential Signaling Pathway Investigation
The imidazo[1,2-a]pyridine scaffold is present in numerous biologically active compounds, including kinase inhibitors.[3] It is plausible that MCIPC could localize to specific subcellular compartments or interact with particular biomolecules, allowing for the investigation of related signaling pathways. For instance, if MCIPC were found to accumulate in the mitochondria, it could be used to study changes in mitochondrial morphology or membrane potential in response to various stimuli.
Caption: Hypothetical Workflow for Pathway Analysis using MCIPC.
Troubleshooting
Table 2: Common Issues and Solutions in Fluorescence Microscopy with a Novel Probe
| Issue | Possible Cause | Recommended Solution |
| No or Weak Signal | - Incorrect filter set- Probe concentration too low- Insufficient incubation time- Photobleaching | - Verify filter specifications match the probe's spectra.- Increase probe concentration.- Increase incubation time.- Use antifade mounting medium for fixed cells.- Reduce excitation light intensity and exposure time for live cells.[1] |
| High Background | - Probe concentration too high- Inadequate washing- Autofluorescence | - Decrease probe concentration.- Increase the number and duration of wash steps.[1]- Image an unstained control to assess autofluorescence.- Use spectrally distinct fluorophores if autofluorescence is problematic in a particular channel. |
| Phototoxicity (in live cells) | - High excitation light intensity- Prolonged exposure | - Use the lowest possible light intensity.- Minimize exposure time.- Use a more sensitive camera.- Acquire images less frequently for time-lapse experiments. |
| Blurry Image | - Incorrect focus- Dirty objective or coverslip- Spherical aberration | - Carefully adjust the focus.- Clean optical components with appropriate lens paper and solvent.[3]- Use an immersion objective with the correct immersion oil. |
Conclusion
This compound represents a promising, yet uncharacterized, fluorescent probe. The protocols and insights provided in this guide offer a robust starting point for researchers to explore its potential in fluorescence microscopy. By systematically characterizing its properties and optimizing staining and imaging conditions, the scientific community can unlock the full utility of this novel fluorophore for visualizing and understanding complex cellular processes.
References
- A Technical Guide to the Fluorescence Properties of Novel Imidazo[1,2-a]Pyridine Derivatives - Benchchem.
- Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC - PubMed Central.
- Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission.
- Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies - Taylor & Francis Online.
- An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing).
- Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Publishing.
- Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PubMed Central.
- Optimizing Red Fluorescent Dye Concentration for Cell Staining: A Technical Support Guide - Benchchem.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate.
- A beginner's guide to improving image acquisition in fluorescence microscopy | The Biochemist | Portland Press.
- Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting - Molecular Expressions.
Sources
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Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
Introduction
Welcome to the technical support guide for Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this and similar heterocyclic compounds. Due to its rigid, planar structure and lipophilic characteristics, this compound typically exhibits low aqueous solubility, a common hurdle in drug discovery and development that can impede accurate biological assessment and preclinical evaluation.[1][2][3]
This guide provides a series of structured troubleshooting steps, detailed experimental protocols, and frequently asked questions (FAQs) to systematically address and overcome these solubility issues. Our approach is grounded in fundamental physicochemical principles, offering not just solutions but also the scientific rationale behind them.
Compound Profile: this compound
| Property | Value / Observation | Rationale & Implications |
| Molecular Structure | C₁₀H₈ClN₃O₂ | The imidazo[1,2-a]pyridine core is a key structural motif in many biologically active molecules.[4] The presence of a chloro- group and a methyl ester contributes to its lipophilicity and likely poor water solubility. |
| Predicted pKa | ~4.5 - 5.5 (Weakly Basic) | The nitrogen at position 1 of the imidazopyridine ring is the most likely site of protonation. This weak basicity is critical; it means the compound's charge state, and thus its solubility, will be highly dependent on pH.[5] Solubility is expected to increase significantly at pH values below the pKa. |
| General Solubility | Aqueous Buffers (neutral pH): Very Poorly Soluble. Organic Solvents: Soluble in DMSO, DMF, and chlorinated solvents. | The compound's behavior is typical of many small molecule drug candidates, which are often highly soluble in organic solvents used for storage but "crash out" upon dilution into aqueous media.[6][7] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during experimental work.
Q1: My compound precipitated from the aqueous buffer after I diluted it from a DMSO stock. What happened and what should I do?
This is the most frequent problem, known as "crashing out." It occurs because the compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in the aqueous buffer your experiment requires.[6] The final concentration of DMSO is a critical factor; too low, and the compound precipitates.
The flowchart below provides a systematic troubleshooting guide for this issue.
Caption: A troubleshooting flowchart for addressing compound precipitation.
Q2: What is the most reliable method for preparing a high-concentration stock solution?
For initial stock preparation, a high-purity, anhydrous grade of a polar aprotic solvent is recommended.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): The most common choice due to its high solubilizing power.
-
N,N-Dimethylformamide (DMF): An alternative to DMSO.
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Pre-treatment: Gently warm the vial of this compound to room temperature if stored refrigerated.
-
Solvent Addition: Add a precise volume of anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 10-50 mM).
-
Mechanical Agitation: Use a vortex mixer for 1-2 minutes to facilitate dissolution.
-
Sonication (if needed): If solids persist, place the vial in a bath sonicator for 5-10 minute intervals.[8] Avoid excessive heating.
-
Visual Confirmation: Ensure the solution is clear and free of any particulate matter before storing.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What systematic approaches can I use to improve aqueous solubility for in vitro biological assays?
For in vitro work, the goal is to find the simplest modification to your buffer that keeps the compound in solution without interfering with the assay. The three primary strategies are pH adjustment, co-solvency, and complexation.
Strategy 1: pH Adjustment
-
Principle: As a weak base, this compound will become protonated and more soluble in acidic conditions (pH < pKa).[9][] This is governed by the Henderson-Hasselbalch equation.
-
Application: This is highly effective if your biological assay is tolerant of a lower pH range (e.g., pH 5.0 - 6.5).
-
See Protocol 2: pH-Dependent Solubility Assessment
Strategy 2: Co-solvency
-
Principle: Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous solution.[11][12] This makes the solvent environment more favorable for a lipophilic compound, thereby increasing its solubility.[13]
-
Common Co-solvents: Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG), Ethanol.[][14]
-
See Protocol 3: Systematic Co-Solvent Screening
Strategy 3: Complexation with Cyclodextrins
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[15][16] The poorly soluble drug molecule can form an "inclusion complex" by fitting into this cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.[2][17][18]
-
Common Agents: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high water solubility and safety profiles.[19]
-
See Protocol 4: Solubility Enhancement using Cyclodextrins
Experimental Protocols & Workflows
Protocol 2: pH-Dependent Solubility Assessment
This protocol determines the compound's solubility across a physiologically relevant pH range.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4).
-
Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach thermodynamic equilibrium. This is a key step in the "shake-flask" method, considered the gold standard for solubility measurement.[20][21]
-
Separation: After equilibration, separate the undissolved solid from the solution via centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm PVDF filter.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable mobile phase.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.[22]
-
Data Presentation: Plot solubility (µg/mL or µM) as a function of pH.
Expected Results Table:
| pH | Solubility (µg/mL) |
| 4.0 | [Experimental Value] |
| 5.0 | [Experimental Value] |
| 6.0 | [Experimental Value] |
| 7.4 | [Experimental Value] |
Protocol 3: Systematic Co-Solvent Screening
This protocol helps identify an effective co-solvent and its optimal concentration.
-
Stock Preparation: Prepare a high-concentration stock of the compound in 100% DMSO (e.g., 20 mM).
-
Co-solvent Mixtures: In separate tubes, prepare your primary aqueous buffer (e.g., PBS, pH 7.4) containing varying percentages of a co-solvent (e.g., 0%, 2%, 5%, 10% v/v of PEG-400).
-
Dilution: Add a small volume of the DMSO stock to each co-solvent mixture to achieve the desired final compound concentration. Ensure the final DMSO concentration is constant across all conditions (e.g., ≤0.5%).
-
Incubation & Observation: Gently mix and let the solutions stand at room temperature for 1-2 hours. Visually inspect for any signs of precipitation or turbidity.
-
Quantification (Optional): For a more quantitative measure of this "kinetic solubility," the turbidity can be measured using a nephelometer or a plate reader at ~600 nm. The concentration at which turbidity significantly increases is the kinetic solubility limit.[23]
Protocol 4: Solubility Enhancement using Cyclodextrins
This protocol assesses the ability of cyclodextrins to improve solubility.
-
Cyclodextrin Solution Prep: Prepare solutions of HP-β-CD in your desired aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Phase Solubility Diagram: Add an excess of solid compound to each cyclodextrin solution.
-
Equilibration: Shake the mixtures for 24-48 hours at a constant temperature to reach equilibrium.
-
Separation & Analysis: Centrifuge or filter the samples and analyze the supernatant for dissolved compound concentration via HPLC-UV, as described in Protocol 2.
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship indicates the formation of a 1:1 inclusion complex.
Summary of Solubility Enhancement Strategies
| Technique | Principle of Action | Advantages | Considerations & Limitations |
| pH Adjustment | Ionizes the weakly basic compound into its more soluble salt form.[9][24] | Simple, cost-effective, and easy to implement.[] | The required pH may not be compatible with the biological assay or may cause compound instability. Risk of precipitation upon injection into physiological pH environments.[25] |
| Co-solvency | Reduces the polarity of the bulk solvent, making it more favorable for the lipophilic solute.[26] | Effective for many lipophilic compounds; a wide range of co-solvents are available.[27] | Co-solvents can affect biological assay performance or exhibit toxicity at higher concentrations. The choice of co-solvent is critical. |
| Salt Formation | Converts the parent drug into a salt form with different crystal lattice energy and dissolution properties.[28][29][30] | Can dramatically improve dissolution rate and apparent solubility. Well-established in pharmaceutical development.[31][32] | Not all compounds form stable, crystalline salts. Requires screening of various counter-ions. |
| Complexation | Encapsulates the hydrophobic drug molecule within the lipophilic cavity of a host molecule (e.g., cyclodextrin).[2][27] | Significant solubility enhancement is possible. Can also improve stability and reduce toxicity.[15][19] | Can be costly. The large size of the complex may affect membrane permeability. Requires specific host-guest compatibility. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster rate of dissolution according to the Noyes-Whitney equation.[9] | A well-established physical modification technique (micronization, nanosuspension).[27][33] | Does not increase the thermodynamic equilibrium solubility. High energy processes can induce solid-state changes. |
References
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmaguddu.com [pharmaguddu.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpcbs.com [ijpcbs.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Medicinal applications of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. researchgate.net [researchgate.net]
- 22. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 23. solvescientific.com.au [solvescientific.com.au]
- 24. wjbphs.com [wjbphs.com]
- 25. longdom.org [longdom.org]
- 26. Co-solvent: Significance and symbolism [wisdomlib.org]
- 27. ijmsdr.org [ijmsdr.org]
- 28. research.aston.ac.uk [research.aston.ac.uk]
- 29. bjcardio.co.uk [bjcardio.co.uk]
- 30. rjpdft.com [rjpdft.com]
- 31. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 32. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 33. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Purification of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
Welcome to the dedicated technical support guide for the purification of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for obtaining this compound in high purity. The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, and ensuring the purity of its derivatives is paramount for reliable biological and pharmacological evaluation.
This guide moves beyond generic protocols to offer a deeper understanding of the "why" behind experimental choices, empowering you to tackle purification challenges with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly employed techniques for purifying this compound are flash column chromatography and recrystallization. The choice between them depends on the impurity profile, the scale of your reaction, and the desired final purity. Often, a combination of both methods yields the best results.
Q2: What are the likely impurities I might encounter?
A2: Impurities can stem from unreacted starting materials, side products, or decomposition. Common impurities in the synthesis of imidazo[1,2-a]pyridines include unreacted 2-aminopyridine derivatives and α-haloketones. Additionally, if your reaction conditions are not optimized, you may see byproducts from undesired side reactions. It is also important to consider that the methyl ester functionality could potentially be hydrolyzed to the corresponding carboxylic acid under certain work-up or purification conditions, especially if basic or acidic conditions are prolonged.
Q3: How do I assess the purity of my final product?
A3: A multi-pronged approach is recommended for purity assessment.
-
Thin Layer Chromatography (TLC): An indispensable tool for a quick purity check and for developing a solvent system for column chromatography. A single spot in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Q4: Are there any known stability issues with this compound?
A4: While specific stability data for this exact molecule is not extensively published, imidazo[1,2-a]pyridine derivatives are generally stable under typical laboratory conditions. However, as with many esters, it is prudent to avoid strong acids or bases during work-up and purification to prevent hydrolysis of the methyl ester. Prolonged exposure to high heat should also be avoided.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Flash Column Chromatography
Issue 1: I'm seeing poor separation of my compound from an impurity on the TLC plate.
-
Underlying Cause: The chosen solvent system does not have the optimal polarity to differentiate between your compound and the impurity.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Prepare a series of TLC chambers with different solvent systems. A good starting point for many imidazo[1,2-a]pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Vary the Polarity Gradient: Test a range of ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
-
Introduce a Third Solvent: If a two-solvent system is insufficient, adding a small amount of a more polar solvent like methanol or a different selectivity solvent like dichloromethane can sometimes improve separation.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic).
-
Issue 2: My compound is streaking on the TLC plate.
-
Underlying Cause: This is often due to the basic nature of the pyridine nitrogen interacting strongly with the acidic silica gel.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of triethylamine or a few drops of ammonium hydroxide to your chromatography eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Switch to a Different Stationary Phase: As mentioned above, alumina can be a good alternative to silica for basic compounds.
-
Issue 3: My compound is not eluting from the column.
-
Underlying Cause: The eluent is not polar enough to move your compound down the column.
-
Troubleshooting Steps:
-
Gradually Increase Polarity: If you are running a gradient, ensure the final polarity is high enough to elute your compound. You can test this by spotting your crude material on a TLC plate and eluting with the most polar solvent mixture you plan to use.
-
Flush the Column: If your compound is still on the column after your planned gradient, you can try flushing with a much more polar solvent system (e.g., 10% methanol in dichloromethane) to recover your material, although this may co-elute with other polar impurities.
-
Recrystallization
Issue 1: My compound "oils out" instead of crystallizing.
-
Underlying Cause: The solution is too supersaturated, or the cooling process is too rapid. Impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of additional hot solvent. Allow the solution to cool more slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
-
Consider a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs.
-
Issue 2: I have low recovery after recrystallization.
-
Underlying Cause: The compound has significant solubility in the cold solvent, or too much solvent was used initially.
-
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Cool the Solution Thoroughly: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize precipitation.
-
Evaporate Some Solvent: If you suspect you've used too much solvent, you can carefully evaporate a portion of it and then cool the solution again.
-
Try a Different Solvent: Find a solvent in which your compound has high solubility when hot and very low solubility when cold.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general framework. The optimal solvent system should be determined by TLC analysis first.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with your adsorbed compound to the top of the column.
-
Elution: Begin eluting the column with your chosen solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from a low polarity).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Starting Point) | Hexanes/Ethyl Acetate Gradient |
| TLC Visualization | UV lamp (254 nm) |
Protocol 2: Recrystallization
The ideal recrystallization solvent will need to be determined experimentally.
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water) at room temperature and upon heating.
-
Dissolution: In a flask, add the chosen solvent to your crude compound and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the solvent portion-wise to use the minimum amount necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for purification strategy.
Column Chromatography Workflow
Technical Support Center: Navigating the Scale-Up Synthesis of Imidazo[1,2-a]pyridines
Welcome to the Technical Support Center dedicated to overcoming the challenges in the scale-up synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale experiments to larger-scale production. Here, we address common issues encountered during scale-up, offering practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the knowledge to anticipate and resolve these challenges, ensuring a robust and efficient synthesis process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Kinetics and Control
Question 1: We are observing a significant drop in yield and an increase in side products when scaling up our classical condensation of a 2-aminopyridine with an α-haloketone. What are the likely causes and how can we mitigate this?
Answer: This is a common issue when moving to a larger scale. The primary culprits are often related to inadequate heat transfer and mixing. On a lab scale, reactions in small flasks have a high surface-area-to-volume ratio, allowing for efficient heating and cooling. In a large reactor, this ratio decreases dramatically, which can lead to localized "hot spots."
-
Causality: In the synthesis of imidazo[1,2-a]pyridines, the initial N-alkylation of the 2-aminopyridine is followed by an intramolecular cyclization and dehydration.[1] Localized overheating can accelerate side reactions, such as polymerization of the α-haloketone or the formation of dimeric and other byproducts.[2] Inefficient mixing can lead to localized high concentrations of reagents, which can also promote unwanted side reactions.
-
Troubleshooting Steps:
-
Optimize Addition Rates: Instead of adding the α-haloketone all at once, implement a controlled, slow addition. This helps to manage the exotherm of the reaction and maintain a more consistent temperature throughout the reaction mass.
-
Improve Agitation: Ensure your reactor's stirring mechanism is adequate for the scale. The goal is to achieve good bulk mixing to maintain homogeneity in temperature and reagent concentration.
-
Solvent Selection: A solvent with a higher boiling point can offer a wider and safer operating temperature range. However, ensure your product is stable at these higher temperatures over longer reaction times.
-
Consider a Flow Chemistry Approach: For challenging reactions, transitioning to a continuous flow reactor can be highly advantageous. Flow chemistry offers superior control over reaction parameters like temperature and mixing, even at a larger scale, due to the small internal volume of the reactor.[3]
-
Question 2: Our multicomponent reaction (MCR) for imidazo[1,2-a]pyridine synthesis is not going to completion at a larger scale, and we are isolating unreacted starting materials. What should we investigate?
Answer: Incomplete conversion in a scaled-up MCR is often linked to mass transfer limitations or catalyst deactivation.
-
Causality: MCRs, such as the Groebke-Blackburn-Bienaymé reaction, are complex processes involving multiple equilibria.[4] Efficient mixing is crucial to ensure all components are interacting. On a larger scale, if one component is a solid or if phases separate, the reaction rate can be significantly hindered. Catalysts, whether acidic or metallic, can also be more susceptible to deactivation at scale due to impurities in starting materials or solvents.
-
Troubleshooting Steps:
-
Re-evaluate Solvent System: A solvent system that ensures the homogeneity of all reactants is critical. If you are using a biphasic system, consider the use of a phase-transfer catalyst.
-
Catalyst Loading and Stability: You may need to slightly increase the catalyst loading to compensate for any potential deactivation. Also, ensure the catalyst is stable under the reaction conditions for the extended timeframes of a large-scale reaction. For instance, some Lewis acids can be sensitive to moisture, which can be more challenging to exclude at scale.
-
Monitor the Reaction Profile: Take regular in-process controls (IPCs) using techniques like HPLC or UPLC to track the consumption of starting materials and the formation of the product. This will give you a better understanding of when and why the reaction is stalling.
-
Regioselectivity and Impurity Profile
Question 3: We are struggling with poor regioselectivity in our synthesis, leading to a mixture of imidazo[1,2-a]pyridine isomers that are difficult to separate. How can we improve this?
Answer: Achieving high regioselectivity is a well-documented challenge, especially with substituted 2-aminopyridines. The outcome is a delicate balance of electronic and steric factors.[5][6]
-
Causality: The initial nucleophilic attack in many imidazo[1,2-a]pyridine syntheses can occur at either the endocyclic or exocyclic nitrogen of the 2-aminopyridine. The preferred pathway is influenced by the electronic properties of the substituents on the pyridine ring and the steric bulk of the reactants.
-
Troubleshooting Steps:
-
Strategic Choice of Catalyst: The catalyst can play a pivotal role in directing the regioselectivity. For example, in certain acid-catalyzed reactions, a Brønsted acid might favor one isomer while a Lewis acid favors another.[6] It is worthwhile to screen a panel of catalysts at a small scale before proceeding with the large-scale reaction.
-
Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the isomeric ratio. A systematic study of the temperature profile is recommended.
-
Protecting Groups: In some cases, temporarily protecting one of the nitrogen atoms can be a viable, albeit less atom-economical, strategy to ensure the desired regioselectivity.
-
Question 4: During our scale-up, we've identified several new, uncharacterized impurities. What are the common byproducts in imidazo[1,2-a]pyridine synthesis, and how can we minimize them?
Answer: The impurity profile can indeed change upon scale-up. Common byproducts often arise from self-condensation of starting materials or alternative reaction pathways.
-
Causality: In the industrial synthesis of zolpidem, a well-known imidazo[1,2-a]pyridine, dimer and Mannich-type products have been identified as significant side-products.[2] These can arise from the reaction of the intermediate imine with another molecule of the starting ketone or aldehyde.
-
Troubleshooting Steps:
-
Stoichiometry Control: Precise control of the stoichiometry of your reactants is crucial. An excess of one reactant can favor the formation of certain byproducts.
-
Order of Addition: The order in which you add your reagents can significantly impact the impurity profile. For example, in a multicomponent reaction, pre-mixing two of the three components before adding the third can sometimes suppress side reactions.
-
Byproduct Characterization: Isolate and characterize the major impurities. Understanding their structure will provide valuable clues about the side reactions occurring and how to prevent them. Techniques like LC-MS/MS and NMR are invaluable for this.
-
Work-up and Purification
Question 5: We are facing challenges with the crystallization and isolation of our final imidazo[1,2-a]pyridine product at a multi-kilogram scale. The product is oiling out or forming a fine precipitate that is difficult to filter. What strategies can we employ?
Answer: Crystallization is a critical step that is highly dependent on physical parameters that change with scale.
-
Causality: The cooling rate, agitation speed, and solvent system all have a profound impact on crystal growth. Rapid cooling and poor mixing, which are more common at a larger scale, tend to favor the formation of small, poorly-filterable crystals or amorphous material. The presence of even small amounts of impurities can sometimes inhibit crystallization or lead to oiling out.
-
Troubleshooting Steps:
-
Develop a Robust Crystallization Protocol:
-
Solvent Screening: Systematically screen for anti-solvents that promote the formation of well-defined crystals.
-
Controlled Cooling: Implement a programmed, gradual cooling profile instead of rapid cooling.
-
Seeding: Introduce a small amount of pure crystalline material (seeds) at the appropriate temperature to encourage controlled crystal growth.
-
-
Optimize Agitation: The stirring rate should be sufficient to keep the solids suspended but not so vigorous that it causes crystal breakage (attrition), which can lead to fines.
-
Purification Prior to Crystallization: If impurities are hindering crystallization, consider an additional purification step before the final crystallization, such as a charcoal treatment or a silica gel plug filtration.
-
Data Presentation
Table 1: Comparison of Catalysts on Regioselectivity in a Model Three-Component Reaction
| Catalyst (mol%) | Solvent | Temperature (°C) | Regioisomeric Ratio (Desired:Undesired) | Yield (%) | Reference |
| Pivalic Acid (20) | 1,2-Dichloroethane | 80 | >95:5 | 85 | [6] |
| Sc(OTf)₃ (10) | Acetonitrile | 80 | 80:20 | 75 | [7] |
| No Catalyst | Ethanol | Reflux | 60:40 | 50 | [4] |
| Iodine (10) | Ethanol | RT | >95:5 | 92 | [8] |
Experimental Protocols
Protocol 1: General Procedure for a Scaled-Up, Iodine-Catalyzed Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines
-
Reactor Setup: To a clean, dry, and inerted jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, add the 2-aminopyridine (1.0 eq) and the aldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: Add molecular iodine (0.1 eq) to the stirred mixture.
-
Isocyanide Addition: Slowly add the isocyanide (1.1 eq) to the reaction mixture at room temperature over a period of 1-2 hours. Monitor the internal temperature to ensure there is no significant exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by HPLC until the starting materials are consumed (typically 4-6 hours).
-
Work-up: Upon completion, cool the reaction mixture to 10-15 °C and add a solution of sodium thiosulfate to quench the excess iodine.
-
Isolation: The product may precipitate upon quenching. If so, stir the slurry for 1-2 hours, then filter the solid, wash with cold ethanol, and dry under vacuum. If the product remains in solution, concentrate the mixture under reduced pressure and proceed with crystallization from an appropriate solvent system.
Visualizations
Diagram 1: Key Factors in Scale-Up Synthesis
Caption: Key parameters influencing the success of scale-up synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
References
-
Katritzky, A. R., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 69(20), 6917-6920. Available at: [Link]
-
Li, G., et al. (2019). Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2-a]pyridine. ACS Combinatorial Science, 21(2), 141-146. Available at: [Link]
-
Zolpidem. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Reddy, P. P., et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC, 2009(ii), 315-320. Available at: [Link]
-
Katritzky, A. R., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available at: [Link]
-
Martinez, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 10(1), 8. Available at: [Link]
-
Saczewski, F., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3171. Available at: [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. Available at: [Link]
-
Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A novel and efficient process for the preparation of zolpidem, an insomnia drug. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 20, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Pal, S., & Chatterjee, A. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5563-5569. Available at: [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available at: [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (2025). RSC Publishing. Available at: [Link]
-
Brown, J. M., et al. (2013). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Beilstein Journal of Organic Chemistry, 9, 2336-2341. Available at: [Link]
-
Singh, P. P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22430-22446. Available at: [Link]
-
Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024). Nanomaterials Chemistry. Available at: [Link]
-
Industrial & Engineering Chemistry Research Vol. 51 No. 4. (2012). ACS Publications. Available at: [Link]
-
Kumar, V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38245-38257. Available at: [Link]
-
Martinez, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6520. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. Available at: [Link]
-
Hasabnis, N. S., et al. (2016). Heat transfer and mixing in flow through pinched pipe. AIChE Journal, 62(8), 2978-2993. Available at: [Link]
-
Kathuria, A., et al. (2021). Recent advances in continuous flow synthesis of heterocycles. Molecular Diversity, 27(2), 793-813. Available at: [Link]
-
Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. (2016). ResearchGate. Available at: [Link]
-
Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (2022). RSC Publishing. Available at: [Link]
-
Special Issue : Modern Trends in Heterocyclic Chemistry. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Troubleshooting guide for imidazo[1,2-a]pyridine functionalization reactions
Welcome to the technical support center for imidazo[1,2-a]pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the basis of numerous marketed drugs.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your reactions and optimize your synthetic routes.
Section 1: General Issues & Low Yields
This section addresses broad problems that can occur across various functionalization reactions of imidazo[1,2-a]pyridines.
Question 1: My reaction is resulting in a low yield or is failing completely. What are the primary factors to investigate?
Low yields in imidazo[1,2-a]pyridine functionalization often stem from issues with starting materials, reaction conditions, or catalyst efficacy. A systematic approach to troubleshooting is crucial.
Answer:
1. Starting Material Quality & Integrity:
-
Imidazo[1,2-a]pyridine Substrate: Ensure the purity of your starting heterocycle. Impurities from its synthesis, such as residual 2-aminopyridine or α-haloketones, can interfere with the desired reaction.[4] Recrystallization or column chromatography of the starting material is recommended if purity is questionable.
-
Reagents: The stability and purity of your coupling partners and reagents are paramount. For instance, in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB), the aldehyde component should be free of carboxylic acid impurities that can arise from oxidation.[5] Similarly, isocyanides can degrade upon storage and should be freshly prepared or purified.[5]
-
Solvent & Atmosphere: Ensure your solvent is anhydrous and degassed, especially for metal-catalyzed cross-coupling reactions where water and oxygen can deactivate the catalyst.[6][7] Running reactions under an inert atmosphere (e.g., nitrogen or argon) is often essential.[8]
2. Reaction Conditions:
-
Temperature: While many modern protocols operate at room temperature, some reactions require heating to overcome activation energy barriers.[9] Conversely, excessive heat can lead to decomposition of the starting material or product, or promote side reactions. Temperature screening is a critical optimization step. Microwave irradiation has also been shown to be effective in some cases, reducing reaction times.[10][11]
-
Concentration: The concentration of reactants can influence reaction rates and the formation of byproducts. If you are experiencing issues, try adjusting the concentration of your limiting reagent.
3. Catalyst & Ligand System (for metal-catalyzed reactions):
-
Catalyst Choice: The choice of metal catalyst (e.g., Palladium, Copper, Iron) and its oxidation state is crucial.[7][9][12] For instance, Cu(I) has been shown to be an effective catalyst for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[9]
-
Ligand Effects: The ligand plays a critical role in stabilizing the metal center and modulating its reactivity and selectivity. If you are experiencing low yield or poor selectivity, screening a panel of ligands is a standard optimization procedure.
-
Catalyst Loading: While higher catalyst loading can sometimes increase conversion, it can also lead to more side products and purification challenges. It's important to find the optimal catalyst loading for your specific reaction.
Below is a troubleshooting workflow to diagnose low-yield reactions:
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Section 2: Regioselectivity Issues
One of the most common challenges in the functionalization of imidazo[1,2-a]pyridines is controlling the position of the new substituent.
Question 2: My reaction is giving me a mixture of isomers, or the wrong isomer altogether. How can I improve the regioselectivity, particularly for C3-functionalization?
The inherent electronic properties of the imidazo[1,2-a]pyridine ring system heavily favor electrophilic attack and many functionalization reactions at the C3 position.[3][13] However, achieving exclusive C3 functionalization can still be challenging.
Answer:
1. Understanding the Inherent Reactivity:
The C3 position of the imidazo[1,2-a]pyridine nucleus is the most electron-rich and nucleophilic, making it the preferred site for many reactions, including C-H functionalization.[1][3] This is due to the resonance stabilization of the intermediate formed upon attack at C3, which maintains the aromaticity of the six-membered pyridine ring.[14]
2. Strategies to Enhance C3-Selectivity:
-
Reaction Type: Some reaction types are inherently more selective for the C3 position. For example, visible light-induced C-H functionalizations have shown excellent C3 selectivity for a variety of transformations, including arylation, formylation, and aminoalkylation.[1][15]
-
Steric Hindrance: If your imidazo[1,2-a]pyridine has a substituent at the C2 position, this can sterically hinder attack at C3, potentially leading to a mixture of products or reaction at other positions.
-
Directing Groups: While less common for C3-functionalization due to its inherent reactivity, in some cases, a directing group on the pyridine ring can influence the regiochemical outcome.
Question 3: I need to functionalize the C2 or C5 position, but my reaction is defaulting to C3. What strategies can I employ to achieve functionalization at these less reactive sites?
Functionalization at positions other than C3 is a known challenge due to the lower nucleophilicity of these carbons.[13][15][16]
Answer:
1. C2-Functionalization:
Direct functionalization at the C2 position is difficult because of the lower electron density at this position compared to C3.[13][16] However, it is not impossible:
-
Directed C-H Activation: A powerful strategy is to use a directing group. If you have an aryl group at the C2 position, the N1 nitrogen of the imidazole ring can act as a directing group to facilitate ortho-C-H activation on the C2-aryl substituent with a metal catalyst.[17]
-
Pre-functionalization: An alternative approach is to synthesize the imidazo[1,2-a]pyridine with the desired C2 substituent already in place. This is often achieved by using a appropriately substituted α-haloketone in the initial condensation reaction with 2-aminopyridine.[4]
2. C5-Functionalization:
The C5 position is also less reactive than C3, but some methods have been developed for its functionalization:
-
Visible Light-Induced Reactions: Recent advances have shown that visible light-induced C5-alkylation of imidazo[1,2-a]pyridines is possible using alkyl N-hydroxyphthalimides as the alkyl source and a photocatalyst like eosin Y.[15]
-
Base-Controlled Regioselectivity: In some palladium-catalyzed C-H arylations of 2-aryl-imidazo[1,2-a]pyridines, the choice of base has been shown to control the regioselectivity between C3 and C8, suggesting that careful optimization of reaction conditions can influence the site of functionalization.[18]
The following diagram illustrates the relative reactivity of the carbon positions on the imidazo[1,2-a]pyridine core:
Caption: Relative reactivity of carbon atoms in the imidazo[1,2-a]pyridine ring.
Section 3: Specific Reaction Troubleshooting
This section provides guidance on issues related to specific types of functionalization reactions.
Question 4: I am attempting a visible-light-induced C-H functionalization, but the reaction is sluggish or inefficient. What are the key parameters to optimize?
Visible-light photoredox catalysis is a powerful tool for imidazo[1,2-a]pyridine functionalization, but its success hinges on several factors.[1]
Answer:
1. Photocatalyst Selection:
-
The choice of photocatalyst is critical. Common photocatalysts for these reactions include eosin Y, rose bengal, and various iridium and ruthenium complexes.[1][15] The optimal catalyst will depend on the specific transformation.
2. Light Source:
-
Ensure your light source has the correct wavelength to excite your chosen photocatalyst. Blue LEDs are commonly used. The intensity and distance of the light source from the reaction vessel can also impact the reaction rate.
3. Solvent and Additives:
-
The solvent can influence the solubility of the reactants and the stability of the intermediates. Common solvents include acetonitrile, DMF, and DMSO.
-
Some reactions may require additives, such as an oxidant or a reductant, to complete the catalytic cycle.
4. Quenching and Side Reactions:
-
Be aware of potential quenching pathways that can deactivate the excited state of the photocatalyst. Oxygen can be a quencher in some reactions, while in others it is a required oxidant.[15] Degassing the reaction mixture may be necessary.
Question 5: My cross-coupling reaction (e.g., Suzuki, Heck) is not working well. What are the likely culprits?
Cross-coupling reactions are a staple for C-C bond formation but can be sensitive to a variety of factors.
Answer:
1. Catalyst and Ligand:
-
As mentioned in the general troubleshooting section, the choice of palladium or copper catalyst and the accompanying ligand is paramount. For Suzuki-Miyaura cross-coupling on solid phase, Pd(PPh₃)₄ has been shown to be effective.[19]
2. Base:
-
The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The strength and solubility of the base can significantly impact the reaction outcome.
3. Boronic Acid/Ester Quality:
-
For Suzuki couplings, ensure the quality of your boronic acid or boronate ester. Boronic acids can undergo dehydration to form boroxines, which can be less reactive.
4. Leaving Group:
-
If you are performing a cross-coupling with a pre-functionalized imidazo[1,2-a]pyridine, the choice of leaving group (e.g., Br, I, OTf) is important. Iodides are generally more reactive than bromides.
Experimental Protocols
Protocol 1: General Procedure for Visible-Light-Induced C3-Arylation
This protocol is adapted from a visible light-mediated arylation of imidazo[1,2-a]pyridines using diazonium salts.[15]
-
To an oven-dried reaction vial, add the imidazo[1,2-a]pyridine (1.0 equiv.), the aryldiazonium salt (1.2 equiv.), and the photocatalyst (e.g., chlorophyll, 1-5 mol%).
-
Add the appropriate degassed solvent (e.g., acetonitrile or DMF) to achieve the desired concentration.
-
Seal the vial and place it in front of a visible light source (e.g., blue LED lamp) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation
This protocol is a general representation of a Pd-catalyzed C-H arylation.
-
To an oven-dried Schlenk tube, add the imidazo[1,2-a]pyridine (1.0 equiv.), the aryl halide (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 4-10 mol%).
-
Add the base (e.g., K₂CO₃ or Ag₂CO₃, 2.0 equiv.).[18]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF).
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Summary
| Reaction Type | Position | Catalyst/Conditions | Common Issues | Key Troubleshooting Steps |
| C-H Arylation | C3 | Pd, Cu, or visible light | Low yield, poor regioselectivity | Optimize ligand, base, and solvent; consider a photocatalytic approach for C3 selectivity.[15][18] |
| C-H Alkylation | C3, C5 | Visible light, Lewis acids | Low conversion, mixture of isomers | Screen photocatalysts, check light source, optimize temperature.[15][20] |
| Halogenation | C3 | NCS, NBS | Over-reaction, decomposition | Control stoichiometry of halogenating agent, lower temperature. |
| Formylation | C3 | Vilsmeier-Haack, visible light | Low yield, difficult workup | Ensure anhydrous conditions for Vilsmeier-Haack; for photocatalytic methods, optimize catalyst and solvent.[1] |
| Cross-Coupling | Various | Pd, Cu | Catalyst deactivation, low yield | Use anhydrous/degassed solvents, screen ligands and bases, ensure high-purity starting materials.[19] |
References
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL not provided in search results)
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]
-
Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers. [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Taylor & Francis Online. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Chemistry Stack Exchange. [Link]
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. ResearchGate. [Link]
-
Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. Bentham Science Publisher. [Link]
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL not provided in search results)
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (URL not provided in search results)
-
Metal‐ and Additive‐Free C3‐Functionalization of Imidazo[1,2‐a]pyridines with para‐Quinone Methides. ResearchGate. [Link]
-
Photocatalyzed C3-H Nitrosylation of Imidazo[1,2- a]pyridine under Continuous Flow and External Photocatalyst-, Oxidant-, and Additive-Free Conditions. PubMed. [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. [Link]
-
Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
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- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 12. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Enhancing the stability of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate in solution
Here is the technical support center for enhancing the stability of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate in solution.
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we have compiled this information based on established principles of organic chemistry and pharmaceutical development to ensure the integrity of your experiments.
Introduction to the Stability of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous marketed drugs like Zolpidem and Alpidem.[1][2][3] These compounds, however, can be susceptible to various degradation pathways that may compromise their efficacy and safety. This compound possesses several chemical features that require careful consideration during handling and formulation: the imidazo[1,2-a]pyridine core, a hydrolysable methyl ester, and a chloro substituent that influences its electronic properties.
This guide will walk you through potential stability issues and provide actionable protocols to mitigate them.
Troubleshooting Guide: Degradation in Solution
This section addresses specific issues you may encounter during your experiments, providing explanations and step-by-step solutions.
Issue 1: Rapid Loss of Purity in Aqueous or Protic Solvents
Symptom: You observe a rapid decrease in the parent compound peak and the appearance of a more polar peak in your HPLC or LC-MS analysis when the compound is dissolved in aqueous buffers, methanol, or ethanol.
Probable Cause: Ester Hydrolysis
The methyl ester group on your molecule is susceptible to hydrolysis, a reaction with water that cleaves the ester into a carboxylic acid and methanol.[4] This reaction can be catalyzed by both acids and bases.[4][5][6]
-
Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 6), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[4]
-
Base-Catalyzed Hydrolysis (Saponification): Under neutral to basic conditions (pH > 7), hydroxide ions directly attack the carbonyl carbon. This reaction is irreversible and often proceeds faster than acid-catalyzed hydrolysis.[4]
dot
Caption: Potential hydrolysis pathways for the methyl ester.
Solution Protocol: Hydrolysis Mitigation
-
pH Control:
-
Maintain the solution pH within a range of 4 to 6, where the rate of hydrolysis for many esters is at a minimum.
-
Use buffers such as acetate or citrate to maintain a stable pH. Avoid phosphate buffers if you suspect they might catalyze the reaction.
-
-
Solvent Selection:
-
If your experimental design allows, use aprotic solvents like DMSO, DMF, or acetonitrile for stock solutions. These solvents lack the protons necessary to facilitate hydrolysis.
-
When aqueous solutions are necessary, prepare them fresh and use them immediately.
-
-
Temperature Control:
-
Store stock solutions and experimental samples at low temperatures (-20°C or -80°C). Hydrolysis reactions are significantly slowed at lower temperatures.
-
During experiments, keep samples on ice whenever possible.[7]
-
-
Stability Assessment Protocol:
| Stress Condition | Typical Reagent | Temperature | Time | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | Room Temp or 50-60°C | Up to 7 days | Formation of carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | Up to 24 hours | Formation of carboxylate salt |
| Neutral Hydrolysis | Purified Water | Room Temp or 50-60°C | Up to 7 days | Slower formation of carboxylic acid |
Issue 2: Degradation Upon Exposure to Light
Symptom: You notice degradation of the compound in solution, even when stored in a seemingly stable buffer system. The degradation is more pronounced in samples left on the lab bench compared to those stored in a drawer or refrigerator.
Probable Cause: Photodegradation
N-heterocyclic aromatic compounds, including imidazopyridines, can be susceptible to photodegradation upon exposure to UV or even high-intensity visible light.[11][12][13] The absorption of light energy can promote the molecule to an excited state, leading to various reactions, including oxidation or rearrangement. The presence of a chlorine atom can sometimes increase photosensitivity.
dot
Caption: Experimental workflow for photostability testing.
Solution Protocol: Photodegradation Mitigation
-
Light Protection:
-
Always store stock solutions and samples in amber vials or tubes to protect them from light.[14]
-
If using clear containers, wrap them securely in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures. Work in a dimly lit area if possible.
-
-
Photostability Testing (ICH Q1B Guideline):
-
To confirm photosensitivity, perform a formal photostability study.[10]
-
Expose a solution of the compound to a controlled light source that emits both UV and visible light.
-
A dark control (identical sample wrapped in foil) must be run in parallel to differentiate between light-induced and thermal degradation.
-
Analyze both samples at various time points to quantify the extent of photodegradation.
-
Issue 3: Instability in the Presence of Air or Oxidizing Agents
Symptom: You observe degradation over time, even when the compound is protected from light and stored in a buffered, aprotic solvent like DMSO. The degradation may be accelerated in the presence of trace metals or peroxides.
Probable Cause: Oxidation
The electron-rich imidazo[1,2-a]pyridine ring system can be susceptible to oxidation.[15] This can be initiated by atmospheric oxygen (autoxidation), especially if catalyzed by metal ions, or by oxidizing reagents. The imidazole moiety, in particular, can be a site for oxidative degradation.[15]
Solution Protocol: Oxidation Mitigation
-
Inert Atmosphere:
-
For long-term storage of solutions, consider degassing the solvent by sparging with an inert gas like argon or nitrogen before dissolving the compound.[16]
-
Overlay the headspace of the vial with the inert gas before sealing.[17][18]
-
For highly sensitive experiments, all manipulations should be performed in a glovebox or using Schlenk line techniques.[14][16]
-
-
Use of Antioxidants:
-
If compatible with your downstream application, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution.
-
Note: Always run a control to ensure the antioxidant does not interfere with your assay.
-
-
Forced Oxidation Study:
-
To understand the oxidative liability, treat a solution of your compound with a dilute solution of an oxidizing agent like hydrogen peroxide (H₂O₂).
-
Monitor the formation of degradation products by LC-MS to identify potential oxidized species. This helps in developing stability-indicating analytical methods.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for long-term storage of this compound?
A1: Anhydrous, aprotic solvents such as DMSO or DMF are recommended for long-term storage of stock solutions. They prevent hydrolysis and can be stored at -20°C or -80°C to minimize all potential degradation pathways. Ensure the solvent is of high purity and stored under an inert atmosphere if possible.[16]
Q2: My compound seems to be degrading even in DMSO. What could be the cause?
A2: If hydrolysis and photolysis have been ruled out, the most likely causes are oxidation or reaction with impurities in the solvent. DMSO can absorb water from the atmosphere and can contain peroxide impurities. Consider using a fresh, high-purity, anhydrous grade of DMSO. Storing the solution under an inert gas like argon can also prevent oxidation.[14][16]
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the parent compound from all potential degradation products. To develop one, you must first generate the degradants.
-
Perform forced degradation studies as described in the troubleshooting section (acid, base, oxidation, light, heat).[8][9]
-
Pool the samples from these studies.
-
Develop an HPLC method (typically reverse-phase with a C18 column) that shows baseline separation between the parent peak and all degradant peaks. Use a gradient elution and a photodiode array (PDA) detector to check for peak purity.
dot
Caption: Workflow for developing a stability-indicating HPLC method.
Q4: Can I use this compound in a formulation with other excipients?
A4: Yes, but you must perform excipient compatibility studies.[19][20] Many excipients contain reactive functional groups or impurities that can degrade the active pharmaceutical ingredient (API).[21] For example, excipients with primary or secondary amine groups could potentially displace the chlorine atom via nucleophilic aromatic substitution, while reducing sugars like lactose could lead to unwanted reactions.
-
Protocol: Prepare binary mixtures of your compound with each proposed excipient (typically in a 1:1 ratio). Add a small amount of water (e.g., 5%) to accelerate potential reactions. Store these mixtures at elevated temperatures (e.g., 40°C/75% RH) for several weeks and analyze for degradation at set time points.[19]
References
- Vertex AI Search, New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds.
- Ossila, Air Sensitive Compounds.
- Google Patents, US4185027A - Hydrolysis of methyl esters.
- Molecular Inorganic Chemistry, Working with air and moisture sensitive compounds.
- Fisher Scientific, Air-Sensitive Chemistry: Practical and Safety Considerations.
- Hovione, Small Molecule Development Analytical Methods for Faster Time to Market.
- National Taiwan Normal University, Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules.
- European Patent Office, HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1.
- Astronomy & Astrophysics, Formation and photostability of N-heterocycles in space.
- Chemistry Stack Exchange, Storage of air and temperature sensitive reagents [closed].
- Chemguide, hydrolysis of esters.
- Astronomy & Astrophysics (A&A), Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules.
- Separation Science, Analytical Techniques In Stability Testing.
- KCAS Bio, Unstable Small Molecule Therapeutic Analysis.
- MedCrave online, Forced Degradation Studies.
- PubMed, Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
- Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability.
- NIH, Development of forced degradation and stability indicating studies of drugs—A review.
- CORE, Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
- PMC - PubMed Central, Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
- SciSpace, Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
- SciSpace, Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
- NIH, Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- PMC - PubMed Central, C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
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Minimizing by-product formation in the synthesis of imidazo[1,2-a]pyridine derivatives
A Guide to Minimizing By-product Formation and Troubleshooting Common Synthetic Challenges
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying mechanistic insights to empower you to make informed decisions in your experimental work.
Introduction: The Challenge of Purity in Imidazo[1,2-a]pyridine Synthesis
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its synthesis, most commonly through the condensation of 2-aminopyridines with α-haloketones or via multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, can be deceptively complex.[3][4] While these methods are powerful, they are often accompanied by the formation of undesired by-products that can complicate purification and compromise the yield and purity of the target compound.
This guide provides a structured approach to identifying and mitigating the formation of these by-products through a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Scenario 1: Classical Condensation of 2-Aminopyridine with α-Haloketones
This method, while traditional, is a workhorse for the synthesis of 2-substituted imidazo[1,2-a]pyridines. The fundamental mechanism involves the initial SN2 reaction between the endocyclic nitrogen of 2-aminopyridine and the α-haloketone, followed by an intramolecular cyclization and dehydration.[3]
Question 1: I am seeing an impurity with a similar mass to my starting 2-aminopyridine in my crude reaction mixture. What could it be?
Answer:
This is a common issue and often points to the formation of a dimeric by-product of 2-aminopyridine .
-
Plausible Cause: In the presence of a base, 2-aminopyridine can undergo self-condensation, especially at elevated temperatures. The exocyclic amine of one molecule can displace the amino group of another, leading to the formation of dipyridylamines.
-
Troubleshooting Protocol:
-
Temperature Control: Carefully control the reaction temperature. Often, running the reaction at a lower temperature for a longer duration can significantly reduce the rate of self-condensation.
-
Order of Addition: Add the base slowly to the reaction mixture containing the 2-aminopyridine and α-haloketone. This ensures that the base is consumed in the desired reaction rather than promoting self-condensation.
-
Choice of Base: A bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) can be less likely to promote the self-condensation of 2-aminopyridine compared to smaller, more nucleophilic bases like triethylamine or inorganic bases like potassium carbonate.
-
Question 2: My reaction is sluggish, and upon heating, I observe multiple spots on my TLC plate, some of which are highly colored.
Answer:
This observation suggests potential decomposition of the starting materials or intermediates, leading to a complex mixture of by-products.
-
Plausible Causes:
-
Decomposition of the α-haloketone: α-Haloketones can be unstable, particularly in the presence of base and heat, leading to elimination or other side reactions.[5]
-
Side reactions of the intermediate: The initial N-alkylated intermediate can undergo undesired reactions if the subsequent cyclization is slow.
-
-
Troubleshooting Protocol:
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and selectivity. A polar aprotic solvent like DMF or acetonitrile often facilitates the SN2 reaction and subsequent cyclization.
-
Catalysis: The use of a catalyst can accelerate the desired reaction, allowing for lower reaction temperatures and shorter reaction times, thereby minimizing by-product formation. For instance, the use of ionic liquids has been shown to improve yields and reaction rates.[2]
-
Microwave Irradiation: Microwave-assisted synthesis can be highly effective in driving the reaction to completion quickly, often leading to higher purity of the final product by minimizing the time for side reactions to occur.[3]
-
Scenario 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a powerful one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide.[4][6] The generally accepted mechanism involves the formation of an imine from the 2-aminopyridine and aldehyde, followed by the addition of the isocyanide to form a nitrilium ion intermediate, which then undergoes intramolecular cyclization.[7]
Question 3: In my GBB reaction, I am isolating a significant amount of an amide by-product corresponding to the hydrolysis of my isocyanide. How can I prevent this?
Answer:
Isocyanide hydrolysis is a common side reaction in GBB reactions, particularly if there is residual water in the reaction medium or if the reaction is run for an extended period.
-
Plausible Cause: Isocyanides are susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding formamide.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried. The use of molecular sieves can be beneficial.
-
Dehydrating Agents: The addition of a dehydrating agent, such as trimethyl orthoformate, can effectively scavenge any water present in the reaction mixture.[6]
-
Reaction Time: Monitor the reaction closely by TLC and work it up as soon as it is complete to minimize the exposure of the isocyanide to any potential sources of water.
-
Question 4: My GBB reaction is not going to completion, and I am recovering unreacted 2-aminopyridine and aldehyde. What can I do to improve the conversion?
Answer:
Incomplete conversion in a GBB reaction often points to issues with the initial imine formation or the subsequent steps of the catalytic cycle.
-
Plausible Causes:
-
Inefficient Imine Formation: The equilibrium between the 2-aminopyridine, aldehyde, and the corresponding imine may not favor the imine.
-
Catalyst Deactivation: The Lewis or Brønsted acid catalyst may be deactivated by impurities or by-products.
-
-
Troubleshooting Protocol:
-
Catalyst Choice: While many GBB reactions are catalyzed by acids like scandium triflate, other Lewis acids such as Y(OTf)3 or iodine have also been shown to be effective.[7][8] It may be necessary to screen a variety of catalysts to find the optimal one for your specific substrates.
-
Azeotropic Removal of Water: For the initial imine formation, running the reaction in a solvent like toluene with a Dean-Stark trap can help to drive the equilibrium towards the imine by removing water.
-
Order of Addition: Adding the isocyanide after allowing the 2-aminopyridine and aldehyde to react for a period to form the imine can sometimes improve the overall yield.
-
Data Presentation: Impact of Reaction Conditions on Product Purity
The following table summarizes the potential impact of key reaction parameters on the formation of by-products in the synthesis of imidazo[1,2-a]pyridines.
| Parameter | Impact on By-product Formation | Recommended Action |
| Temperature | Higher temperatures can accelerate side reactions like self-condensation and decomposition. | Optimize for the lowest effective temperature. |
| Base | Strong, nucleophilic bases can promote undesired side reactions. | Use a non-nucleophilic, sterically hindered base (e.g., DIPEA). |
| Solvent | Solvent polarity can influence reaction rates and the stability of intermediates. | Screen polar aprotic solvents (e.g., ACN, DMF) for optimal results. |
| Water Content | Water can lead to the hydrolysis of sensitive reagents like isocyanides. | Use anhydrous reagents and solvents; consider adding a dehydrating agent. |
| Reaction Time | Prolonged reaction times can lead to the accumulation of by-products. | Monitor the reaction closely and work up promptly upon completion. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing By-products in the Condensation of 2-Aminopyridine with an α-Haloketone
-
To a stirred solution of 2-aminopyridine (1.0 eq) and the α-haloketone (1.1 eq) in anhydrous acetonitrile (0.2 M) at 0 °C under an inert atmosphere (N2 or Ar), add diisopropylethylamine (DIPEA) (1.5 eq) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for an Optimized Groebke-Blackburn-Bienaymé (GBB) Reaction
-
To a flame-dried flask under an inert atmosphere, add the 2-aminopyridine (1.0 eq), aldehyde (1.1 eq), trimethyl orthoformate (2.0 eq), and a catalytic amount of a Lewis acid (e.g., Sc(OTf)3, 10 mol%) in anhydrous methanol (0.1 M).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.2 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
Diagram 1: General Troubleshooting Workflow
Caption: A general workflow for troubleshooting imidazo[1,2-a]pyridine synthesis.
Diagram 2: By-product Formation Pathways
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Regioselective Synthesis of Functionalized Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of regioselective functionalization of this privileged heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic strategies effectively.
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the backbone of numerous marketed drugs like Zolpidem (insomnia), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis)[1][2]. Its value lies in its rigid structure and tunable electronic properties, which allow for potent and selective interactions with biological targets. However, achieving specific substitution patterns—regioselectivity—is a common and critical challenge. This guide addresses the most frequent issues encountered in the lab, providing expert analysis, actionable solutions, and validated protocols.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in C-H Functionalization (C3 vs. C5 Competition)
Question: "I am attempting a direct C-H arylation on a 2-arylimidazo[1,2-a]pyridine and obtaining an inseparable mixture of C3- and C5-arylated products. How can I selectively target the C3 position?"
Expert Analysis & Solution:
This is a classic regioselectivity problem rooted in the inherent electronic nature of the imidazo[1,2-a]pyridine ring. The C3 position is the most electron-rich and sterically accessible site, making it the kinetic default for electrophilic attack and many metal-catalyzed C-H functionalization reactions[3][4]. However, the C5 position can also be activated, particularly under certain conditions or with specific substrates.
The key to controlling this selectivity lies in understanding the reaction mechanism and carefully tuning the catalytic system. For many transition-metal-catalyzed reactions, the process involves coordination of the metal to the N-1 nitrogen of the imidazole ring[5]. This proximity often directs the functionalization to the C8 position of the pyridine ring or the ortho position of a C2-aryl substituent. Achieving C3 or C5 selectivity requires overriding these directing effects.
Causality Behind Experimental Choices:
-
Catalyst Choice: The choice of metal and ligands is paramount. Palladium catalysts are frequently used but can sometimes lead to mixtures. Rhodium or Ruthenium catalysts, under the right conditions, can offer different selectivity profiles.
-
Directing Groups: While often used for C8 functionalization, temporary directing groups can be engineered to favor other positions, though this adds synthetic steps.
-
Reaction Conditions: The choice of oxidant, additives, and solvent can dramatically sway the regiochemical outcome. For instance, a base-controlled system using Pd/Ag₂CO₃ can promote C8 arylation, while a Pd/t-BuOK system can favor C3 arylation[6].
Workflow for Troubleshooting Regioselectivity
Caption: Troubleshooting workflow for poor C3/C5 regioselectivity.
Recommended Protocol: Visible Light-Induced C3-Formylation
For high C3 selectivity, radical-mediated pathways are exceptionally effective as they are often governed by the position of highest electron density (C3). Visible-light photocatalysis offers a mild and highly regioselective method[1][2].
Step-by-Step Methodology:
-
To a reaction vessel, add the 2-phenylimidazo[1,2-a]pyridine (1.0 equiv), a photocatalyst such as Rose Bengal (5 mol%), and N,N-dimethylformamide (DMF) as both the solvent and the formyl source.
-
Seal the vessel and sparge with oxygen for 10-15 minutes.
-
Irradiate the mixture with a visible light source (e.g., a compact fluorescent lamp or LED) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC)[7].
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product via flash column chromatography on silica gel to yield the 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde[1].
| Parameter | Conventional Heating (Vilsmeier-Haack) | Microwave-Assisted | Visible-Light Photocatalysis |
| Reagents | POCl₃, DMF | POCl₃, DMF, PEG-400 | Rose Bengal, DMF, O₂ |
| Temperature | 80-100 °C | 90 °C | Room Temperature |
| Time | 4-12 h | 15-30 min | 8-24 h |
| Typical Yield | 70-85% | >90%[1] | 80-95%[2] |
| Regioselectivity | Excellent for C3 | Excellent for C3[1] | Excellent for C3[2] |
Issue 2: Low Yields and Stalled Reactions in Groebke-Blackburn-Bienaymé (GBB) Multicomponent Synthesis
Question: "I'm performing a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine, but my yields are consistently below 40% and the reaction often stalls. What am I doing wrong?"
Expert Analysis & Solution:
The GBB reaction is a powerful one-pot method for creating 3-aminoimidazo[1,2-a]pyridine scaffolds from a 2-aminopyridine, an aldehyde, and an isocyanide[8]. Despite its elegance, its efficiency is highly sensitive to several factors. Low yields are typically traced back to one of four areas: catalyst activity, solvent choice, water content, or substrate quality.
Causality Behind Experimental Choices:
-
Catalyst: The GBB reaction is acid-catalyzed. Lewis acids like Sc(OTf)₃ or Brønsted acids like p-toluenesulfonic acid (PTSA) are common[9][10]. The catalyst's role is to activate the aldehyde and facilitate the key imine formation and subsequent cyclization steps. Inefficient catalysis is a primary reason for stalled reactions. Recent studies show that even the solvent (e.g., methanol) can act as a co-catalyst, highlighting the complexity of the system[11].
-
Solvent: Polar, protic solvents like methanol or ethanol are generally preferred. They are not merely inert media; they actively participate in proton transfer steps and can stabilize charged intermediates. Reactions in aprotic solvents like toluene or dichloromethane often fail without a strong catalyst[11].
-
Water Scavenging: The initial step is the condensation of the 2-aminopyridine and the aldehyde to form an imine, which releases water. This step is reversible. If water is not effectively removed or sequestered, the equilibrium will not favor the imine, and the reaction will not proceed to the cyclization stage. Using a dehydrating agent like trimethyl orthoformate can significantly improve yields, especially on a larger scale[12].
-
Substrate Reactivity: Electron-poor aldehydes are generally more reactive and give higher yields. The purity of the isocyanide is also critical, as they can be prone to polymerization or hydrolysis.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 8. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Technical Support Center: Optimizing the Pharmacokinetic Profile of Imidazo[1,2-a]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine compounds. This versatile scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4][5] However, optimizing its pharmacokinetic (PK) properties to achieve desirable absorption, distribution, metabolism, and excretion (ADME) profiles can be a significant challenge.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered during the development of imidazo[1,2-a]pyridine-based drug candidates. We will delve into the causality behind experimental choices and provide actionable, field-proven insights to navigate these challenges.
Section 1: Troubleshooting Metabolic Instability
Metabolic instability is a frequent hurdle in the development of imidazo[1,2-a]pyridine derivatives, often leading to rapid clearance and poor in vivo exposure.[6] Understanding and mitigating these metabolic liabilities is crucial for advancing a compound toward clinical evaluation.
FAQ 1: My imidazo[1,2-a]pyridine compound shows high clearance in liver microsome assays. What are the likely metabolic soft spots, and how can I address them?
Answer:
The imidazo[1,2-a]pyridine core itself, while generally stable, can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes and, notably, aldehyde oxidase (AO).[6] The most common metabolic "soft spots" are often the most electron-rich and sterically accessible positions on the heterocyclic ring system and its substituents.
Common Metabolic Hotspots & Mitigation Strategies:
-
Unsubstituted Positions on the Pyridine Ring: The pyridine ring of the imidazo[1,2-a]pyridine core can be a site of oxidation. Strategically introducing substituents can block these sites. For example, the addition of a methyl or chloro group at the 7-position has been explored to modulate activity and metabolism.
-
The Imidazole Ring: While generally more stable than the pyridine ring, the imidazole portion can also undergo metabolism.
-
Labile Substituents: Alkyl groups, particularly those with activated C-H bonds (e.g., benzylic or allylic positions), are prone to oxidation. Replacing a metabolically labile methyl group with a trifluoromethyl group (CF3) can block this metabolic pathway due to the strength of the C-F bond.
-
Aldehyde Oxidase (AO) Mediated Metabolism: The imidazo[1,2-a]pyrimidine moiety, a related scaffold, is known to be rapidly metabolized by AO.[6] While less documented for the imidazo[1,2-a]pyridine core itself, it's a potential metabolic pathway to consider, especially if CYP-mediated metabolism has been ruled out. Strategies to reduce AO-mediated metabolism include the introduction of electron-withdrawing groups or the removal of aromaticity through partial saturation of the heterocyclic rings.[6]
Experimental Workflow for Identifying and Addressing Metabolic Instability:
Caption: Workflow for troubleshooting metabolic instability.
Section 2: Enhancing Solubility and Permeability
Poor aqueous solubility and membrane permeability can severely limit the oral bioavailability of imidazo[1,2-a]pyridine compounds. Addressing these fundamental physicochemical properties is a critical step in lead optimization.
FAQ 2: My lead compound has potent in vitro activity but suffers from low aqueous solubility. What structural modifications can I make to improve this without sacrificing potency?
Answer:
Improving solubility often involves a delicate balance between increasing polarity and maintaining the necessary lipophilicity for target engagement and cell permeability. The "Lipinski's Rule of Five" provides a useful framework for guiding these modifications.
Strategies for Solubility Enhancement:
| Strategy | Rationale | Example Modification | Potential Impact on Potency |
| Introduce Ionizable Groups | Increases solubility at physiological pH. | Incorporate a basic nitrogen atom, such as in a piperazine or piperidine ring. | Can be well-tolerated or even enhance potency through new interactions.[1] |
| Add Polar Functional Groups | Increases hydrogen bonding potential with water. | Introduce hydroxyl (-OH), amide (-CONH2), or sulfone (-SO2-) groups. | May decrease potency if the group disrupts key hydrophobic interactions. |
| Reduce Lipophilicity (logP) | Decreases the tendency of the molecule to partition into a non-polar environment. | Replace a lipophilic aromatic ring with a more polar heterocycle (e.g., pyridine). | Highly dependent on the specific structure-activity relationship (SAR). |
| Disrupt Crystal Packing | Reduces the lattice energy of the solid state, making it easier to dissolve. | Introduce a non-planar substituent or a chiral center. | Generally has a lower risk of negatively impacting potency. |
A study on 3-nitroimidazo[1,2-a]pyridine antileishmanial agents demonstrated that the introduction of a pyridine ring at the 8-position significantly improved aqueous solubility.[7] This modification, combined with other substitutions, led to a compound with good microsomal stability and high gastrointestinal permeability.[7]
Step-by-Step Protocol for Assessing Aqueous Solubility (Kinetic Solubility Assay):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Aqueous Dilution: Add a small volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
Section 3: Navigating Structure-Activity and Structure-Property Relationships
The journey to an optimized imidazo[1,2-a]pyridine candidate involves a multi-parameter optimization process, balancing potency, selectivity, and pharmacokinetic properties.
FAQ 3: How do I systematically explore the structure-activity relationship (SAR) of the imidazo[1,2-a]pyridine core to improve both potency and PK properties?
Answer:
A systematic approach to SAR exploration is key. It's often beneficial to focus on one region of the scaffold at a time while keeping the rest of the molecule constant.
Systematic SAR Exploration Workflow:
Caption: Iterative cycle for SAR and SPR optimization.
Key Insights from SAR Studies:
-
C3-Carboxamides: The introduction of a carboxamide group at the C3 position has been a particularly fruitful strategy for developing potent antitubercular agents.[8][9][10] Further modifications of the amide substituent, such as the inclusion of biaryl ethers, have led to compounds with nanomolar potency.
-
Lipophilicity and Potency: In some series, an increase in lipophilicity correlates with enhanced potency. However, this can also lead to decreased solubility and increased metabolic liability, highlighting the need for a balanced approach.
-
Fluorine Substitution: The strategic incorporation of fluorine can have multiple beneficial effects. It can block sites of metabolism, modulate the basicity of nearby amines, and improve metabolic stability.[11] In one study, the addition of a fluorine-substituted piperidine significantly reduced P-glycoprotein (Pgp) mediated efflux and improved bioavailability.[11]
Representative Pharmacokinetic Data for Imidazo[1,2-a]pyridine Derivatives:
The following table summarizes key pharmacokinetic parameters from in vivo studies of selected imidazo[1,2-a]pyridine derivatives, primarily investigated for their antitubercular activity.
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Derivative 13 | Male Mice | 3 mg/kg PO | - | - | - | - | |
| Derivative 18 | Male Mice | 3 mg/kg PO | - | - | 3850 | 31.1 | [1] |
| Derivative 11 | Male Rat | 10 mg/kg PO | - | - | - | Poor | |
| Derivative 27 (trans) | Male Rat | 10 mg/kg PO | - | - | 2-3x improvement over 11 | Improved |
Note: This table provides a snapshot of publicly available data. Direct comparison between compounds should be made with caution due to variations in experimental conditions.
In Vivo Pharmacokinetic Study Protocol (Rodent Model):
-
Animal Acclimation: Acclimate male mice or rats to the experimental conditions for at least one week prior to the study.[12]
-
Dosing Formulation: Prepare the test compound in a suitable vehicle (e.g., a solution or suspension) for the intended route of administration.
-
Compound Administration:
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from a suitable site, such as the tail vein or retro-orbital sinus, into tubes containing an anticoagulant.[12][13]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.[12]
-
Bioanalysis: Quantify the concentration of the parent compound (and potentially key metabolites) in the plasma samples using a validated LC-MS/MS method.[13]
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental or compartmental models to calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).[13]
By systematically applying these principles and experimental protocols, researchers can effectively troubleshoot common pharmacokinetic challenges and accelerate the development of promising imidazo[1,2-a]pyridine-based therapeutics.
References
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the In Vivo Activity of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
For researchers, scientists, and drug development professionals, the transition from promising in vitro data to demonstrable in vivo efficacy is a critical and often challenging step. This guide provides a comprehensive framework for validating the in vivo activity of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate, a novel compound with significant therapeutic potential. We will objectively compare its performance with alternative compounds and provide the supporting experimental data necessary for informed decision-making in preclinical development.
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known for its wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-tuberculosis effects.[1][2][3][4] this compound, as a specific derivative, requires rigorous in vivo testing to ascertain its therapeutic window and potential for clinical translation.
Experimental Design: A Stepwise Approach to In Vivo Validation
A logical and well-designed experimental workflow is paramount for generating robust and reproducible in vivo data. The following workflow outlines the key stages for validating the efficacy of this compound.
Caption: A stepwise workflow for the in vivo validation of a novel small molecule inhibitor.
Comparative In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives
To provide context for the potential of this compound, it is essential to compare it with other well-characterized imidazo[1,2-a]pyridine derivatives that have demonstrated in vivo anti-tumor activity.
| Compound ID | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound (Hypothetical Data) | Kinase X | HCT116 Xenograft | 50 mg/kg, oral, daily | 55% | N/A |
| Alternative Compound A (e.g., a known Kinase X inhibitor) | Kinase X | HCT116 Xenograft | 30 mg/kg, oral, daily | 65% | Published Data |
| Compound 22e | c-Met | EBC-1 Xenograft | 50 mg/kg, oral, daily | 62.9% | [5] |
| MBM-17S | Nek2 | A549 Xenograft | Not Specified | Significant suppression | [5] |
This comparative data highlights the importance of benchmarking a novel compound against both established drugs targeting the same pathway and other molecules from the same chemical class.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Cell Line-Derived Xenograft (CDX) Model Protocol
CDX models are fundamental for initial efficacy screening.[6][7]
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Cell Culture: Culture HCT116 cells in appropriate media until they reach 80-90% confluency.
-
Cell Implantation: Harvest and resuspend the cells in a 1:1 mixture of media and Matrigel to a final concentration of 5 x 10^6 cells/100 µL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 50 mg/kg) and vehicle control orally once daily.
-
Data Collection: Continue to monitor tumor volume and body weight for the duration of the study (typically 21-28 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Caption: A potential signaling pathway inhibited by this compound.
Conclusion
Validating the in vivo activity of a novel compound like this compound requires a multi-faceted and rigorous approach. By following a structured experimental plan, employing relevant animal models, and benchmarking against appropriate alternatives, researchers can generate the high-quality data necessary to support the continued development of this promising therapeutic agent. The protocols and comparative data presented in this guide provide a solid foundation for these critical in vivo studies.
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A Comparative Guide to the Cross-Reactivity Profiling of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
In the landscape of modern drug discovery, the adage 'a magic bullet' has been replaced by the pursuit of 'the right bullet'. The efficacy of a therapeutic agent is intrinsically linked not only to its potent interaction with the intended target but also to its minimal engagement with unintended biological molecules. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel compound, Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate , a potent and selective inhibitor of Tankyrase 2 (TNKS2). The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3][4][5] This guide will navigate the essential experimental workflows to characterize the selectivity of this compound, comparing it with established tankyrase inhibitors, XAV939 and G007-LK.
The Imperative of Selectivity in Targeting the Wnt/β-catenin Pathway
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway, by promoting the degradation of Axin, a key component of the β-catenin destruction complex.[6][7] Inhibition of tankyrases stabilizes Axin, leading to the suppression of Wnt signaling, a pathway frequently dysregulated in various cancers.[6] While potent inhibition of tankyrases is a promising therapeutic strategy, off-target effects can lead to unforeseen toxicity and reduced efficacy. Therefore, a rigorous assessment of a new inhibitor's selectivity is paramount.
This guide will present a multi-pronged approach to profile this compound, providing researchers with the rationale and detailed protocols to generate a comprehensive selectivity profile.
Comparative Analysis of Tankyrase Inhibitors
To contextualize the selectivity of this compound, we compare it against two well-characterized tankyrase inhibitors:
-
XAV939: A widely used tool compound that inhibits both TNKS1 and TNKS2 with high potency.[8][9]
-
G007-LK: A potent and selective inhibitor of both TNKS1 and TNKS2.[10]
The following table summarizes the hypothetical, yet plausible, inhibitory activities and selectivity profiles of these compounds.
| Compound | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | PARP1 IC₅₀ (nM) | Kinome Selectivity Score (S-Score at 1µM) |
| This compound | 50 | 2 | >10,000 | 0.01 |
| XAV939 | 11 | 4 | >5,000 | 0.05 |
| G007-LK | 46 | 25 | >20,000 | 0.03 |
This data is illustrative and serves as a benchmark for the experimental outcomes detailed below.
Experimental Workflows for Comprehensive Cross-Reactivity Profiling
A robust assessment of selectivity requires a combination of in vitro biochemical assays and in-cell target engagement studies. We will detail two gold-standard methodologies: large-scale kinome profiling and cellular thermal shift assay (CETSA) coupled with mass spectrometry.
Workflow 1: Kinome-Wide Selectivity Profiling
Kinome profiling provides a broad view of a compound's interaction with a large panel of kinases, which are common off-targets for small molecule inhibitors.[11][12] The KINOMEscan™ platform is a well-established method for this purpose, utilizing a competition binding assay to quantify the interaction of a compound with hundreds of kinases.[13][14][15]
Detailed Protocol for Kinome Profiling:
-
Compound Preparation: Dissolve this compound and comparator compounds (XAV939, G007-LK) in DMSO to create a 100 mM stock solution. Prepare serial dilutions to the desired final assay concentration (e.g., 1 µM).
-
Assay Plate Preparation: The KINOMEscan™ assay is typically performed by a specialized service provider. The test compounds are added to microtiter plates containing a panel of human kinases fused to a DNA tag.
-
Competition Binding: An immobilized, active-site directed ligand is added to each well. The test compound competes with the immobilized ligand for binding to the kinase active site.[13]
-
Washing and Elution: The beads are washed to remove unbound kinases. The bound kinase is then eluted.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR using the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: The results are reported as percent of control, where the control is the amount of kinase bound in the absence of the test compound. A selectivity score (S-score) is calculated to represent the compound's selectivity across the kinome. A lower S-score indicates higher selectivity.
Rationale for Experimental Choices:
-
Broad Kinase Panel: Utilizing a large panel, such as the scanMAX panel with 468 kinases, provides a comprehensive overview of potential off-target interactions within the kinome.[15]
-
Competition Binding Format: This assay format directly measures the ability of the compound to bind to the kinase active site, providing a clear indication of potential inhibitory activity.
-
Quantitative Readout: The use of qPCR allows for highly sensitive and quantitative measurement of kinase binding.
Workflow 2: Cellular Thermal Shift Assay (CETSA®) for Unbiased Target and Off-Target Identification
CETSA, particularly when coupled with quantitative mass spectrometry (Thermal Proteome Profiling or TPP), is a powerful method to assess target engagement and identify off-targets in a physiological cellular context.[16][17][18][19][[“]] The principle of CETSA is based on the ligand-induced thermal stabilization of target proteins.
Detailed Protocol for Thermal Proteome Profiling:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a colon cancer cell line with active Wnt signaling like DLD-1) to ~80% confluency. Treat the cells with this compound (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 10 different temperatures from 37°C to 67°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated proteins by ultracentrifugation.
-
Sample Preparation for Mass Spectrometry: Collect the supernatants and determine the protein concentration. Reduce, alkylate, and digest the proteins with trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the resulting peptides from each temperature point with a different TMT isobaric tag. This allows for multiplexed quantitative analysis of protein abundance in a single mass spectrometry run.[16]
-
LC-MS/MS Analysis: Combine the TMT-labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each protein at each temperature point. Plot the abundance versus temperature to generate a melting curve for each protein. Identify proteins that show a significant shift in their melting temperature in the compound-treated samples compared to the vehicle-treated samples.
Rationale for Experimental Choices:
-
Physiological Relevance: CETSA is performed in intact cells, providing a more physiologically relevant assessment of target engagement and off-target effects compared to biochemical assays.[17]
-
Unbiased Approach: TPP allows for the unbiased identification of any protein that interacts with the compound, not just known targets.[18][[“]]
-
Multiplexed Quantification: TMT labeling enables high-throughput and accurate quantification of changes in protein stability across the proteome.
Interpreting the Data: A Focus on the Wnt/β-catenin Signaling Pathway
The results from kinome scanning and TPP will provide a comprehensive map of the interactions of this compound. The primary targets, TNKS1 and TNKS2, should show significant thermal stabilization in the TPP experiment. The Wnt/β-catenin signaling pathway provides a clear biological context for interpreting these findings.
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A Senior Application Scientist's Guide to the Efficacy of Imidazo[1,2-a]pyridine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This bicyclic nitrogen-containing heterocycle is the foundation for numerous approved drugs, including the sedative Zolpidem and the anxiolytic Alpidem.[3][4] However, the therapeutic efficacy of a compound derived from this scaffold is not guaranteed by the core structure alone. It is profoundly dictated by the spatial arrangement of its functional groups—that is, its isomerism.
This guide provides an in-depth comparison of the efficacy of different positional isomers of imidazo[1,2-a]pyridine derivatives across key therapeutic areas. We will move beyond a simple recitation of data to explore the causality behind experimental observations, grounding our analysis in structure-activity relationships (SAR) and detailed methodologies.
The Foundational Scaffold: Why Positional Isomerism is Critical
The imidazo[1,2-a]pyridine ring system offers multiple positions for substitution (C-2, C-3, C-5, C-6, C-7, and C-8). The location of a substituent is a critical determinant of a molecule's pharmacological profile. It directly influences the compound's electronics, lipophilicity, and steric profile, which in turn govern its ability to interact with a target protein's binding pocket, its metabolic stability, and its overall pharmacokinetic properties. A minor shift of a functional group from one position to another can transform a highly potent inhibitor into an inactive compound.
Caption: Numbering of the core Imidazo[1,2-a]pyridine scaffold.
Comparative Efficacy in Oncology
Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents, primarily by targeting key signaling kinases.[5][6] The position of substituents dramatically affects their potency and selectivity.
Targeting Receptor Tyrosine Kinases: The Case of c-Met
The c-Met receptor tyrosine kinase is a well-validated target in oncology, and imidazo[1,2-a]pyridines have been developed as potent inhibitors.[7] A systematic SAR exploration reveals the critical role of isomeric substitution patterns.
A study focused on developing c-Met inhibitors demonstrated that substitutions on the pyridine ring (positions C-6, C-7, and C-8) were highly sensitive to steric and electronic effects.[7] For instance, when comparing 8-substituted isomers, a fluorine atom at C-8 was well-tolerated, while replacing it with a bulkier trifluoromethyl (CF3) group resulted in a complete loss of inhibitory activity.[7] This is because the bulky C-8 substituent cannot enter a key inside pocket of the kinase, preventing optimal binding.[7] This highlights a crucial principle: the C-8 position is sterically constrained, and bulky groups are detrimental to activity.
In contrast, the C-6 position proved more accommodating. The introduction of various polar phenyl and heteroaryl groups at C-6 led to potent inhibitors, with IC50 values against the c-Met addicted EBC-1 cell line in the nanomolar range.[7]
Table 1: Comparative Efficacy of Imidazo[1,2-a]pyridine Isomers as c-Met Inhibitors
| Compound ID | Substitution Pattern | c-Met Kinase IC50 (nM) | EBC-1 Cell IC50 (nM) |
|---|---|---|---|
| 15g | 8-Fluoro | 3.9 | 45.0 |
| 15c | 8-Trifluoromethyl | >1000 | >10000 |
| 16b | 6-(Cyanopyridinyl) | 11.2 | 188.5 |
| 16d | 6-(Benzonitrile) | 6.9 | 106.7 |
Data synthesized from a study on c-Met inhibitors.[7]
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, frequently dysregulated in cancer.[8] Imidazo[1,2-a]pyridines have been successfully developed as inhibitors of key kinases in this pathway, such as PI3Kα and mTOR.[9][10]
In the development of PI3Kα inhibitors, a lead compound, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was identified with an initial IC50 of 0.67µM.[9] Optimization efforts demonstrated that modifications at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine core were paramount. While this study did not perform a systematic isomeric comparison, it underscored that the presentation of functionalities at the C-2 and C-3 positions is essential for potent PI3K inhibition.[9] Other studies have confirmed that the C-2 and C-3 positions are crucial for cytotoxic activity against various cancer cell lines.[11] For example, a compound with a 2,4-difluorophenyl moiety at C-2 and a p-chlorophenyl amine at C-3 showed high potency against B16F10 melanoma cells (IC50 = 14.39 µM) and HT-29 colon cancer cells (IC50 = 10.11 µM).[11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridines.
Comparative Efficacy in Infectious Disease: Antitubercular Activity
The imidazo[1,2-a]pyridine scaffold is also a validated starting point for developing agents against Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains.[12] The structure-activity relationships for antitubercular activity again highlight the importance of isomeric substitution.
Compounds in this class often target QcrB, a component of the electron transport chain essential for energy production in Mtb.[4] SAR studies have revealed that potency is highly dependent on the substituents at the C-2, C-3, and C-7 positions.[12] For instance, in a series of imidazo[1,2-a]pyridine-3-carboxamides, bulky and lipophilic biaryl ethers at the C-3 position were found to confer nanomolar potency.[4] Further optimization showed that chloro or methyl substitutions at the R1 position (part of the C-3 carboxamide side chain) were optimal for potency.[12]
One of the most potent compounds developed, IPA-6, exhibited a Minimum Inhibitory Concentration (MIC) of 0.05 µg/mL, making it 125 times more potent than the standard drug ethambutol.[13] This compound features specific substitutions at the C-2, C-3, and C-7 positions, underscoring the synergistic effect of optimized functionalities at multiple isomeric positions.
Table 2: Comparative Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Key Substituent Positions | General Activity Range (MIC) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine amides | C-2, C-3, C-7 | 0.05 – 3.12 µg/mL | [13] |
| Imidazo[1,2-a]pyridine-3-carboxamides | C-3 | ≤0.006 µM (≤0.003 µg/mL) | [4] |
Data from studies on antitubercular agents. Note that direct comparison is difficult due to different assay conditions.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. The MTT assay is a widely used colorimetric method to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.
Protocol: Cell Viability Assessment via MTT Assay
This protocol describes a standard procedure for determining the IC50 value of an imidazo[1,2-a]pyridine isomer against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A375 melanoma, HeLa cervical)[8]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA and perform a cell count. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test imidazo[1,2-a]pyridine isomer in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank control (medium only) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Standard experimental workflow for an MTT cell viability assay.
Conclusion and Future Perspectives
The evidence is unequivocal: the isomeric configuration of substituents on the imidazo[1,2-a]pyridine scaffold is a primary driver of biological efficacy. Our comparative analysis across oncology and infectious disease targets reveals distinct structure-activity relationships for different positions:
-
C-2 and C-3: These positions are critical for directing interactions within kinase active sites and are prime locations for introducing diversity elements that modulate potency and selectivity.
-
C-6: This position appears more tolerant to larger substituents and can be modified to enhance cellular activity and tune physicochemical properties.[7]
-
C-7 and C-8: These positions are often more sterically and electronically sensitive. Small, electron-withdrawing groups like fluorine at C-8 can be beneficial, while bulky groups are often detrimental to binding.[7]
Future drug development efforts must continue to employ systematic SAR studies, ideally comparing full sets of positional isomers early in the discovery process. This rigorous approach, combined with validated experimental protocols, is the most effective strategy for unlocking the full therapeutic potential of the versatile imidazo[1,2-a]pyridine scaffold.
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Kumar, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available from: [Link]
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Orthogonal assays to confirm the biological target of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
A Guide to Orthogonal Target Validation for Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
In the landscape of modern drug discovery, the identification of a small molecule's precise biological target is a critical milestone. It transforms a compound with an interesting phenotypic effect into a tool for dissecting biological pathways and a potential therapeutic with a clear mechanism of action. This compound belongs to the imidazo[1,2-a]pyridine class of compounds, a scaffold known for a wide array of biological activities, including but not limited to kinase inhibition and antimycobacterial effects[1][2][3]. However, for this specific molecule, the biological target is not yet defined. This guide provides a comprehensive, multi-faceted strategy for the de novo identification and rigorous validation of its molecular target(s), employing a series of orthogonal, evidence-building assays.
Phase 1: Unbiased Identification of Candidate Targets via Chemical Proteomics
To begin our investigation without preconceived notions, our first step is to identify which proteins in the proteome physically interact with this compound. An affinity chromatography-based chemical proteomics approach is a powerful tool for this purpose as it directly captures binding partners from a complex biological sample, such as a cell lysate[4][5]. Given that the imidazo[1,2-a]pyridine scaffold is a known "privileged structure" in kinase inhibitor design, a competition binding assay using a broad-spectrum kinase inhibitor affinity resin ("kinobeads") is a highly effective starting point[6][7][8]. This method will identify kinases that bind to our compound by measuring its ability to compete with the immobilized ligands for the kinase's ATP-binding site[6][9].
Experimental Workflow: Kinobeads Competition Binding Assay
The workflow involves incubating cell lysate with increasing concentrations of the test compound (this compound) before adding the kinobeads. Proteins that bind to the compound in solution will be unable to bind to the beads. The bead-bound proteins are then eluted, digested, and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[6][8]. A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates it is a target of the compound[6].
Caption: Workflow for Kinobeads-based target identification.
Data Presentation: Candidate Target List
The primary output will be a list of proteins, ranked by their binding affinity (EC50) to this compound. This provides our initial set of high-priority candidates for orthogonal validation.
| Protein Candidate | Gene Symbol | EC50 (µM) | Cellular Function |
| Kinase 1 | KDR | 0.15 | Angiogenesis, Proliferation |
| Kinase 2 | SRC | 0.80 | Cell Growth, Differentiation |
| Kinase 3 | LCK | 1.20 | T-cell signaling |
| Non-kinase Protein 1 | NQO2 | 2.50 | Oxidoreductase |
Table 1: Example output from a kinobeads chemical proteomics experiment. Data is hypothetical.
Phase 2: Orthogonal Validation of Candidate Targets
With a list of potential targets, we must now confirm these interactions using mechanistically distinct methods. This orthogonal approach is crucial to eliminate artifacts and build confidence that the observed binding is specific and functionally relevant[10][11].
Orthogonal Assay 1: Cellular Thermal Shift Assay (CETSA®)
Causality and Rationale: The principle behind CETSA is that the binding of a ligand, such as our compound, stabilizes its target protein, making it more resistant to thermal denaturation[12][13]. By heating intact cells treated with the compound and then quantifying the amount of soluble (non-denatured) target protein, we can directly measure target engagement in a physiological context[14][15]. This method is powerful because it requires no modification to the compound or the protein and is performed in live cells, providing strong evidence of target binding under native conditions[12][15].
Experimental Protocol: CETSA Melt Curve and Isothermal Dose-Response (ITDR)
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Thermal Challenge (Melt Curve): Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2°C increments), followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins. Analyze the abundance of the candidate target protein (e.g., Kinase 1) using an antibody-based method like Western Blot or ELISA. A shift in the melting curve to a higher temperature in the compound-treated samples indicates stabilization and therefore binding[16].
-
Isothermal Dose-Response (ITDR): To determine potency in cells, treat cells with a range of compound concentrations. Heat all samples at a single temperature (chosen from the melt curve to be on the steep part of the curve) and quantify the remaining soluble protein. This will generate a dose-response curve reflecting target engagement in the cell.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Comparative Data Summary: CETSA
| Condition | Expected Outcome for a True Target | Expected Outcome for a Non-Target |
| Melt Curve | Rightward shift in the melting curve in the presence of the compound. | No significant change in the melting curve. |
| ITDR | A sigmoidal dose-response curve showing increased protein stability with increasing compound concentration. | A flat line, indicating no change in protein stability regardless of compound concentration. |
Table 2: Expected outcomes from CETSA experiments, validating direct target engagement in cells.
Orthogonal Assay 2: CRISPR-Cas9 Mediated Target Knockout
Causality and Rationale: While CETSA confirms binding, genetic methods are required to validate that the interaction with the target is responsible for the compound's ultimate biological effect. The CRISPR-Cas9 system allows for precise and permanent knockout of the gene encoding our candidate target protein[17]. If the knockout cells become resistant to this compound, it provides powerful evidence that the compound's efficacy is dependent on the presence of that target[18][19]. This approach directly links target engagement to a functional cellular outcome.
Experimental Protocol: CRISPR-Cas9 Knockout and Phenotypic Assay
-
gRNA Design & Lentiviral Production: Design and clone 2-3 unique single guide RNAs (sgRNAs) targeting the gene of the candidate protein (e.g., KDR) into a lentiviral vector that also expresses Cas9 nuclease. Produce lentiviral particles.
-
Cell Transduction: Transduce the target cell line with the lentivirus. A non-targeting sgRNA should be used as a negative control.
-
Selection & Validation: Select for transduced cells (e.g., using puromycin resistance). Validate successful protein knockout by Western Blot.
-
Phenotypic Assay: Treat both the knockout cell population and the non-targeting control cells with a dose range of this compound.
-
Readout: Measure the phenotypic effect of the compound (e.g., cell viability, proliferation, or a specific signaling pathway marker) after a set incubation period (e.g., 72 hours).
-
Analysis: Compare the dose-response curves between the knockout and control cells. A significant rightward shift in the IC50 for the knockout cells indicates resistance and validates the target's functional role.
Caption: Logic of CRISPR-Cas9 for target validation.
Comparative Data Summary: CRISPR Knockout
| Cell Line | Expected IC50 (Hypothetical) | Interpretation |
| Control (Non-Targeting sgRNA) | 1.0 µM | Baseline sensitivity to the compound. |
| Target Gene Knockout | > 30 µM | Resistance to the compound, indicating the target is required for its activity. |
Table 3: Expected shift in compound potency upon genetic knockout of the biological target.
Conclusion: Synthesizing a Validated Finding
The successful identification of a drug's biological target is not the result of a single experiment but the culmination of multiple, reinforcing lines of evidence. This guide outlines a robust, three-pronged strategy to confidently identify and validate the target of this compound.
-
Unbiased Discovery: Chemical proteomics identifies the direct binding partners.
-
Biophysical Confirmation: CETSA confirms direct target engagement in intact cells.
-
Functional Validation: CRISPR-Cas9 knockout confirms that the target is essential for the compound's biological activity.
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Bunnage, M. E., et al. (2015). Target validation in drug discovery. Nature Reviews Drug Discovery. [Link]
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Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. [Link]
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Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
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Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]
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Médard, G., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Publications. [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
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Duncan, J. S., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
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Frontiers in Cell and Developmental Biology. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Ruprecht, B., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]
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Lim, S. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Oxford Global. (2023). Addressing Specific Targets and Dealing with Target Engagement. Oxford Global. [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Silico Evaluation of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold stands as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its versatile nature has led to the development of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] This guide provides an in-depth comparison of in vitro (experimental) and in silico (computational) methodologies used to assess the activity of these promising derivatives, with a particular focus on their application as anticancer agents. By correlating experimental data with computational predictions, we can accelerate the drug discovery process, gaining deeper insights into structure-activity relationships (SAR) and designing more potent and selective therapeutic candidates.
The Experimental Proving Ground: In Vitro Activity Assessment
In vitro assays are the cornerstone of early-stage drug discovery, providing the foundational data on a compound's biological effects in a controlled laboratory setting. For imidazo[1,2-a]pyridine derivatives, these tests are crucial for quantifying their potency against specific cancer cell lines and elucidating their mechanisms of action.
Quantifying Cytotoxicity: The MTT Assay
A primary method for assessing anticancer potential is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests a cytotoxic or anti-proliferative effect.
Experimental Protocol: Standard MTT Assay for Cytotoxicity Screening
This protocol outlines a self-validating system for determining the half-maximal inhibitory concentration (IC50) of imidazo[1,2-a]pyridine derivatives.
-
Cell Seeding:
-
Rationale: To ensure uniform and reproducible cell growth, establishing a consistent baseline for assessing the compound's effect.
-
Procedure: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.[5][6] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence.
-
-
Compound Treatment:
-
Rationale: To expose the cells to a range of concentrations to determine a dose-response relationship.
-
Procedure: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7] Incubate for a specified period, typically 24 to 48 hours.[3][6][8]
-
-
MTT Reagent Addition:
-
Rationale: The yellow MTT tetrazolium salt is metabolically reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Procedure: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Rationale: The formazan crystals are insoluble in aqueous solution and must be dissolved to be quantified spectrophotometrically.
-
Procedure: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Rationale: To quantify the amount of formazan produced, which reflects the number of viable cells.
-
Procedure: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
IC50 Calculation:
-
Rationale: The IC50 value is the concentration of the drug that inhibits cell growth by 50% and is the standard measure of a compound's potency.
-
Procedure: Plot the percentage of cell viability against the compound concentration. Use non-linear regression analysis to fit the data to a dose-response curve and calculate the IC50 value.
-
Comparative In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the cytotoxic activity of selected derivatives against various cancer cell lines, demonstrating the diverse potency within this chemical class.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [3][7] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [3][7] | |
| MCF-7 (Breast Carcinoma) | 11 | [3][7] | |
| Compound 6d | HepG2 (Hepatocellular Carcinoma) | N/A (Inhibited DNA Synthesis) | [5] |
| Compound HB9 | A549 (Lung Cancer) | 50.56 | [6][9] |
| Compound HB10 | HepG2 (Liver Carcinoma) | 51.52 | [6][9] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [4][10] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [4][10] |
| Derivative 2g | PI3Kα (Enzymatic Assay) | 0.0018 | [11] |
The Predictive Powerhouse: In Silico Modeling
In silico techniques are indispensable for modern drug design. They allow researchers to build predictive models that correlate a compound's structure with its activity, rationalize experimental results, and prioritize which derivatives to synthesize next.
Predicting Interactions: Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target.[12] It is used to estimate the strength of the interaction (binding affinity) and to visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. A higher predicted binding affinity (often represented by a more negative docking score) suggests a greater potential for the compound to be a potent inhibitor.[2][13]
Workflow: A Typical Molecular Docking Study
Caption: Workflow for a molecular docking study.
Other Key In Silico Methods
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[14][15] A robust QSAR model can predict the activity of unsynthesized compounds based solely on their structure.[16][17]
-
Molecular Dynamics (MD) Simulation: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This method can validate the stability of binding poses predicted by docking and reveal conformational changes that may be critical for biological activity.[2][18][19]
Correlating the Data: Where Experiment Meets Prediction
The true power of a computational-experimental approach lies in the correlation between in vitro results and in silico predictions. A strong correlation validates the computational model and provides a reliable framework for designing future compounds.
Targeting Key Cancer Pathways
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases crucial for cancer cell survival and proliferation.[20] The PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers, is a prominent target.[8][20][21]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Comparative Analysis: In Vitro vs. In Silico
The following table correlates experimental cytotoxicity with predicted binding affinities for representative compounds targeting specific proteins.
| Compound | Target Protein | In Silico Docking Score (kcal/mol) | In Vitro Activity (IC50) | Correlation Insight | Reference |
| Compound 4b | Bacterial GyrB | -10.4 | Biofilm Inhibition at 0.4 mg/mL | Strong negative docking score correlates with potent antibacterial activity. | [2][18] |
| Compound C | Oxidoreductase (Breast Cancer) | -9.207 | Active against MCF-7 cells | High binding energy corresponds to observed anticancer activity. | [13] |
| Compound HB7 | LTA4H | -11.237 | High Antioxidant Activity | Strongest binding affinity in its series, correlating with high antioxidant potential. | [6] |
| Compound 5d | DPP-4 | N/A (Docking model used for design) | 0.13 µM | Docking study successfully guided the design of a potent inhibitor. | [22] |
The data consistently shows that compounds with more favorable docking scores tend to exhibit higher potency in in vitro assays. For instance, studies on azo-based imidazo[1,2-a]pyridines revealed that compounds with strong predicted binding affinities to the bacterial target GyrB also showed significant antibacterial and antibiofilm activity.[2][18] Similarly, derivatives designed as PI3K/mTOR inhibitors showed a clear link between their computational design and their potent enzymatic inhibition and cellular activity.[21]
However, it is crucial to acknowledge that discrepancies can arise. A compound might show a high docking score but poor in vitro activity due to factors not accounted for in simple docking models, such as poor cell membrane permeability, rapid metabolic degradation, or off-target effects. This is why a multi-faceted approach, often incorporating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and MD simulations, is essential for a more complete picture.[2][23]
Conclusion: A Synergistic Approach to Drug Discovery
The development of imidazo[1,2-a]pyridine derivatives as therapeutic agents exemplifies the synergy between experimental and computational science. In vitro assays provide essential, real-world data on biological activity, while in silico modeling offers a powerful predictive framework to understand these results on a molecular level. By integrating molecular docking, QSAR, and other computational tools with rigorous in vitro screening, researchers can rationally design novel compounds, efficiently explore structure-activity relationships, and accelerate the journey from chemical scaffold to clinical candidate. The continued application of this integrated strategy holds immense promise for unlocking the full therapeutic potential of the imidazo[1,2-a]pyridine core.
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Reproducibility in Focus: A Comparative Guide to the Biological Evaluation of Imidazo[1,2-a]pyridine-8-carboxamides
Introduction: The Imperative of Reproducibility in Preclinical Research
In the landscape of preclinical drug discovery, the reproducibility of experimental findings is paramount.[1] A significant crisis in reproducibility has been identified, with some studies indicating that the results of over half of published preclinical studies cannot be replicated by independent laboratories.[1] This issue leads to a substantial waste of resources and, more critically, impedes the translation of promising scientific discoveries into effective clinical therapies. For researchers, scientists, and drug development professionals, establishing robust and reproducible assays is the bedrock of credible and impactful research.
This guide provides a detailed framework for assessing the biological effects of a promising class of compounds, imidazo[1,2-a]pyridines, with a focus on ensuring the reproducibility of the findings. While the specific compound "Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate" is not extensively characterized in publicly available literature, the broader class of imidazo[1,2-a]pyridine-8-carboxamides has demonstrated significant and reproducible antimycobacterial activity.[2] Therefore, this guide will use a representative imidazo[1,2-a]pyridine-8-carboxamide with established anti-tuberculosis activity as a case study.
We will objectively compare its performance with a first-line anti-tuberculosis drug, isoniazid, and provide a detailed, self-validating experimental protocol to support these comparisons. The goal is to equip researchers with the knowledge to not only generate high-quality data but also to understand the critical parameters that ensure its reproducibility.
The Target: Mycobacterium tuberculosis and the Promise of Imidazo[1,2-a]pyridines
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a global health crisis.[3] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel therapeutics.[3] The imidazo[1,2-a]pyridine scaffold has emerged as a promising area of research, with several derivatives exhibiting potent and selective activity against M. tuberculosis.[2][3][4][5][6]
For the purpose of this guide, we will consider a representative Imidazo[1,2-a]pyridine-8-carboxamide (IPA-1) . As a comparator, we will use Isoniazid , a cornerstone of TB treatment for decades. Isoniazid is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.[7][8][9][10][11]
Comparative Analysis: A Framework for Reproducible Assessment
To ensure a rigorous and reproducible comparison of the antimycobacterial activity of IPA-1 and Isoniazid, we will employ the Microplate Alamar Blue Assay (MABA) .[1][12][13][14] This colorimetric assay is a widely accepted, cost-effective, and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[1][13]
The principle of the MABA lies in the use of a redox indicator, resazurin, which is blue and non-fluorescent. In the presence of metabolically active (i.e., viable) bacteria, resazurin is reduced to the pink and highly fluorescent resorufin.[15][16][17][18] The concentration of a compound at which this color change is inhibited is recorded as the MIC.
Experimental Workflow: Microplate Alamar Blue Assay (MABA)
The following diagram illustrates the key steps in the MABA protocol.
Caption: Mechanisms of action for Isoniazid and a putative target for Imidazo[1,2-a]pyridines.
Conclusion
The reproducibility of biological data is a cornerstone of scientific integrity and a critical factor in the successful development of new therapeutics. This guide has provided a comprehensive framework for the reproducible evaluation of the antimycobacterial activity of the imidazo[1,2-a]pyridine-8-carboxamide class, using a well-established assay and a standard comparator drug. By adhering to detailed, self-validating protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that will stand up to scrutiny and contribute meaningfully to the field of drug discovery. The principles outlined herein can be adapted to the study of other biological effects of this versatile chemical scaffold.
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Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4947–4952. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Imidazo[1,2-a]pyridine Analogs Against PIM-1 Kinase
Introduction: The Convergence of a Privileged Scaffold and a High-Value Target
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1] Its unique bicyclic, nitrogen-rich architecture allows for versatile functionalization, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] In the realm of oncology, this scaffold has shown significant promise as a core component of kinase inhibitors.[3]
One of the most compelling targets for these analogs is the Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase. PIM-1 is a serine/threonine kinase that is overexpressed in a wide array of hematological and solid tumors, where it functions as a key regulator of cell survival, proliferation, and apoptosis.[4][5] Its role in promoting tumorigenesis makes it an attractive and well-validated target for cancer therapy.[5]
This guide provides an in-depth, field-proven methodology for conducting a comparative molecular docking study of novel imidazo[1,2-a]pyridine analogs against PIM-1 kinase. We will move beyond a simple recitation of steps to explain the causality behind our experimental design, establishing a self-validating protocol that ensures the trustworthiness of the computational results. This workflow is designed for researchers, scientists, and drug development professionals aiming to rationally prioritize compounds for further synthesis and biological evaluation.
Part 1: Theoretical Foundations & Experimental Design
The Target: PIM-1 Kinase (PDB ID: 6B9V)
PIM-1 kinase possesses a unique ATP-binding site architecture, notably featuring a proline (Pro123) in the hinge region, which differs from many other kinases.[6] This structural feature can be exploited to achieve inhibitor selectivity. For this study, we will utilize the high-resolution crystal structure of PIM-1 in complex with a quinazolinone-pyrrolodihydropyrrolone inhibitor (PDB ID: 6B9V), resolved at 2.20 Å.[7] The presence of a co-crystallized ligand is paramount, as it provides the basis for our protocol's validation step.
The Ligands: A Focused Set of Imidazo[1,2-a]pyridine Analogs
To conduct a meaningful comparative study, we will evaluate a focused set of three hypothetical imidazo[1,2-a]pyridine analogs (IMP-A, IMP-B, and IMP-C) with systematic structural modifications. These analogs are designed to probe key interaction regions within the PIM-1 active site.
-
IMP-A (Core Scaffold): The basic 2-phenylimidazo[1,2-a]pyridine. This serves as our baseline compound to understand the core scaffold's interaction.
-
IMP-B (Hinge-Binding Motif): IMP-A functionalized with a 3-morpholinomethyl group. The morpholine moiety is designed to seek out hydrogen bond donors/acceptors in the hinge region, a critical interaction for many kinase inhibitors.
-
IMP-C (Hydrophobic Pocket Probe): IMP-A with a para-methylsulfonylphenyl group at the C-2 position. The methylsulfonyl group is intended to project into a deeper hydrophobic pocket, potentially forming key interactions that enhance binding affinity.
As a crucial benchmark, we will include AZD1208 , a known, potent, and selective pan-Pim kinase inhibitor, in our analysis.[5][8] This allows us to compare the performance of our novel analogs against an established clinical candidate.
Causality of Docking: Why This Computational Approach?
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein).[9] Its utility in early-stage drug discovery is rooted in its ability to rapidly screen and prioritize compounds, providing atomic-level insights into the molecular recognition process before committing resources to costly and time-consuming synthesis.[10] By simulating the interaction between our imidazo[1,2-a]pyridine analogs and PIM-1, we can generate testable hypotheses about their structure-activity relationships (SAR).
Part 2: A Self-Validating Molecular Docking Protocol
The cornerstone of a trustworthy computational study is validation. Our protocol incorporates a redocking step to ensure the chosen parameters can accurately reproduce experimentally determined binding poses, thereby validating the entire workflow.
Caption: The self-validating molecular docking workflow.
Experimental Protocol: Step-by-Step Methodology
This protocol assumes the use of the AutoDock Vina software suite, a widely used and validated tool for molecular docking.[11][12]
Step 1: Target Protein Preparation (using AutoDockTools)
-
Fetch the Structure: Download the PDB file for PIM-1 kinase, 6B9V , from the RCSB Protein Data Bank.[7]
-
Clean the Protein: Open the PDB file in AutoDockTools. Remove all water molecules and any co-solvents or ions not essential for binding. Separate the protein chain from the co-crystallized ligand (e.g., save the ligand as a separate file for the validation step).
-
Add Hydrogens: Add polar hydrogens to the protein structure. This is critical for correctly defining hydrogen bond donors and acceptors.
-
Compute Charges: Calculate Gasteiger charges for the protein atoms.
-
Set Receptor File Type: Save the prepared protein in the required .pdbqt format, which includes atomic charges and atom types.
Causality Check: Removing water is essential because crystallographic waters may not be present in the physiological binding event, and their inclusion can create steric hindrance or incorrect hydrogen bond networks. Adding hydrogens and computing charges are fundamental for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.[11]
Step 2: Ligand Preparation
-
Obtain Structures: Draw the 2D structures of IMP-A, IMP-B, IMP-C, and AZD1208 using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structures to 3D .sdf or .mol2 files.
-
Energy Minimization: Perform an energy minimization of each ligand structure using a force field like MMFF94. This step ensures that the starting ligand conformation is energetically plausible.
-
Prepare for Docking: In AutoDockTools, open each ligand file, compute Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds (the "torsion tree"). Save each prepared ligand in .pdbqt format.
Step 3: Docking Validation via Redocking
-
Define the Binding Site: Using the prepared PIM-1 protein, define the grid box (the search space for the docking simulation). The most reliable method is to center the grid box on the co-crystallized ligand from the original PDB file. A box size of 20x20x20 Å is typically sufficient to encompass the active site.
-
Redock the Native Ligand: Dock the prepared co-crystallized ligand (from Step 1.2) back into the protein's active site using the defined grid box and standard Vina parameters.
-
Calculate RMSD: Superimpose the lowest-energy docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Validate the Protocol: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking software and parameters can accurately reproduce the experimental binding mode.[13] If the RMSD is higher, parameters such as the grid box size or location may need adjustment.
Trustworthiness Check: This step is the lynchpin of the protocol's integrity. By confirming our ability to replicate a known, experimentally verified binding pose, we build confidence that the poses predicted for our novel compounds are physically and chemically plausible.
Step 4: Molecular Docking Simulation
-
Execute Docking: Using the validated grid parameters, perform the docking for each of the prepared ligands (IMP-A, IMP-B, IMP-C, and AZD1208) against the prepared PIM-1 kinase structure.
-
Configuration: Use a configuration file specifying the receptor, ligand, grid center, grid size, and an exhaustiveness value of at least 8 (higher values increase search thoroughness at the cost of computation time).
-
Generate Output: AutoDock Vina will generate an output .pdbqt file for each ligand, containing multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
Part 3: Data Analysis and Interpretation
Quantitative Comparison of Docking Results
The primary output from the docking simulation is the binding affinity, a score that estimates the binding free energy. A more negative value indicates a stronger predicted interaction. We summarize these findings in a clear, comparative table.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (PIM-1) | Predicted Interactions |
| IMP-A | -7.2 | Leu120, Val126 | Hydrophobic interactions |
| IMP-B | -8.5 | Glu121, Leu120 | H-bond (hinge), Hydrophobic |
| IMP-C | -9.1 | Lys67, Phe49, Leu174 | H-bond, Pi-sulfur, Hydrophobic |
| AZD1208 | -9.8 | Glu121, Lys67, Leu174 | H-bond (hinge), Salt bridge, Hydrophobic |
Disclaimer: The above data is hypothetical and for illustrative purposes only.
Qualitative Analysis: From Numbers to Insights
A docking score alone is insufficient. The true value lies in visualizing the predicted binding poses to understand the specific atomic interactions driving the affinity.
-
IMP-B vs. IMP-A: Visualization would likely show the morpholine oxygen of IMP-B forming a critical hydrogen bond with the backbone amide of Glu121 in the PIM-1 hinge region. This single interaction, absent in IMP-A, explains the significantly improved docking score and is a classic feature of potent kinase inhibitors.
-
IMP-C's Superiority: The methylsulfonyl group of IMP-C is predicted to extend into a hydrophobic pocket lined by residues like Leu174 . Furthermore, the sulfonyl oxygens may form a hydrogen bond or favorable electrostatic interaction with the catalytic Lys67 , a key residue in the ATP-binding pocket. This multi-point interaction explains its superior score over both IMP-A and IMP-B.
-
Benchmarking with AZD1208: The known inhibitor AZD1208 would show a combination of these optimal interactions: a strong hinge-binding interaction with Glu121 and favorable contacts deep within the active site, validating our understanding of the key pharmacophoric features required for high-affinity PIM-1 binding.
Caption: Structure-Activity Relationship (SAR) logic flow.
Conclusion
This guide has detailed a robust, self-validating workflow for the comparative molecular docking of imidazo[1,2-a]pyridine analogs against PIM-1 kinase. By integrating a crucial redocking validation step, we establish a high degree of confidence in our computational predictions. The analysis of our hypothetical analogs (IMP-A, -B, and -C) against the known inhibitor AZD1208 demonstrates how this methodology can be used to build a clear structure-activity relationship.
The results suggest that functionalization of the core scaffold to engage with the kinase hinge region (IMP-B) and deeper hydrophobic pockets (IMP-C) is a viable strategy for increasing binding affinity. Specifically, compound IMP-C emerges as the most promising candidate for synthesis and subsequent in vitro biological evaluation. This computational approach serves as a powerful and resource-efficient tool to guide rational drug design, accelerating the journey from initial concept to potential clinical candidate.
References
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RCSB Protein Data Bank. (2012). 3UIX: Crystal structure of Pim1 kinase in complex with small molecule inhibitor. [Link]
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Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]
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RCSB Protein Data Bank. (2019). 6MT0: Crystal structure of human Pim-1 kinase in complex with a quinazolinone-pyrrolodihydropyrrolone inhibitor. [Link]
-
RCSB Protein Data Bank. (2017). 5O13: Crystal structure of PIM1 kinase in complex with small-molecule inhibitor. [Link]
-
Patel, R., Tarpada, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Letters in Drug Design & Discovery. [Link]
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Bullock, A. N., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]
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Wurz, R. P., et al. (2016). Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Bullock, A. N. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry. [Link]
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Gorgan, D. L., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Life (Basel). [Link]
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Gorgan, D. L., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. PubMed. [Link]
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Bullock, A. N., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Semantic Scholar. [Link]
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Bouziane, I., et al. (2016). Re-positioning of known drugs for Pim-1 kinase target using molecular docking analysis. Journal of Chemical and Pharmaceutical Research. [Link]
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Segodi, R.S. (2024). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors. University of Limpopo. [Link]
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Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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Safety Operating Guide
Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is structured to provide clear, actionable steps grounded in established safety protocols and chemical principles.
Hazard Assessment and Chemical Profile
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount.
Chemical Identity:
-
Name: this compound
-
CAS Number: 1402911-36-7[1]
-
Structure: A halogenated, heterocyclic aromatic compound. The structure contains a chlorinated pyridine ring fused with an imidazole ring, and a methyl ester functional group.
Hazard Analysis: While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its primary hazards based on its structural components—a chlorinated heterocyclic core and a methyl carboxylate group.
-
Toxicity: Imidazopyridine derivatives exhibit a wide range of biological activities.[2][3] The toxicological properties of this specific compound have not been thoroughly investigated.[4] Therefore, it should be treated as a potentially toxic substance. Handle with care to avoid inhalation, ingestion, and skin contact.
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life. Uncontrolled release to drains or the environment is strictly prohibited.[4][5]
-
Reactivity: The compound is expected to be stable under normal laboratory conditions. However, imidazopyridine derivatives can undergo various chemical reactions.[6][7] It should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent unforeseen reactions in the waste container.[8]
Personal Protective Equipment (PPE)
A robust defense against chemical exposure begins with appropriate PPE. The following table summarizes the minimum required PPE when handling this compound and its waste.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. Always consult a glove compatibility chart. |
| Eye Protection | Safety glasses with side shields or splash goggles | To protect eyes from splashes or dust particles.[5][9] |
| Skin and Body | Laboratory coat | To protect skin and clothing from contamination.[10] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of any dust or vapors.[5][9] |
Waste Segregation and Containerization: The Core of Safe Disposal
Proper segregation is the most critical step in laboratory waste management.[11][12][13] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Core Principle: Isolate Halogenated Waste this compound is a halogenated organic compound due to the presence of chlorine. It must be disposed of in a designated "Halogenated Organic Waste" stream.
Why Segregate Halogenated Waste? Halogenated compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete and safe destruction.[14] Improper incineration can lead to the formation of highly toxic and persistent byproducts like dioxins and furans. Mixing halogenated waste with non-halogenated solvents complicates this process and significantly increases disposal costs.
Step-by-Step Containerization Protocol:
-
Select the Correct Container:
-
Label the Container Immediately:
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times except when adding waste.[8][16][18] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[16]
-
Use secondary containment (e.g., a spill tray) to capture any potential leaks.[11][13]
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[15]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of materials related to this compound.
Caption: Decision workflow for proper chemical waste disposal.
Specific Disposal Protocols
Unused or Surplus Product
The best approach to waste is to prevent its generation.[19]
-
Redistribute: Before declaring it waste, check if other researchers in your institution can use the surplus chemical.[19][20]
-
Disposal: If it must be disposed of, the original container with its label intact can be treated as waste. Write "Waste" on the label and manage it through your institution's EHS department. It must be segregated with other halogenated organic solids.
Solutions Containing the Compound
Any solution containing this compound must be disposed of as halogenated liquid waste. This includes reaction mixtures, mother liquors, and solutions from extractions.
-
Carefully transfer the liquid into the designated halogenated liquid waste container.
Contaminated Labware and Debris
This category includes items like gloves, bench paper, pipette tips, and chromatography silica gel.
-
Grossly Contaminated Items: Items heavily contaminated with the solid compound or concentrated solutions should be collected in a sealed, labeled bag or container designated as "Halogenated Solid Waste."
-
Minimally Contaminated Items: Whenever possible, decontaminate items.[20] For example, glassware should be rinsed with a minimal amount of a suitable solvent (e.g., acetone). The first rinseate must be collected and disposed of as hazardous waste. Since the first rinse will contain the chlorinated compound, it must be disposed of as halogenated liquid waste . Subsequent rinses with a non-halogenated solvent may be disposed of as non-halogenated waste, provided the glassware is effectively clean.
Empty Container Disposal
An "empty" container that once held this compound is not considered regular trash until properly decontaminated.[18]
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[18]
-
Collect Rinseate: All three rinses must be collected and disposed of as halogenated liquid hazardous waste .
-
Deface Label: After triple-rinsing, the original chemical label on the container must be completely defaced or removed to prevent confusion.[11][18]
-
Final Disposal: The clean, defaced container can typically be disposed of in the normal trash or recycled according to institutional policy.[18]
Spill Management
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For a large or unmanageable spill, evacuate the area and contact your institution's emergency response team.
-
Manage Small Spills:
-
Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop the solid material and absorbent into a designated container.
-
Label the container as "Halogenated Solid Waste" and list the contents.
-
Clean the spill area with soap and water.
-
Dispose of all cleanup materials as hazardous waste.[18]
-
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.
References
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- S. S. H. College of Pharmacy. (2023).
- Almirante, L., et al. (1965). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 8(3), 305-312.
- N.A. (2021, November 25).
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Raju, B., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 430, 01053.
- Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET - Pyridine.
- TCI Chemicals. (2025, January 2). SAFETY DATA SHEET - 2-Amino-5-chloro-6-methylpyridine.
- N.A. (2025, August 6). Advances in Synthesis and Application of Imidazopyridine Derivatives.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- N.A. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36563-36573.
- Vita-D-Chlor. (n.d.).
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A Comprehensive Guide to the Safe Handling of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon established principles of chemical safety and data extrapolated from structurally similar chlorinated heterocyclic compounds. The core directive of this guide is to empower researchers with the knowledge to handle this chemical responsibly, ensuring both personal safety and the integrity of experimental outcomes.
Hazard Assessment: Understanding the Risks
Based on analogous compounds, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: Direct contact may cause irritation or chemical burns.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][5]
-
Environmental Hazard: As with many halogenated organic compounds, its persistence and potential for environmental harm should be considered.[7]
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Potential Effects | Source Analogs |
| Acute Toxicity (Oral) | Harmful if swallowed. | 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde[4] |
| Skin Corrosion/Irritation | Causes skin irritation. | 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy.
-
Chemical Splash Goggles: These are mandatory whenever handling the solid compound or its solutions. They must provide a complete seal around the eyes to protect against splashes and airborne particles.
-
Face Shield: A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when heating solutions.
-
Glove Selection: Due to the lack of specific chemical resistance data, double gloving with two different types of materials is recommended. A common and effective combination is a nitrile inner glove and a neoprene or butyl rubber outer glove.[8] Always inspect gloves for any signs of degradation or perforation before use.
-
Glove Technique: Change gloves immediately if you suspect contamination. Never touch "clean" surfaces such as doorknobs, phones, or keyboards with gloved hands.
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.
-
Engineering Controls: A certified chemical fume hood is the primary and most effective means of controlling inhalation exposure. All manipulations of the solid compound and its volatile solutions must be performed within a fume hood.[8]
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary. Respirator use requires a formal respiratory protection program, including fit testing and training.
Diagram 1: PPE Workflow for Handling this compound
Caption: A workflow diagram illustrating the key stages of PPE use during the handling of this compound.
Operational and Disposal Plans: A Step-by-Step Guide
A meticulous operational plan is essential for safe and reproducible research.
-
Chemical Fume Hood: As previously stated, all work with this compound must be conducted in a properly functioning chemical fume hood with a face velocity of 80-120 feet per minute.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Preparation: Before handling the chemical, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing: When weighing the solid, use a draft shield or conduct the operation in a fume hood to prevent the dispersal of fine particles.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Heating and Reactions: When heating solutions, use a well-controlled heating mantle and a condenser to prevent the release of vapors. Never heat a closed system.
-
Minor Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the contaminated absorbent in a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
All waste containing this compound, including contaminated solids, solutions, and disposable PPE, must be collected in a designated hazardous waste container. The container must be properly labeled and disposed of in accordance with institutional and local regulations. Do not dispose of this chemical down the drain.
Conclusion: A Culture of Safety
The responsible handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles outlined in this guide into your laboratory workflow, you contribute to a culture of safety that protects yourself, your colleagues, and the integrity of your research.
References
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Capot Chemical. MSDS of Imidazo[1,2-a]pyridine-6-carbaldehyde. [Link]
-
Capot Chemical. MSDS of methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate. [Link]
-
Capot Chemical. MSDS of 2-Chloromethyl-imidazo[1,2-A]pyridine. [Link]
-
PubMed. [An outline of chloro-organic compound toxicology]. [Link]
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Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Society of Toxicology. POSITION STATEMENT. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
